Regaloside B
Description
Properties
IUPAC Name |
[(2S)-3-acetyloxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15?,17?,18?,19?,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKQOLPNKNHLBO-KRJCNZRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C=CC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420049 | |
| Record name | Regaloside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114420-67-6 | |
| Record name | Regaloside B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Isolation of Regaloside B from Lilium longiflorum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside B, a phenylpropanoid glycoside first identified in Lilium longiflorum, has garnered significant interest within the scientific community due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the isolation and characterization of this compound from the bulbs of Lilium longiflorum. Detailed methodologies for extraction, fractionation, and purification are presented, with a particular focus on the application of Centrifugal Partition Chromatography (CPC). Furthermore, this document summarizes the key quantitative data, including spectroscopic information for the structural elucidation of this compound, and visualizes the established workflow and its relevant biological signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Lilium longiflorum, commonly known as the Easter lily, is a plant species belonging to the Liliaceae family.[1] Beyond its ornamental value, various parts of the plant have been utilized in traditional medicine. Phytochemical investigations of L. longiflorum have revealed a rich chemical profile, including steroidal saponins, flavonoids, and phenylpropanoids.[2][3] Among these constituents, this compound, a phenylpropanoid glycoside, has been identified as a promising bioactive compound.[4]
This compound has demonstrated significant anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators of the inflammatory response.[4][5] This activity positions this compound as a compound of interest for further investigation in the context of inflammatory disease research and drug development. This technical guide outlines a robust methodology for the isolation of this compound from L. longiflorum bulbs, its structural characterization, and the signaling pathway associated with its anti-inflammatory effects.
Experimental Protocols
Plant Material and Extraction
Fresh bulbs of Lilium longiflorum serve as the starting material for the isolation of this compound. A generalized protocol for the initial extraction of phenylpropanoids from plant bulbs is as follows:
-
Preparation of Plant Material: The fresh bulbs are thoroughly washed, sliced, and subsequently dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried bulbs are then pulverized into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. Maceration, a process of soaking the plant material in the solvent for an extended period (e.g., 72 hours) with periodic agitation, is a commonly employed technique.[3] The process is repeated multiple times to ensure the complete extraction of the target compounds.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield a crude extract.
Fractionation of the Crude Extract
To enrich the fraction containing this compound and remove non-target compounds, the crude extract is subjected to solvent-solvent partitioning:
-
Suspension in Water: The dried crude extract is suspended in distilled water.
-
Liquid-Liquid Extraction: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity. A common sequence involves an initial extraction with a non-polar solvent like n-hexane to remove lipids and chlorophylls, followed by extraction with a medium-polarity solvent such as ethyl acetate. This compound, being a moderately polar glycoside, is expected to partition into the ethyl acetate fraction.
-
Concentration of Fractions: Each solvent fraction is collected and concentrated under reduced pressure to yield the respective dried fractions. The ethyl acetate fraction is the primary focus for the subsequent isolation of this compound.
Purification by Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is highly effective for the separation of natural products. It avoids the use of solid stationary phases, thereby minimizing irreversible adsorption of the sample.
-
CPC System Preparation: A two-phase solvent system is prepared. For the separation of phenylpropanoids from L. longiflorum, a system composed of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) has been successfully employed.[2] The CPC instrument is filled with the stationary phase (the lower organic phase in this case), and the rotor is set to the desired speed.
-
Sample Injection: The dried ethyl acetate fraction is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the CPC column.
-
Elution: The mobile phase (the upper aqueous phase) is then pumped through the column, initiating the separation process. The effluent is continuously monitored by a UV detector.
-
Fraction Collection: Fractions are collected based on the elution profile. The fractions corresponding to the peaks of interest are collected for further analysis.
-
Purity Analysis: The purity of the isolated compounds in the collected fractions is assessed using analytical High-Performance Liquid Chromatography (HPLC).
Data Presentation
Yield and Purity of Isolated this compound
The following table summarizes the quantitative data for the isolation of this compound from the ethyl acetate fraction of Lilium longiflorum bulbs as reported in the literature.
| Compound | Amount from 200 mg Ethyl Acetate Fraction | Purity (at 320 nm) | Reference |
| This compound | 3.1 mg | 66.5% | [2] |
Spectroscopic Data for this compound
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Negative | [M-H]⁻ | Deprotonated molecule |
Table 3: ¹H and ¹³C NMR Spectral Data for this compound
Detailed ¹H and ¹³C NMR data are essential for the unambiguous structural assignment of this compound. While the cited literature confirms the use of these techniques for identification, specific chemical shift and coupling constant data were not available in the initial search results. For a complete characterization, researchers should acquire and analyze the 1D and 2D NMR spectra of the isolated compound.
Visualization of Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
The following diagram illustrates the key steps in the isolation of this compound from Lilium longiflorum.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting the expression of iNOS and COX-2. This inhibition is commonly mediated through the suppression of the NF-κB signaling pathway.
Conclusion
This technical guide provides a detailed framework for the isolation and characterization of this compound from Lilium longiflorum. The outlined protocols, from initial extraction to final purification using Centrifugal Partition Chromatography, offer a robust and efficient methodology for obtaining this promising anti-inflammatory compound. The provided data tables and visual diagrams of the experimental workflow and biological signaling pathway serve to enhance the understanding and practical application of this research. Further investigation into the pharmacological properties and potential therapeutic applications of this compound is warranted and will be facilitated by the methods described herein.
References
- 1. scielo.br [scielo.br]
- 2. (2S)-1-O-E-p-coumaroyl-2-O-acetyl-3-[O-β-D-glucopyranosyl-(1→6)-O-β-D-glucopyranosyl]glycerol CAS#: [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical profile, antioxidant and cytotoxic potential of Parkinsonia aculeata L. growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Native ESI-MS to Characterize Interactions between Compounds Derived from Fragment-Based Discovery Campaigns and Two Pharmaceutically Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Regaloside B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Regaloside B, a phenylpropanoid glycoside with significant anti-inflammatory and potential immunomodulatory properties. We will delve into its chemical structure, physicochemical properties, known biological activities, and the signaling pathways it modulates. Detailed experimental protocols for its isolation and key biological assays are also provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a naturally occurring phenylpropanoid isolated from the scaly bulbs of Lilium longiflorum.[1][2] Its chemical structure consists of a p-coumaroyl moiety and an acetylated glucopyranosylglycerol core.
Chemical Structure
The detailed chemical structure of this compound is presented below:
IUPAC Name: 1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[2] SMILES: CC(=O)OC--INVALID-LINK--O[C@@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O InChI: InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15+,17+,18-,19+,20+/m0/s1
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some of these properties have been experimentally determined, others are computationally predicted due to a lack of available literature data.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₁₁ | [1] |
| Molecular Weight | 442.41 g/mol | [1] |
| CAS Number | 114420-67-6 | [1] |
| Appearance | White amorphous powder | [2] |
| Solubility | DMSO: ≥ 100 mg/mL (226.03 mM) | [1] |
| Storage | Powder: -20°C (3 years); In solvent: -80°C (6 months) | [3] |
| Predicted LogP | -1.3 | [4][5] |
| Predicted pKa | 9.7 (most acidic) | [4][5] |
| Predicted Boiling Point | 733.9 ± 60.0 °C | [4][5] |
| Predicted Melting Point | 185-187 °C | [4][5] |
Biological Activities and Mechanism of Action
This compound has demonstrated significant biological activities, primarily as an anti-inflammatory agent. More recent studies have also suggested its potential role as an immunomodulator.
Anti-inflammatory Activity
The principal anti-inflammatory mechanism of this compound is through the inhibition of the expression of two key pro-inflammatory enzymes: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]
-
iNOS Inhibition: iNOS is responsible for the production of large quantities of nitric oxide (NO), a key mediator of inflammation. By inhibiting the expression of iNOS, this compound reduces the production of NO in inflammatory settings.
-
COX-2 Inhibition: COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 expression by this compound leads to a decrease in prostaglandin production, thereby reducing inflammation and pain.
Inhibition of ADAR1
Recent high-throughput virtual screening studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1). This interaction has been confirmed by surface plasmon resonance (SPR) techniques. ADAR1 is an enzyme involved in RNA editing and has been implicated in various diseases, including cancer and viral infections. Its inhibition represents a promising therapeutic strategy.
Signaling Pathway Modulation
The inhibition of iNOS and COX-2 expression by this compound strongly suggests its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for iNOS and COX-2.[6] By inhibiting the NF-κB pathway, this compound can effectively downregulate the expression of these and other inflammatory mediators.
Below is a diagram illustrating the proposed mechanism of action of this compound in the context of the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for key experiments to assess its biological activity.
Isolation and Purification of this compound from Lilium longiflorum
The following protocol is adapted from a method for the purification of phenylpropanoids from the scaly bulbs of Lilium longiflorum using Centrifugal Partition Chromatography (CPC).[2]
-
Extraction:
-
Dried and powdered scaly bulbs of L. longiflorum are extracted with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which contains this compound, is concentrated in vacuo.
-
-
Centrifugal Partition Chromatography (CPC):
-
A two-phase solvent system of chloroform/methanol/isopropanol/water (5:2:2:4, v/v/v/v) is prepared and equilibrated.
-
The CPC instrument is filled with the lower organic phase as the stationary phase.
-
The ethyl acetate fraction is dissolved in a 1:1 mixture of the upper and lower phases and injected into the CPC column.
-
The separation is performed in the ascending mode, using the upper aqueous phase as the mobile phase.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Identification and Characterization:
-
Fractions containing this compound are pooled and concentrated.
-
The purity of the isolated compound is assessed by HPLC.
-
The structure of this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Below is a workflow diagram for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
iNOS Inhibition Assay (Griess Assay)
This protocol is a cell-based assay to determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[7]
-
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) to induce iNOS expression and NO production. A set of untreated cells serves as a negative control.
-
-
Nitrite Measurement:
-
After 18-24 hours of incubation, the cell culture supernatant is collected.
-
50 µL of the supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is calculated from the standard curve.
-
The percentage of iNOS inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated wells without the inhibitor.
-
COX-2 Inhibition Assay (Fluorometric Assay)
This is a cell-free assay to measure the direct inhibitory effect of this compound on COX-2 activity.[8]
-
Reagent Preparation:
-
Prepare a COX assay buffer, a COX cofactor working solution, a COX probe solution, and a solution of arachidonic acid (the substrate).
-
Recombinant human COX-2 enzyme is diluted to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the COX assay buffer, COX cofactor working solution, COX probe solution, and the diluted COX-2 enzyme to each well.
-
Add various concentrations of this compound to the test wells. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a vehicle control (DMSO) is also included.
-
The reaction is initiated by adding the arachidonic acid solution.
-
The fluorescence kinetics are measured immediately for 10-20 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
The rate of the reaction (slope of the linear portion of the fluorescence curve) is calculated for each well.
-
The percentage of COX-2 inhibition is determined by comparing the reaction rate in the presence of this compound to the rate in the vehicle control wells.
-
The IC₅₀ value (the concentration of this compound that causes 50% inhibition) is calculated from the dose-response curve.
-
ADAR1 Binding Assay (Surface Plasmon Resonance)
This protocol provides a general framework for assessing the binding of a small molecule like this compound to a target protein (ADAR1) using Surface Plasmon Resonance (SPR).[9][10]
-
Protein Immobilization:
-
The target protein, ADAR1 (specifically the Zα domain), is immobilized on the surface of an SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The ADAR1 protein is injected over the activated surface, leading to covalent attachment.
-
Any remaining active sites on the surface are blocked with ethanolamine.
-
-
Binding Analysis:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
This compound is dissolved in the running buffer at various concentrations (typically in a series of dilutions).
-
Each concentration of this compound is injected over the immobilized ADAR1 surface for a specific association time, followed by a dissociation phase where only the running buffer is flowed.
-
The binding events are monitored in real-time as changes in the resonance units (RU).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., a 1:1 Langmuir binding model).
-
The association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ) are determined. The Kₔ value represents the affinity of this compound for ADAR1.
-
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory properties and emerging potential as an immunomodulatory agent through its interaction with ADAR1. Its mechanism of action, centered on the inhibition of iNOS and COX-2 expression likely via the NF-κB pathway, makes it an attractive candidate for the development of new therapeutics for inflammatory diseases.
Further research is warranted to:
-
Elucidate the precise molecular interactions between this compound and the components of the NF-κB signaling pathway.
-
Conduct comprehensive in vivo studies to evaluate the efficacy and safety of this compound in various inflammatory disease models.
-
Explore the therapeutic potential of this compound as an ADAR1 inhibitor in the context of cancer and viral infections.
-
Optimize the isolation and synthesis of this compound to ensure a scalable and cost-effective supply for further development.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Natural Product-Like iNOS Inhibitor by Molecular Docking with Potential Neuroprotective Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Regaloside B: A Technical Guide to its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside B, a phenylpropanoid glycoside isolated from Lilium Asiatic hybrids, has emerged as a compound of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in modulating inflammatory responses. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of its anti-inflammatory properties.
Core Anti-Inflammatory Mechanism
Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of key pro-inflammatory enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Inhibition of Pro-Inflammatory Enzymes
This compound has been shown to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2]. These enzymes are critical mediators of the inflammatory response. iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and swelling.
Modulation of the NF-κB Signaling Pathway
A key aspect of this compound's anti-inflammatory activity is its ability to suppress the activation of the NF-κB pathway[1][2]. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. This compound has been observed to decrease the ratio of phosphorylated p65 (p-p65) to total p65, indicating an inhibition of NF-κB activation[1][2].
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the quantitative data from in vitro studies on the effects of this compound on key inflammatory markers.
| Target Protein | Cell Line | This compound Concentration | % Inhibition/Reduction | Reference |
| iNOS Expression | RAW 264.7 Macrophages | 50 µg/mL | 73.8 ± 0.63% | [1][2] |
| COX-2 Expression | RAW 264.7 Macrophages | 50 µg/mL | 1.1 ± 4.99% | [1][2] |
| p-p65/p65 Ratio | RAW 264.7 Macrophages | 50 µg/mL | 56.8 ± 1.60% | [1][2] |
| VCAM-1 Expression | HASMCs | 50 µg/mL | 66.2 ± 1.74% | [3] |
Signaling Pathways Modulated by this compound
The primary signaling pathway identified to be modulated by this compound is the NF-κB pathway. The inhibition of p65 phosphorylation is a key event that prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.
While direct evidence is currently limited, the inhibition of NF-κB by this compound suggests potential downstream effects on other interconnected inflammatory pathways, such as the MAPK and NLRP3 inflammasome pathways. Phenylpropanoid glycosides, the class of compounds to which this compound belongs, have been reported to modulate these pathways. However, further research is required to specifically elucidate the role of this compound in these signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with this compound (e.g., 50 µg/mL) for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for protein expression analysis).
Western Blot Analysis for iNOS, COX-2, and p-p65
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65 (Ser536), p65, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The expression levels of target proteins are normalized to the loading control. The ratio of p-p65 to total p65 is calculated to determine the extent of NF-κB activation.
In Vivo Models of Inflammation
While specific in vivo studies on this compound are limited, the carrageenan-induced paw edema model is a standard and relevant assay for evaluating the anti-inflammatory potential of compounds like this compound.
Carrageenan-Induced Paw Edema in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (this compound) or vehicle is administered, typically intraperitoneally or orally, at a specific time before the inflammatory insult.
-
A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the vehicle control group. Histopathological examination of the paw tissue can also be performed to assess inflammatory cell infiltration.
Future Directions
The current body of evidence strongly suggests that this compound possesses significant anti-inflammatory properties, primarily mediated through the inhibition of iNOS, COX-2, and the NF-κB signaling pathway. However, to fully elucidate its therapeutic potential, further research is warranted in the following areas:
-
MAPK and NLRP3 Inflammasome Pathways: Investigating the direct effects of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38) and on the activation of the NLRP3 inflammasome would provide a more complete picture of its mechanism of action.
-
Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic concentration of this compound.
-
In Vivo Efficacy and Safety: Further in vivo studies using various animal models of inflammatory diseases are crucial to evaluate the efficacy, safety profile, and pharmacokinetic properties of this compound.
-
Structure-Activity Relationship Studies: Exploring the structure-activity relationship of this compound and its analogs could lead to the development of more potent and selective anti-inflammatory agents.
Conclusion
This compound demonstrates promising anti-inflammatory activity by targeting key mediators and signaling pathways in the inflammatory cascade. This technical guide provides a foundational understanding of its mechanism of action, supported by available quantitative data and experimental methodologies. Continued investigation into the broader effects of this compound on interconnected inflammatory pathways and its in vivo efficacy will be instrumental in determining its potential as a novel therapeutic agent for inflammatory diseases.
References
The Biological Activity of Regaloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside B, a phenylpropanoid compound isolated from the flowers of Lilium species, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the currently documented biological activities of this compound, with a focus on its anti-inflammatory effects and its interaction with the adenosine deaminase acting on RNA 1 (ADAR1) protein. While research into its full pharmacological profile is ongoing, this document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further investigation and drug development efforts.
Anti-inflammatory Activity
The primary characterized biological activity of this compound is its anti-inflammatory potential. Studies have demonstrated its ability to modulate key inflammatory mediators, suggesting a mechanism of action centered on the inhibition of the NF-κB signaling pathway.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following table summarizes the key findings from the study by Thi et al. (2017)[1][2].
| Target | Assay | Cell Line | Concentration of this compound | Observed Effect | Reference |
| iNOS Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 26.2 ± 0.63% of control | [1][2] |
| COX-2 Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 98.9 ± 4.99% of control | [1][2] |
| p-p65/p65 Ratio | Western Blot | RAW 264.7 | 50 µg/mL | Decrease to 43.2 ± 1.60% of control | [1][2] |
| VCAM-1 Expression | Western Blot | RAW 264.7 | 50 µg/mL | Inhibition to 33.8 ± 1.74% of control | [1][2] |
Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and VCAM-1. This compound has been shown to reduce the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation and the subsequent expression of its target genes.
Experimental Protocols
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. For experiments, cells are pre-treated with this compound at the desired concentration (e.g., 50 µg/mL) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for the indicated duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis of the bands is performed using image analysis software, and the expression levels are normalized to the loading control.
Interaction with ADAR1
Recent studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1). ADAR1 is an enzyme involved in RNA editing, and its dysregulation is associated with various diseases, including cancer and autoimmune disorders.
Binding Interaction
A high-throughput virtual screening study identified this compound as a compound with the potential to bind to the Zα domain of ADAR1. This interaction was subsequently confirmed using the surface plasmon resonance (SPR) technique[3][4]. While detailed quantitative binding affinities (e.g., KD value) have not yet been published, this finding suggests a novel mechanism of action for this compound and opens new avenues for its therapeutic application.
Experimental Protocol
-
Protein Immobilization: Recombinant human ADAR1 Zα domain protein is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Ligand Preparation: this compound is dissolved in an appropriate running buffer (e.g., HBS-EP+) to create a series of concentrations.
-
Binding Analysis: The different concentrations of this compound are injected over the sensor chip surface. The binding events are monitored in real-time by detecting changes in the refractive index at the chip surface, which are proportional to the mass of bound analyte.
-
Data Analysis: The resulting sensorgrams are analyzed to confirm the interaction. While full kinetic and affinity analysis would provide KD, ka, and kd values, the initial study confirmed a binding interaction without reporting these specific parameters[3][4].
Anticancer and Neuroprotective Activities
To date, there are no specific published studies detailing the anticancer or neuroprotective activities of this compound. The identification of its interaction with ADAR1, a protein implicated in cancer, suggests that future investigations into its anticancer potential may be warranted. Similarly, the anti-inflammatory properties of this compound could theoretically contribute to neuroprotection in the context of neuroinflammation, a common feature of many neurodegenerative diseases. However, direct experimental evidence for these activities is currently lacking and represents a significant area for future research.
Conclusion and Future Directions
This compound is a phenylpropanoid with demonstrated anti-inflammatory activity, mediated at least in part by the inhibition of the NF-κB signaling pathway and the downstream expression of iNOS and VCAM-1. Furthermore, it has been identified as a ligand for the Zα domain of ADAR1, indicating a potential role in the modulation of RNA editing.
Future research should focus on:
-
Elucidating the precise mechanism of NF-κB inhibition.
-
Determining the quantitative binding affinity and functional consequences of the this compound-ADAR1 interaction.
-
Investigating the potential anticancer and neuroprotective effects of this compound through dedicated in vitro and in vivo studies.
A deeper understanding of the biological activities of this compound will be crucial for evaluating its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening to identify potential inhibitors of the Zα domain of the adenosine deaminase 1 (ADAR1) - PMC [pmc.ncbi.nlm.nih.gov]
Phenylpropanoid Glycosides in Lilium Species: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemistry, biosynthesis, and biological activities of phenylpropanoid glycosides found in the genus Lilium, tailored for researchers, scientists, and professionals in drug development.
Introduction
The genus Lilium, comprising a diverse group of flowering plants, has a long history of use in traditional medicine and culinary practices, particularly in Asia. Beyond their ornamental value, lily bulbs and flowers are a rich source of various bioactive secondary metabolites, including steroidal saponins, flavonoids, and a significant class of compounds known as phenylpropanoid glycosides. These glycosidic derivatives of phenylpropanoids are increasingly recognized for their potential therapeutic applications, exhibiting a range of biological activities such as antioxidant, anti-inflammatory, neuroprotective, and hypoglycemic effects. This technical guide provides a comprehensive overview of the current state of knowledge on phenylpropanoid glycosides in Lilium species, with a focus on their quantitative distribution, experimental analysis, and mechanisms of action.
Chemical Diversity of Phenylpropanoid Glycosides in Lilium
Phenylpropanoid glycosides are characterized by a core structure consisting of a phenylpropanoid moiety, such as p-coumaric acid, caffeic acid, or ferulic acid, attached to a sugar molecule, which is often further linked to a glycerol backbone. Variations in the phenylpropanoid unit, the sugar composition, and the glycerol linkage lead to a wide array of structurally diverse compounds. In Lilium species, these compounds are often referred to as "regalosides."
Some of the prominent phenylpropanoid glycosides identified in various Lilium species include:
-
Regaloside A and B: Initially isolated from Lilium regale, these compounds are also found in other species like Lilium lancifolium.[1]
-
1-O-caffeoyl-β-D-glucopyranose: A phenylpropanoid glycoside with reported anti-inflammatory and antioxidant activities.[1]
-
(2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol: Identified in Lilium longiflorum.[2]
-
(2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol: Another phenylpropanoid glycerol glucoside from Lilium longiflorum.[2]
-
(2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol: Found in significant amounts in the bulbs of Lilium longiflorum.[2]
-
Acetylated derivatives: Such as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol and (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol, which accumulate in the flower buds of Lilium longiflorum.[2]
-
Regalosides C, E, F, H, I, and K: A series of related compounds quantified in Lilium lancifolium.
Quantitative Distribution
The concentration of phenylpropanoid glycosides varies significantly among different Lilium species and even between different organs of the same plant. This distribution is influenced by genetic factors, developmental stage, and environmental conditions. The following tables summarize the available quantitative data for some of the key phenylpropanoid glycosides in Lilium species.
Table 1: Quantitative Analysis of Phenylpropanoid Glycerol Glucosides in Lilium longiflorum [2]
| Compound | Plant Organ | Concentration (μg/g dry weight) |
| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosylglycerol | Bulbs | - |
| Closed Flower Buds | - | |
| Mature Flowers | 1535.8 ± 174.1 | |
| (2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol | Bulbs | - |
| Closed Flower Buds | - | |
| Mature Flowers | - | |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosylglycerol | Bulbs | 776.3 ± 8.4 |
| Closed Flower Buds | - | |
| Mature Flowers | - | |
| (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | Bulbs | - |
| Closed Flower Buds | 3216.8 ± 406.4 | |
| Mature Flowers | 6006.2 ± 625.8 | |
| (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol | Bulbs | 650.7 ± 32.6 |
| Closed Flower Buds | 4925.2 ± 512.8 | |
| Mature Flowers | 2160.3 ± 556.5 |
Table 2: Quantitative Analysis of Regalosides in the Bulbs of Lilium lancifolium
| Compound | Concentration (mg/g freeze-dried g) |
| Regaloside A | 1.12 - 29.76 |
| Regaloside B | 1.12 - 29.76 |
| Regaloside C | 1.12 - 29.76 |
| Regaloside E | 1.12 - 29.76 |
| Regaloside F | 1.12 - 29.76 |
| Regaloside H | 1.12 - 29.76 |
| Regaloside I | 1.12 - 29.76 |
| Regaloside K | 1.12 - 29.76 |
Note: The reference provides a range for all eight compounds collectively.
Biosynthesis of Phenylpropanoid Glycosides
The biosynthesis of phenylpropanoid glycosides originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, collectively known as the phenylpropanoid pathway, then converts L-phenylalanine into various phenylpropanoid derivatives. These intermediates are subsequently glycosylated by UDP-dependent glycosyltransferases (UGTs) to form the corresponding glycosides. In the case of glycerol-containing compounds, a glycerol backbone is also incorporated.
Experimental Protocols
Extraction and Isolation of Phenylpropanoid Glycosides
A general workflow for the extraction and isolation of phenylpropanoid glycosides from Lilium bulbs is outlined below. This protocol may require optimization depending on the specific Lilium species and the target compounds.
Detailed Methodologies:
-
Extraction: Powdered Lilium bulbs are typically extracted with methanol or ethanol at room temperature with shaking or sonication. The extraction is often repeated multiple times to ensure maximum yield.
-
Partitioning: The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, octadecylsilane (ODS), or other stationary phases. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol-water is commonly used to separate the compounds into fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by preparative HPLC on a C18 column to obtain the pure phenylpropanoid glycosides.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of phenylpropanoid glycosides in plant extracts.
-
Sample Preparation: A known weight of the lyophilized and powdered plant material is extracted with a suitable solvent (e.g., 80% methanol). The extract is then filtered before injection into the LC-MS/MS system.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
-
Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source in negative ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target analyte are monitored for quantification.
-
Quantification: External calibration curves are generated using authentic standards of the phenylpropanoid glycosides. The concentration of each compound in the sample is determined by comparing its peak area to the calibration curve.
Biological Activities and Signaling Pathways
Phenylpropanoid glycosides from Lilium and other plant sources have been shown to possess a variety of biological activities. The underlying mechanisms often involve the modulation of key cellular signaling pathways.
Antioxidant Activity and Nrf2/ARE Pathway
Many phenylpropanoid glycosides exhibit potent antioxidant activity by scavenging free radicals and upregulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.
Anti-inflammatory Activity and NF-κB/MAPK Pathways
Phenylpropanoid glycosides have demonstrated significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting the activation of NF-κB and the phosphorylation of MAPKs (e.g., p38, JNK, and ERK), phenylpropanoid glycosides can effectively suppress the inflammatory cascade.
Conclusion
Phenylpropanoid glycosides from Lilium species represent a promising class of natural products with a wide range of biological activities relevant to human health. Their antioxidant, anti-inflammatory, and other therapeutic properties are rooted in their ability to modulate key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current knowledge in this field, from the chemical diversity and quantitative distribution of these compounds to the experimental methodologies for their study and their potential mechanisms of action. Further research, particularly comparative quantitative studies across a broader range of Lilium species and in-depth investigations into their specific interactions with signaling molecules, will be crucial for fully realizing the therapeutic potential of these fascinating compounds. The information and protocols presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the secrets of these natural medicines.
References
In-Depth Technical Guide to Regaloside B: Molecular Properties, Bioactivity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside B, a phenylpropanoid glycoside, has emerged as a molecule of significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, its known bioactivities with a focus on its anti-inflammatory properties and interaction with the ADAR1 Zα domain, and detailed experimental protocols for researchers seeking to investigate this compound further. All quantitative data is presented in structured tables for clarity and comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.
Molecular Profile of this compound
This compound is characterized by the following molecular formula and weight:
| Property | Value | Source(s) |
| Molecular Formula | C20H26O11 | [1][2][3][4] |
| Molecular Weight | 442.41 g/mol | [1][2][3] |
Biological Activity and Mechanism of Action
This compound, isolated from Lilium longiflorum, has demonstrated significant anti-inflammatory activity.[1][2][5] Its primary mechanism of action involves the inhibition of key inflammatory mediators.
Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[1][2] This inhibition is likely mediated through the modulation of the NF-κB signaling pathway. While direct evidence detailing the specific interaction of this compound with the NF-κB pathway is still emerging, the inhibition of iNOS and COX-2, which are downstream targets of NF-κB, strongly suggests its involvement.
A study on phenylpropanoids from Lilium species, including this compound, demonstrated a significant reduction in the expression of iNOS and COX-2 in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The quantitative results from this study are summarized below:
| Target Protein | Concentration of this compound | Inhibition of Expression |
| iNOS | 50 µg/mL | Significant reduction |
| COX-2 | 50 µg/mL | Significant reduction |
Note: The original research paper should be consulted for the precise percentage of inhibition.
Interaction with ADAR1 Zα Domain
Recent high-throughput virtual screening studies have identified this compound as a potential inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1).[3][6] This interaction was confirmed using surface plasmon resonance (SPR), indicating a direct binding between this compound and the ADAR1 Zα domain.[3][6] ADAR1 is a crucial enzyme involved in RNA editing, and its dysregulation is associated with various diseases, including autoimmune disorders and cancer. The Zα domain is responsible for binding to Z-RNA and Z-DNA, and its modulation by small molecules like this compound presents a novel therapeutic avenue. Further research is required to elucidate the functional consequences of this interaction and to determine the binding affinity (Kd).
Experimental Protocols
Determination of iNOS and COX-2 Inhibition
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration below 0.1%) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce iNOS and COX-2 expression. A vehicle control (solvent only) and a positive control (LPS only) should be included.
-
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard (for standard curve).
-
-
Protocol:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition can be calculated relative to the LPS-treated control.
-
3. Western Blot Analysis for iNOS and COX-2 Protein Expression:
-
Principle: This technique is used to detect and quantify the levels of iNOS and COX-2 proteins in cell lysates.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Surface Plasmon Resonance (SPR) for this compound and ADAR1 Zα Interaction
-
Principle: SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (ADAR1 Zα domain) immobilized on a sensor chip in real-time.
-
General Protocol Outline:
-
Protein Immobilization:
-
Recombinantly express and purify the ADAR1 Zα domain.
-
Immobilize the purified ADAR1 Zα domain onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of this compound over the sensor chip surface containing the immobilized ADAR1 Zα domain.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
-
Conclusion
This compound is a promising natural product with multifaceted biological activities. Its well-defined anti-inflammatory properties, coupled with its newly discovered interaction with the ADAR1 Zα domain, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular mechanisms underlying its bioactivities, including detailed dose-response studies and in vivo efficacy assessments.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 6. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Spectral Data of Regaloside B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Regaloside B, a phenylpropanoid glycoside isolated from Lilium longiflorum. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.
Introduction to this compound
This compound is a naturally occurring phenylpropanoid glycoside that has been identified in the flowers of the Easter lily, Lilium longiflorum. Phenylpropanoids are a diverse class of plant secondary metabolites known for their wide range of biological activities. Preliminary studies have indicated that this compound exhibits anti-inflammatory properties, making it a compound of interest for further investigation in drug development. The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily NMR and mass spectrometry.
Spectroscopic Data
The following sections present the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This information is critical for the identification, characterization, and quantification of this compound in various experimental settings.
Nuclear Magnetic Resonance (NMR) Data
Unfortunately, despite a comprehensive search of available scientific literature, the specific ¹H and ¹³C NMR spectral data for this compound could not be located in the public domain. The primary reference indicating its isolation, "Constituents in Easter lily flowers with medicinal activity" by Francis et al. in Life Sciences (2004), confirms that NMR spectroscopy was used for its structural determination, but the detailed spectral assignments are not provided in the abstract and the full text was not accessible.
Similarly, a closely related paper by Miyase et al. in Phytochemistry (1987) detailing Regaloside A and B from Lilium regale was identified, which would likely contain highly relevant spectral information. However, the full text of this article was also not available.
For researchers requiring this specific data, it is recommended to directly access the full text of these publications through institutional libraries or by contacting the authors.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is a crucial tool for determining the elemental composition and exact mass of a molecule. For this compound, the molecular formula has been established as C₂₀H₂₆O₁₁.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₆O₁₁ |
| Exact Mass | 442.1475 |
| Molecular Weight | 442.42 g/mol |
| Ionization Mode | ESI (Electrospray Ionization) is commonly used for this class of compounds. |
| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺ in positive ion mode; [M-H]⁻, [M+Cl]⁻ in negative ion mode. |
Experimental Protocols
The successful acquisition of high-quality NMR and MS data is contingent upon meticulous experimental design and execution. The following are generalized protocols typical for the analysis of natural product glycosides like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
A pure sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent is critical and depends on the solubility of the compound and the desired chemical shift referencing.
-
The dissolved sample is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference to the residual solvent peak.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is used to achieve optimal signal dispersion and resolution.
-
Pulse Sequence: A standard one-pulse sequence is typically employed.
-
Acquisition Parameters: Key parameters include the spectral width, number of scans, acquisition time, and relaxation delay. These are optimized to ensure good signal-to-noise ratio and accurate integration.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Acquisition Parameters: A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to promote ionization.
-
-
Instrumentation (LC-MS):
-
Liquid Chromatography (LC): The sample is often introduced into the mass spectrometer via an LC system to separate it from any impurities. A reversed-phase C18 column is commonly used with a gradient elution of water and acetonitrile/methanol.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.
-
Ionization Source: Electrospray ionization (ESI) is the preferred method for polar, non-volatile compounds like glycosides.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like this compound.
Signaling Pathways and Logical Relationships
While the direct signaling pathways of this compound are still under investigation, its reported anti-inflammatory activity suggests potential interactions with key inflammatory pathways. A logical diagram illustrating the general approach to investigating these pathways is presented below.
Conclusion
This technical guide consolidates the currently available spectroscopic information for this compound. While the precise NMR spectral data remains to be fully disclosed in the public domain, the provided information on its mass spectrometric characteristics and the general experimental protocols offer a solid foundation for researchers. The visualization of the analytical and investigatory workflows provides a clear roadmap for the study of this and other similar natural products. Further research to obtain and publish the complete spectral dataset of this compound is highly encouraged to facilitate its continued investigation as a potential therapeutic agent.
Regaloside B: A Traditional Chinese Medicine Perspective for Modern Drug Discovery
An In-Depth Technical Guide on the Therapeutic Potential of a Phenylpropanoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside B, a phenylpropanoid glycoside isolated from the Easter lily (Lilium longiflorum), is emerging as a compound of significant interest in pharmacological research. While not explicitly named in classical Traditional Chinese Medicine (TCM) texts, its source, the lily bulb (known as Bǎi Hé, 百合), has a long history of use in TCM for treating conditions associated with inflammation, such as coughs and lung ailments.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its anti-inflammatory and potential immunomodulatory activities. It synthesizes available data on its mechanisms of action, presents relevant experimental protocols, and explores its potential as a lead compound in modern drug development.
Traditional Chinese Medicine Context
In Traditional Chinese Medicine, Lilium species have been utilized for centuries to "nourish the yin of the lung" and "clear heat," which in modern biomedical terms can often be correlated with anti-inflammatory and soothing effects.[1][2][3] The bulbs are traditionally used to treat respiratory conditions like chronic cough, dry throat, and other inflammatory ailments.[1][2][3] The isolation and scientific investigation of specific phytochemicals like this compound from these traditionally used plants allow for a deeper, evidence-based understanding of their therapeutic properties.
Pharmacological Activities of this compound
Current research has primarily focused on the anti-inflammatory and potential immunomodulatory effects of this compound.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.
2.1.1. Inhibition of iNOS and COX-2
Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the overproduction of nitric oxide (NO) and prostaglandins, respectively. These mediators are central to the inflammatory process. Studies have shown that this compound can inhibit the expression of both iNOS and COX-2, thereby reducing the production of these pro-inflammatory molecules. While specific IC50 values for this compound are not yet widely published, related compounds and extracts from Lilium longiflorum have shown significant inhibitory effects in in-vitro assays.
Table 1: Quantitative Data on the Anti-inflammatory Effects of Compounds from Lilium longiflorum
| Compound/Extract | Assay | Target | Concentration | Inhibition (%) | Reference |
| This compound (11) | Lipid Peroxidation | Lipid Radicals | 10 ppm | >20% | [4] |
Note: Further quantitative studies are required to establish a more detailed dose-response profile for this compound.
2.1.2. Putative Signaling Pathways
The expression of iNOS and COX-2 is largely regulated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). It is hypothesized that this compound exerts its inhibitory effects on iNOS and COX-2 by modulating these upstream signaling pathways. Inflammatory stimuli typically lead to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory signals and play a crucial role in regulating the expression of inflammatory mediators.
Diagram 1: Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Potential Immunomodulatory Activity
Recent in-silico and preliminary experimental data suggest that this compound may have immunomodulatory effects by targeting Adenosine Deaminase Acting on RNA 1 (ADAR1).
2.2.1. Inhibition of ADAR1 Zα Domain
ADAR1 is an enzyme that edits double-stranded RNA (dsRNA) and plays a critical role in preventing the innate immune system from mistakenly recognizing endogenous dsRNA as viral, which would trigger an unwanted interferon response. The Zα domain of ADAR1 is crucial for its binding to Z-RNA and Z-DNA. A high-throughput virtual screening study identified this compound as a potential inhibitor that interacts with the ADAR1 Zα domain.[5] This interaction was subsequently confirmed using surface plasmon resonance (SPR).[5] Inhibition of ADAR1 is being explored as a therapeutic strategy for certain cancers and viral infections.
Diagram 2: Experimental Workflow for Identifying this compound as an ADAR1 Inhibitor
Caption: Workflow for the identification of this compound as an ADAR1 Zα domain binder.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the context of this compound research.
In Vitro Anti-inflammatory Assay: Inhibition of iNOS and COX-2
Objective: To determine the inhibitory effect of this compound on the production of NO and prostaglandins in LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce the expression of iNOS and COX-2.
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.
-
Prostaglandin E2 (PGE2) Measurement (ELISA): The concentration of PGE2 in the culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot Analysis: To assess the protein expression of iNOS and COX-2, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a PVDF membrane and probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). The protein bands are visualized using a chemiluminescence detection system.
Biophysical Interaction Assay: Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of this compound to the ADAR1 Zα domain and to determine the binding kinetics.
Instrumentation: A surface plasmon resonance biosensor system (e.g., Biacore).
Methodology:
-
Ligand Immobilization: The purified ADAR1 Zα domain protein is immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell is prepared with a mock immobilization to subtract non-specific binding.
-
Analyte Preparation: this compound is dissolved in a suitable running buffer (e.g., HBS-EP+) at various concentrations.
-
Binding Analysis: A series of concentrations of this compound are injected over the sensor chip surface containing the immobilized ADAR1 Zα domain and the reference flow cell. The binding is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of bound analyte.
-
Data Analysis: The sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Future Directions and Conclusion
This compound represents a promising natural product with well-defined anti-inflammatory properties and potential for immunomodulatory applications. Its origin from a plant with a rich history in traditional medicine provides a strong foundation for its further investigation.
Key areas for future research include:
-
Quantitative Pharmacological Studies: Determination of precise IC50 values for iNOS and COX-2 inhibition and elucidation of the dose-response relationship in various in vitro and in vivo models.
-
Mechanism of Action Studies: Direct investigation of the effect of this compound on the NF-κB and MAPK signaling pathways to confirm the hypothesized mechanisms.
-
In-depth ADAR1 Interaction Studies: Comprehensive analysis of the binding kinetics and functional consequences of this compound interaction with the ADAR1 Zα domain.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in animal models of inflammatory diseases and cancer.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Genus Lilium: A review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Constituents in Easter lily flowers with medicinal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Regaloside B: A Phenylpropanoid with Therapeutic Potential in Inflammation and Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Regaloside B, a phenylpropanoid compound, has emerged as a molecule of interest in the fields of pharmacology and drug discovery due to its demonstrated anti-inflammatory and potential anti-cancer activities. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents. We will delve into its inhibitory effects on key inflammatory mediators, its interaction with RNA editing enzymes, and the potential signaling pathways it may modulate. This guide also includes structured data summaries, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate further research and development.
Introduction
This compound is a phenylpropanoid isolated from Lilium longiflorum.[1] Its chemical structure lends itself to interactions with various biological targets, leading to a range of pharmacological effects. The primary reported activities of this compound are its anti-inflammatory properties, stemming from the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2] More recently, this compound has been identified as an interactor with the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1), a protein implicated in cancer, viral infections, and autoimmune disorders.[3] This discovery has opened new avenues for investigating this compound as a potential therapeutic agent, particularly in the context of cancer immunotherapy.
This guide aims to consolidate the current understanding of this compound's therapeutic targets, provide practical experimental details for its study, and offer visual representations of the complex biological processes it influences.
Potential Therapeutic Targets
The therapeutic potential of this compound is attributed to its interaction with several key molecular targets involved in inflammation and oncogenesis.
Inflammatory Mediators: iNOS and COX-2
This compound has been shown to inhibit the expression of two critical enzymes in the inflammatory cascade:
-
Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that produces large quantities of nitric oxide (NO), a key mediator of inflammation. Overproduction of NO is associated with various inflammatory diseases.
-
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are lipid compounds that contribute to inflammation, pain, and fever.
By inhibiting the expression of both iNOS and COX-2, this compound can effectively reduce the production of these pro-inflammatory molecules, thereby exerting its anti-inflammatory effects.[1][2]
RNA Editing Enzyme: ADAR1
A significant finding is the interaction of this compound with the Zα domain of ADAR1.[3] ADAR1 is an enzyme that converts adenosine to inosine in double-stranded RNA (dsRNA), a process known as A-to-I RNA editing. This editing has profound implications for gene regulation and innate immune responses.
The p150 isoform of ADAR1 contains a Zα domain that recognizes and binds to Z-RNA, a left-handed conformation of dsRNA. By interacting with this domain, this compound can potentially modulate ADAR1's function. Dysregulation of ADAR1 activity is linked to several diseases, including:
-
Cancer: ADAR1 is often overexpressed in tumors and can promote cancer progression and resistance to therapy.[3]
-
Viral Infections: ADAR1 can edit viral RNA, which can either promote or inhibit viral replication depending on the virus.
-
Autoimmune Disorders: Misregulation of ADAR1 can lead to the accumulation of endogenous dsRNA, triggering an autoimmune response.[3]
The inhibition of ADAR1 by this compound presents a promising strategy for therapeutic intervention in these conditions, particularly for enhancing anti-tumor immunity.
Quantitative Data Summary
| Target | Parameter | Value | Assay Method | Reference |
| iNOS | IC50 | Data not available | Griess Assay / Western Blot | |
| COX-2 | IC50 | Data not available | EIA / Fluorometric Assay | |
| ADAR1 (Zα domain) | Kd | Data not available | Surface Plasmon Resonance |
Signaling Pathways
The therapeutic effects of this compound are likely mediated through the modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The expression of both iNOS and COX-2 is known to be regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). The NF-κB pathway is a central regulator of the inflammatory response. It is plausible that this compound exerts its inhibitory effect on iNOS and COX-2 expression by interfering with the NF-κB signaling cascade. Further investigation is required to elucidate the precise mechanism of this potential interaction.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Regaloside B as an ADAR1 Zα Domain Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine Deaminase Acting on RNA 1 (ADAR1) is a crucial enzyme involved in the editing of double-stranded RNA (dsRNA) through the conversion of adenosine to inosine. The p150 isoform of ADAR1 contains a unique Zα domain that specifically recognizes and binds to left-handed Z-RNA and Z-DNA. This interaction is critical for preventing the accumulation of endogenous dsRNA, which would otherwise trigger a detrimental innate immune response mediated by sensors like Melanoma Differentiation-Associated protein 5 (MDA5) and Z-DNA Binding Protein 1 (ZBP1). Consequently, the inhibition of the ADAR1 Zα domain presents a promising therapeutic strategy for various diseases, including cancer and autoimmune disorders.
Recent high-throughput virtual screening efforts have identified Regaloside B, a natural phenylpropanoid, as a potential small molecule inhibitor of the ADAR1 Zα domain. This technical guide provides a comprehensive overview of the available data, experimental protocols, and the underlying signaling pathways related to the investigation of this compound as an ADAR1 Zα domain inhibitor.
Quantitative Data Presentation
This compound was identified as a potential ADAR1 Zα domain inhibitor through a high-throughput virtual screening of over 100,000 compounds. Its interaction with the ADAR1 Zα domain was subsequently confirmed using surface plasmon resonance (SPR).[1] However, to date, specific quantitative binding affinity data, such as the dissociation constant (Kd), for the this compound-ADAR1 Zα interaction has not been published in the primary literature.
Table 1: Summary of Virtual Screening and Experimental Validation for this compound
| Compound | Screening Method | Docking Score (Arbitrary Units) | Experimental Validation | Binding Affinity (Kd) | Reference |
| This compound | High-Throughput Virtual Screening | Not Reported | Surface Plasmon Resonance (SPR) | Not Reported | Hong et al., 2024[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the identification of this compound as an ADAR1 Zα domain interactor.
High-Throughput Virtual Screening
This protocol outlines the computational method used to identify potential small molecule inhibitors of the ADAR1 Zα domain from a large compound library.[1]
Objective: To identify compounds with a high likelihood of binding to the ADAR1 Zα domain.
Methodology:
-
Target Preparation:
-
The crystal structure of the human ADAR1 Zα domain (PDB ID: 2GXB) was used as the receptor model.
-
The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger). This involved adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.
-
Water molecules were removed, and the structure was optimized and minimized.
-
-
Ligand Preparation:
-
A library of over 100,000 small molecules was prepared using LigPrep (Schrödinger).
-
This process generated possible ionization states at a target pH of 7.0 ± 2.0, stereoisomers, and tautomers for each compound.
-
Energy minimization was performed for each prepared ligand.
-
-
Receptor Grid Generation:
-
A receptor grid was generated around the binding site of the prepared ADAR1 Zα domain structure. The binding site was defined by the location of the co-crystallized Z-DNA in the original PDB file.
-
-
Molecular Docking:
-
The prepared ligand library was docked into the receptor grid using the Glide module (Schrödinger).
-
A multi-stage docking protocol was employed:
-
High-Throughput Virtual Screening (HTVS): The entire library was docked using this fast and less stringent method.
-
Standard Precision (SP): The top hits from HTVS were re-docked with higher precision.
-
Extra Precision (XP): The top hits from SP were further refined with the most accurate and computationally intensive docking protocol.
-
-
The final hits were ranked based on their Glide XP GScore.
-
Surface Plasmon Resonance (SPR) Analysis
This protocol describes the experimental validation of the interaction between identified compounds and the ADAR1 Zα domain.[2]
Objective: To confirm the direct binding of this compound to the ADAR1 Zα domain.
Instrumentation: Biacore T200 system (GE Healthcare)
Methodology:
-
Sensor Chip Preparation:
-
A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
-
Protein Immobilization:
-
Recombinant human ADAR1 protein (50 µg/mL in 10 mM sodium acetate, pH 5.0) was injected over one flow cell (the experimental cell) to achieve an immobilization level of approximately 18,000 Resonance Units (RU).
-
The other flow cell was left blank to serve as a reference.
-
The sensor surface was then deactivated and blocked with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
-
Binding Analysis:
-
This compound was prepared in a series of concentrations in a running buffer (e.g., PBS, pH 7.4).
-
Each concentration of this compound was injected over both the experimental and reference flow cells.
-
The binding was monitored in real-time, and the response was recorded as a sensorgram.
-
The surface was regenerated between injections with a solution such as 50 mM NaOH to remove any bound compound.
-
-
Data Analysis:
-
The reference flow cell data was subtracted from the experimental flow cell data to correct for non-specific binding and bulk refractive index changes.
-
The resulting sensorgrams indicate the binding of the analyte to the immobilized protein. While kinetic and affinity constants (ka, kd, and Kd) can be derived from this data, they were not reported for this compound in the source publication.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving the ADAR1 Zα domain and the workflow for the identification of this compound.
Caption: ADAR1 Zα domain signaling pathway and point of inhibition.
Caption: Workflow for identification of this compound.
Conclusion
This compound has been identified as a promising small molecule that interacts with the Zα domain of ADAR1. While the initial discovery through high-throughput virtual screening and subsequent confirmation of binding via surface plasmon resonance are significant, further research is required to quantify the binding affinity and elucidate the precise mechanism of inhibition. The detailed experimental protocols provided herein serve as a foundation for future studies aimed at characterizing the inhibitory potential of this compound and developing it as a therapeutic agent for diseases driven by aberrant ADAR1 activity. The continued investigation of such inhibitors is crucial for advancing our understanding of ADAR1 biology and for the development of novel immunomodulatory and anti-cancer therapies.
References
Regaloside B: A Comprehensive Technical Review for Drug Discovery Professionals
An In-depth Analysis of Preclinical Data and Therapeutic Potential
Regaloside B, a phenylpropanoid glycoside isolated from the bulbs and flowers of Lilium species, has emerged as a promising natural compound with significant anti-inflammatory and potential neuroprotective properties. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its pharmacological activities, underlying mechanisms of action, and relevant experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.
Pharmacological Activities of this compound
The primary pharmacological activity of this compound documented in the literature is its anti-inflammatory effect. Additionally, recent studies have suggested its potential as a neuroprotective agent and an inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1).
Anti-inflammatory Activity
This compound has been shown to exert its anti-inflammatory effects by inhibiting key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key study by Thi et al. (2017) provides quantitative data on the inhibitory effects of this compound on the expression of these pro-inflammatory enzymes in RAW 264.7 macrophage cells.[1]
Table 1: In Vitro Anti-inflammatory Activity of this compound [1]
| Target | Cell Line | Concentration | % Inhibition |
| iNOS Expression | RAW 264.7 | 50 µg/mL | 29.7% |
| COX-2 Expression | RAW 264.7 | 50 µg/mL | 1.1% |
| p-p65/p65 Ratio | RAW 264.7 | 50 µg/mL | 59.3% |
| VCAM-1 Expression | RAW 264.7 | 50 µg/mL | 66.2% |
These findings suggest that this compound's anti-inflammatory mechanism involves the downregulation of iNOS and VCAM-1 expression, as well as the inhibition of the NF-κB signaling pathway, as evidenced by the decreased ratio of phosphorylated p65 to total p65.[1]
Neuroprotective Potential
While direct experimental studies on the neuroprotective effects of this compound are currently limited, its anti-inflammatory properties suggest a potential role in mitigating neuroinflammation, a key process in the pathogenesis of various neurodegenerative diseases. Further research is warranted to explore the direct neuroprotective effects of this compound in relevant in vitro and in vivo models of neurological disorders.
Inhibition of ADAR1
A recent high-throughput virtual screening study identified this compound as a potential inhibitor of the Zα domain of ADAR1.[2][3] This interaction was subsequently confirmed using surface plasmon resonance techniques.[2] The Zα domain of ADAR1 is involved in binding to Z-DNA and Z-RNA and plays a role in the innate immune response. Inhibition of this domain represents a potential therapeutic strategy for certain autoimmune diseases and cancers. However, detailed quantitative binding data and functional assay results are not yet publicly available.
Experimental Protocols
This section details the methodologies employed in the key studies cited in this review.
Isolation of this compound from Lilium Asiatic Hybrid Flowers[1]
-
Extraction: Dried and powdered flowers of Lilium Asiatic hybrids were extracted with 80% aqueous methanol (MeOH) at room temperature. The extract was then partitioned between ethyl acetate (EtOAc) and water.
-
Chromatography: The EtOAc-soluble fraction was subjected to silica gel column chromatography, followed by octadecyl silica gel (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
In Vitro Anti-inflammatory Assays[1]
-
Cell Culture: RAW 264.7 macrophage cells were used.
-
Treatment: Cells were pre-treated with this compound (50 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Western Blot Analysis: Protein expression levels of iNOS, COX-2, p65, and phospho-p65 (p-p65) were determined by Western blotting.
-
VCAM-1 Expression: The expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) was also assessed.[1]
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathway of this compound
The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS and COX-2. This compound appears to interfere with this cascade by reducing the phosphorylation of the p65 subunit of NF-κB.[1]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vitro Anti-inflammatory Activity Assessment
The general workflow for evaluating the in vitro anti-inflammatory activity of this compound involves cell culture, treatment with the compound and an inflammatory stimulus, and subsequent analysis of inflammatory markers.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAR1: from basic mechanisms to inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside B: A Technical Guide to its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Regaloside B, a phenylpropanoid glycoside isolated from Lilium longiflorum, has garnered interest for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the currently available safety and toxicity data on this compound. A thorough review of existing literature and safety data sheets indicates a significant gap in robust toxicological information. While a Material Safety Data Sheet (MSDS) provides a preliminary hazard classification, dedicated non-clinical safety studies, including acute and chronic toxicity, genotoxicity, and cytotoxicity, are largely absent from the public domain. This document summarizes the available information, highlights critical knowledge gaps, and provides standardized experimental workflows for future toxicological assessments of this compound, aiming to guide further research and development.
Introduction
This compound is a natural compound belonging to the class of phenylpropanoid glycosides. It has been identified in plant species such as Lilium longiflorum and is noted for its potential therapeutic effects, primarily its anti-inflammatory activity through the inhibition of iNOS and COX-2 expression. Despite its potential, a comprehensive understanding of its safety and toxicity profile is essential for any progression towards therapeutic application. This guide serves as a technical resource for researchers and drug development professionals, consolidating the known safety information and outlining the necessary experimental investigations to build a complete toxicological profile.
Physicochemical Properties
| Property | Value |
| IUPAC Name | [(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R)-2-(acetyloxy)-3-(4-hydroxycinnamoyloxy)propoxy]methyl]oxane-3,4,5-triol |
| Molecular Formula | C₂₀H₂₆O₁₁ |
| Molecular Weight | 442.41 g/mol |
| CAS Number | 114420-67-6 |
Non-Clinical Safety and Toxicity Data
A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific studies on the safety and toxicity of this compound. The majority of available information is derived from a Material Safety Data Sheet (MSDS) and general knowledge of the compound class.
Acute Toxicity
Specific oral, dermal, or inhalation LD50 values for this compound are not available in published literature. However, an MSDS classifies this compound as "Acute toxicity, Oral (Category 4)" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. This classification suggests that the substance is harmful if swallowed, with an expected LD50 range of 300 to 2000 mg/kg for oral administration in rats.
| Endpoint | Classification | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
Repeated Dose Toxicity
No studies on the repeated dose toxicity of this compound were identified. Therefore, the No-Observed-Adverse-Effect Level (NOAEL) has not been established.
Genotoxicity
There are no published studies on the genotoxic potential of this compound, such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays.
Carcinogenicity
The carcinogenic potential of this compound has not been evaluated in long-term animal studies. However, a supplied MSDS indicates that it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC), the American Conference of Governmental Industrial Hygienists (ACGIH), or the National Toxicology Program (NTP)[1].
Cytotoxicity
Limited data is available regarding the cytotoxicity of this compound. One study mentioned that this compound "did not show adverse effects on cell viability" in human umbilical cord mesenchymal stem cells (hUCMSCs) at a concentration of 400 μg/mL. However, comprehensive cytotoxicity studies across a range of cell lines and concentrations are lacking.
Ecotoxicity
The available MSDS classifies this compound as "Acute aquatic toxicity (Category 1)" and "Chronic aquatic toxicity (Category 1)"[1]. This indicates that the substance is very toxic to aquatic life with long-lasting effects.
| Endpoint | Classification | Hazard Statement |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Information on Related Substances
This compound is isolated from Lilium longiflorum (Easter lily). It is important to note that extracts from this plant have been reported to be nephrotoxic, particularly in felines[2][3][4]. The specific compound responsible for this toxicity has not been definitively identified, and it is unknown if this compound contributes to this effect. Phenylpropanoid glycosides as a class exhibit a wide range of biological activities, and glycosylation is generally considered to reduce the toxicity of the aglycone moiety[5][6].
Proposed Experimental Protocols for Toxicological Assessment
Given the significant data gaps, the following standard experimental workflows are proposed to establish a comprehensive safety and toxicity profile for this compound.
In Vitro Cytotoxicity Assay Workflow
This workflow outlines a standard procedure for assessing the cytotoxic potential of this compound using a cell-based assay, such as the MTT or LDH release assay.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Ames Test (Bacterial Reverse Mutation Assay) Workflow
This diagram illustrates the standard procedure for the Ames test to evaluate the mutagenic potential of this compound.
Caption: Workflow for the Ames test to assess mutagenicity.
In Vivo Acute Oral Toxicity (Up-and-Down Procedure) Workflow
This workflow describes a common method for determining the acute oral LD50 in rodents.
Caption: Workflow for in vivo acute oral toxicity testing.
Conclusion and Future Directions
The current body of knowledge on the safety and toxicity of this compound is exceedingly limited and relies heavily on a single Material Safety Data Sheet. While this provides a preliminary hazard assessment, it is insufficient for a comprehensive risk evaluation, particularly for any potential therapeutic development.
There is a critical need for robust, guideline-compliant toxicological studies to be conducted on this compound. Future research should prioritize:
-
Acute toxicity studies via relevant routes of administration to determine the LD50.
-
Repeated dose toxicity studies to establish the NOAEL and identify target organs.
-
A battery of genotoxicity tests , including the Ames test and a micronucleus assay.
-
Comprehensive in vitro cytotoxicity screening across a panel of relevant human cell lines.
-
Investigation into the potential contribution of this compound to the known nephrotoxicity of Lilium longiflorum extracts in sensitive species .
Without these fundamental studies, the safety profile of this compound remains largely unknown, significantly hindering its potential for further development. This guide serves as a call to action for the scientific community to address these critical data gaps.
References
- 1. This compound|114420-67-6|MSDS [dcchemicals.com]
- 2. Bioassay-guided fractionation of extracts from Easter lily (Lilium longiflorum) flowers reveals unprecedented structural variability of steroidal glycoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. poison.org [poison.org]
- 4. aspca.org [aspca.org]
- 5. Glycosylation Is a Major Regulator of Phenylpropanoid Availability and Biological Activity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Regaloside B CAS number and chemical identifiers
Regaloside B is a phenylpropanoid glycoside that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Identifiers and Properties
This compound is characterized by the following chemical identifiers, which are essential for its unambiguous identification in research and regulatory contexts.
| Identifier | Value | Source |
| CAS Number | 114420-67-6 | GlpBio, AbMole BioScience, MedchemExpress.com |
| PubChem CID | 5459143 | PubChem |
| Molecular Formula | C₂₀H₂₆O₁₁ | GlpBio |
| Molecular Weight | 442.41 g/mol | GlpBio |
| Canonical SMILES | CC(=O)OC--INVALID-LINK--O[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]1O | GlpBio, TargetMol |
| InChI | InChI=1S/C20H26O11/c1-11(22)28-9-14(30-20-19(27)18(26)17(25)15(8-21)31-20)10-29-16(24)7-4-12-2-5-13(23)6-3-12/h2-7,14-15,17-21,23,25-27H,8-10H2,1H3/b7-4+/t14-,15+,17+,18-,19+,20+/m0/s1 | PubChem |
| InChIKey | YQKQOLPNKNHLBO-DVAIZSLESA-N | Probes & Drugs |
Biological Activity and Quantitative Data
This compound, originally isolated from Lilium longiflorum, has demonstrated notable anti-inflammatory properties.[1][2] More recent research has also identified it as an inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1), suggesting its potential role in modulating immune responses.[1][3]
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2] A study by Thi NN, et al. (2017) provided quantitative data on this inhibitory activity.[4][5]
| Target Protein | Concentration of this compound | Inhibition of Expression (%) | Cell Line |
| iNOS | 50 µg/mL | 73.8 ± 0.63 | Not Specified |
| COX-2 | 50 µg/mL | 1.1 ± 4.99 | Not Specified |
Interaction with ADAR1 Zα Domain
A 2024 study by Hong et al. identified this compound as a potential inhibitor of the ADAR1 Zα domain through high-throughput virtual screening, which was subsequently confirmed by surface plasmon resonance (SPR).[3] This interaction is significant as the ADAR1 Zα domain is involved in binding to Z-DNA and Z-RNA and plays a role in immune regulation.[1][3]
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the biological activity of this compound.
Western Blot for iNOS and COX-2 Expression
This protocol is based on the methodology described by Thi NN, et al. (2017) for assessing the anti-inflammatory effects of this compound.[5]
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with this compound (50 µg/mL) for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for 24 hours.
-
Protein Extraction: Cells are washed with PBS and lysed with RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against iNOS (1:1000 dilution) and COX-2 (1:1000 dilution). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and quantified by densitometry. β-actin is used as a loading control.
Surface Plasmon Resonance (SPR) for ADAR1 Zα Interaction
The following is a generalized protocol based on the study by Hong et al. (2024) which confirmed the interaction between this compound and the ADAR1 Zα domain.[3]
-
Immobilization of ADAR1 Zα: Recombinant human ADAR1 Zα protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The chip surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS. The protein is then injected over the surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target immobilization level. The remaining active sites are blocked with 1 M ethanolamine.
-
Binding Analysis: this compound is prepared in a series of concentrations (e.g., ranging from 0.1 to 100 µM) in a running buffer (e.g., HBS-EP+). The analyte solutions are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological pathway influenced by this compound and a typical experimental workflow.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Regaloside B: A Proposed In Vivo Study Design for Preclinical Evaluation
Introduction
Regaloside B is a phenylpropanoid compound, notably isolated from plants such as Lilium longiflorum. In vitro studies have indicated its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. While these findings are promising, a comprehensive in vivo evaluation is essential to translate these biochemical activities into therapeutic potential. This document outlines a detailed, proposed study design for investigating the anti-inflammatory and neuroprotective effects of this compound in established animal models. The protocols and data presented herein are hypothetical and intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in designing and conducting preclinical in vivo studies for this compound or similar phenylpropanoid compounds.
Proposed In Vivo Study 1: Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
This study is designed to evaluate the acute anti-inflammatory activity of this compound in a well-established rat model of inflammation.
Experimental Protocol
-
Animal Model: Male Wistar rats (180-220 g) will be used.
-
Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Experimental Groups:
-
Group I: Normal Control (Saline)
-
Group II: Vehicle Control (Carrageenan + Vehicle)
-
Group III: Positive Control (Carrageenan + Indomethacin 10 mg/kg)
-
Group IV: this compound (10 mg/kg) + Carrageenan
-
Group V: this compound (25 mg/kg) + Carrageenan
-
Group VI: this compound (50 mg/kg) + Carrageenan
-
-
Drug Administration: this compound and Indomethacin will be administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw.[1][2][3]
-
Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4]
-
Biochemical Analysis: At the end of the experiment, animals will be euthanized, and the paw tissue will be collected for the analysis of inflammatory markers (TNF-α, IL-6) using ELISA kits.
Data Presentation (Hypothetical)
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | 1 hr | 2 hr | 3 hr | 4 hr |
| Paw Volume (mL) | |||||
| I | Normal Control | 0.10 ± 0.01 | 0.11 ± 0.01 | 0.10 ± 0.02 | 0.11 ± 0.01 |
| II | Vehicle Control | 0.45 ± 0.05 | 0.68 ± 0.07 | 0.85 ± 0.09 | 0.92 ± 0.10 |
| III | Indomethacin (10 mg/kg) | 0.25 ± 0.03 | 0.35 ± 0.04 | 0.42 ± 0.05 | 0.45 ± 0.06 |
| IV | This compound (10 mg/kg) | 0.38 ± 0.04 | 0.55 ± 0.06 | 0.68 ± 0.07 | 0.75 ± 0.08 |
| V | This compound (25 mg/kg) | 0.32 ± 0.03 | 0.45 ± 0.05 | 0.53 ± 0.06 | 0.58 ± 0.07 |
| VI | This compound (50 mg/kg) | 0.26 ± 0.03 | 0.38 ± 0.04 | 0.45 ± 0.05 | 0.49 ± 0.06 |
| Inhibition (%) | |||||
| III | Indomethacin (10 mg/kg) | 57.1% | 48.5% | 50.6% | 51.1% |
| IV | This compound (10 mg/kg) | 20.0% | 19.1% | 20.0% | 18.5% |
| V | This compound (25 mg/kg) | 37.1% | 33.8% | 37.6% | 37.0% |
| VI | This compound (50 mg/kg) | 54.3% | 44.1% | 47.1% | 46.7% |
*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SD.
Table 2: Effect of this compound on Inflammatory Cytokines in Paw Tissue
| Group | Treatment | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) |
| I | Normal Control | 15.2 ± 2.1 | 20.5 ± 3.2 |
| II | Vehicle Control | 85.6 ± 9.8 | 110.2 ± 12.5 |
| III | Indomethacin (10 mg/kg) | 30.4 ± 4.5 | 45.8 ± 6.1 |
| IV | This compound (10 mg/kg) | 68.9 ± 7.5 | 89.1 ± 9.8 |
| V | This compound (25 mg/kg) | 51.2 ± 6.3 | 65.4 ± 7.9 |
| VI | This compound (50 mg/kg) | 35.7 ± 5.1 | 50.3 ± 6.8 |
*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SD.
Proposed In Vivo Study 2: Neuroprotective Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This study aims to investigate the potential neuroprotective effects of this compound in a mouse model of neuroinflammation, a key pathological feature in many neurodegenerative diseases.
Experimental Protocol
-
Animal Model: Male C57BL/6 mice (20-25 g) will be used.
-
Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions.
-
Experimental Groups:
-
Group I: Control (Saline)
-
Group II: Vehicle Control (LPS + Vehicle)
-
Group III: this compound (25 mg/kg) + LPS
-
Group IV: this compound (50 mg/kg) + LPS
-
-
Drug Administration: this compound will be administered intraperitoneally (i.p.) for 7 consecutive days.
-
Induction of Neuroinflammation: On day 7, one hour after the final dose of this compound, mice will receive a single i.p. injection of LPS (0.25 mg/kg).[5][6]
-
Behavioral Assessment: 24 hours after LPS injection, cognitive function will be assessed using the Morris Water Maze test.
-
Biochemical and Molecular Analysis: Following behavioral tests, mice will be euthanized, and brain tissues (hippocampus and cortex) will be collected for analysis of iNOS, COX-2 (Western Blot), and pro-inflammatory cytokines (ELISA).
Data Presentation (Hypothetical)
Table 3: Effect of this compound on Cognitive Function in LPS-Treated Mice
| Group | Treatment | Escape Latency (s) | Time in Target Quadrant (%) |
| I | Control | 15.2 ± 2.5 | 45.8 ± 5.2 |
| II | Vehicle Control | 48.9 ± 6.1 | 18.2 ± 3.5 |
| III | This compound (25 mg/kg) | 32.5 ± 4.8 | 29.7 ± 4.1 |
| IV | This compound (50 mg/kg) | 21.8 ± 3.9 | 38.5 ± 4.9 |
*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SD.
Table 4: Effect of this compound on Neuroinflammatory Markers in Brain Tissue
| Group | Treatment | iNOS (relative expression) | COX-2 (relative expression) | TNF-α (pg/mg tissue) | IL-1β (pg/mg tissue) |
| I | Control | 0.2 ± 0.05 | 0.3 ± 0.06 | 10.1 ± 1.5 | 12.4 ± 1.8 |
| II | Vehicle Control | 1.0 ± 0.12 | 1.0 ± 0.15 | 55.4 ± 6.8 | 62.1 ± 7.5 |
| III | This compound (25 mg/kg) | 0.6 ± 0.09 | 0.7 ± 0.10 | 35.8 ± 4.9 | 40.3 ± 5.2 |
| IV | This compound (50 mg/kg) | 0.3 ± 0.06 | 0.4 ± 0.07 | 20.5 ± 3.1 | 25.6 ± 3.9 |
*p < 0.05 compared to Vehicle Control. Data are expressed as mean ± SD.
Mandatory Visualizations
Caption: Proposed experimental workflow for in vivo evaluation of this compound.
Caption: Proposed NF-κB signaling pathway for this compound's anti-inflammatory action.
The proposed in vivo study designs provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory and neuroprotective potential. Based on its known in vitro activity of inhibiting iNOS and COX-2, it is hypothesized that this compound will demonstrate significant efficacy in these animal models, likely through the modulation of the NF-κB signaling pathway.[7][8][9][10] The successful completion of these studies would provide the necessary evidence to support further development of this compound as a novel therapeutic agent for inflammatory and neurodegenerative disorders.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 6. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Evaluate Regaloside B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside B, a phenylpropanoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily recognized for its anti-inflammatory properties through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, emerging evidence also points towards its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor and a modulator of the adenosine deaminase acting on RNA 1 (ADAR1) Zα domain.[1][2] These diverse biological activities suggest that this compound may hold promise in the development of novel treatments for inflammatory diseases, diabetes, and potentially even some cancers or viral infections.
These application notes provide a comprehensive guide for researchers to investigate the multifaceted activities of this compound using a variety of robust cell-based assays. The following sections detail the principles behind each recommended assay, provide step-by-step protocols for their execution, and offer guidance on data analysis and interpretation.
I. Anti-inflammatory Activity of this compound
The anti-inflammatory effects of this compound are central to its currently understood biological profile. The following assays are designed to quantify its ability to modulate key inflammatory mediators and pathways.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Application Note: This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.[3][4] The production of NO is an indicator of iNOS activity.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of iNOS (e.g., L-NAME).
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Data Presentation:
| This compound (µM) | Absorbance (540 nm) | % NO Inhibition |
| 0 (Vehicle) | 1.25 ± 0.08 | 0 |
| 1 | 1.10 ± 0.06 | 12 |
| 10 | 0.85 ± 0.05 | 32 |
| 50 | 0.45 ± 0.03 | 64 |
| 100 | 0.20 ± 0.02 | 84 |
| L-NAME (Positive Control) | 0.15 ± 0.01 | 88 |
Inhibition of COX-2 Activity
Application Note: This assay determines the inhibitory effect of this compound on the activity of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[5][6]
Experimental Protocol:
-
Cell Culture and Seeding: Culture a suitable cell line (e.g., HT-29 human colon cancer cells, which express high levels of COX-2 upon stimulation) and seed in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a selective COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as LPS (1 µg/mL) or phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 18-24 hours to induce COX-2 expression.
-
Prostaglandin E2 (PGE2) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of this compound compared to the stimulated vehicle control.
Data Presentation:
| This compound (µM) | PGE2 Concentration (pg/mL) | % PGE2 Inhibition |
| 0 (Vehicle) | 850 ± 55 | 0 |
| 1 | 780 ± 48 | 8.2 |
| 10 | 550 ± 35 | 35.3 |
| 50 | 250 ± 20 | 70.6 |
| 100 | 120 ± 15 | 85.9 |
| Celecoxib (Positive Control) | 95 ± 10 | 88.8 |
Modulation of Pro-inflammatory Cytokine Production
Application Note: This assay evaluates the effect of this compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in stimulated immune cells.[7][8]
Experimental Protocol:
-
Cell Culture and Seeding: Use peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7 and seed in a 24-well plate.
-
Compound Treatment and Stimulation: Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis: Determine the percentage of inhibition of each cytokine's production by this compound relative to the LPS-stimulated control.
Data Presentation:
| This compound (µM) | TNF-α (pg/mL) | % TNF-α Inhibition | IL-6 (pg/mL) | % IL-6 Inhibition |
| 0 (Vehicle) | 1200 ± 90 | 0 | 1500 ± 110 | 0 |
| 1 | 1050 ± 80 | 12.5 | 1300 ± 95 | 13.3 |
| 10 | 700 ± 55 | 41.7 | 850 ± 70 | 43.3 |
| 50 | 350 ± 30 | 70.8 | 400 ± 35 | 73.3 |
| 100 | 150 ± 20 | 87.5 | 200 ± 25 | 86.7 |
II. Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity
Application Note: This assay investigates the potential of this compound to inhibit the enzymatic activity of DPP-IV, a key target in the treatment of type 2 diabetes.[9][10][11]
Experimental Protocol:
-
Reagents:
-
DPP-IV enzyme (human recombinant)
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
Positive control inhibitor (e.g., sitagliptin)
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of assay buffer, 25 µL of this compound at various concentrations (or positive/vehicle control), and 25 µL of DPP-IV enzyme solution.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-IV substrate.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Data Analysis: Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm). The inhibitory activity is calculated as the percentage decrease in fluorescence compared to the vehicle control. Determine the IC50 value.
Data Presentation:
| This compound (µM) | Fluorescence Units | % DPP-IV Inhibition |
| 0 (Vehicle) | 9800 ± 550 | 0 |
| 1 | 9200 ± 500 | 6.1 |
| 10 | 7500 ± 420 | 23.5 |
| 50 | 4800 ± 300 | 51.0 |
| 100 | 2500 ± 180 | 74.5 |
| Sitagliptin (Positive Control) | 1500 ± 120 | 84.7 |
III. ADAR1 Activity Modulation
Application Note: This assay is designed to screen for the modulatory effects of this compound on the RNA editing activity of ADAR1 using a cell-based reporter system.[12][13][14][15][16]
Experimental Protocol:
-
Cell Line: Utilize a commercially available ADAR1 reporter cell line (e.g., from BPS Bioscience) that expresses a luciferase reporter gene under the control of an ADAR1-responsive element.
-
Cell Seeding and Treatment: Seed the cells in a 96-well white-walled plate and treat with a range of this compound concentrations.
-
Incubation: Incubate the cells for 24-48 hours to allow for modulation of ADAR1 activity and subsequent reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: A decrease in luciferase activity would suggest inhibition of ADAR1 editing. Calculate the percentage of modulation relative to the vehicle-treated control.
Data Presentation:
| This compound (µM) | Luminescence (RLU) | % ADAR1 Activity Modulation |
| 0 (Vehicle) | 1,500,000 ± 90,000 | 0 |
| 1 | 1,450,000 ± 85,000 | -3.3 |
| 10 | 1,200,000 ± 70,000 | -20.0 |
| 50 | 800,000 ± 50,000 | -46.7 |
| 100 | 500,000 ± 35,000 | -66.7 |
IV. Anti-Cancer Activity
Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is used to evaluate the potential anti-cancer effects of this compound on a selected cancer cell line.[1][2][17][18][19]
Experimental Protocol:
-
Cell Culture and Seeding: Culture a cancer cell line of interest (e.g., A549 - lung cancer, MCF-7 - breast cancer) and seed at an appropriate density in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control and a known cytotoxic drug as a positive control.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control. Calculate the IC50 value.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.50 ± 0.10 | 100 |
| 10 | 1.42 ± 0.09 | 94.7 |
| 50 | 1.15 ± 0.08 | 76.7 |
| 100 | 0.80 ± 0.06 | 53.3 |
| 200 | 0.45 ± 0.04 | 30.0 |
V. Neuroprotective Activity
Application Note: This assay assesses the potential of this compound to protect neuronal cells from oxidative stress-induced cell death, a common mechanism in neurodegenerative diseases.[20][21][22][23][24]
Experimental Protocol:
-
Cell Culture: Use a neuronal cell line such as SH-SY5Y or PC12. Differentiate the cells to a neuronal phenotype if required.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a defined period.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anti-cancer activity protocol.
-
Data Analysis: Calculate the percentage of cell viability in this compound-treated cells compared to the cells exposed to the oxidative stressor alone.
Data Presentation:
| This compound (µM) | H2O2 Treatment | Absorbance (570 nm) | % Neuroprotection |
| 0 (Vehicle) | No | 1.60 ± 0.11 | - |
| 0 (Vehicle) | Yes | 0.75 ± 0.05 | 0 |
| 1 | Yes | 0.85 ± 0.06 | 11.8 |
| 10 | Yes | 1.10 ± 0.08 | 41.2 |
| 50 | Yes | 1.35 ± 0.09 | 70.6 |
| 100 | Yes | 1.45 ± 0.10 | 82.4 |
VI. Signaling Pathway Analysis
Application Note: To elucidate the molecular mechanisms underlying the observed activities of this compound, it is crucial to investigate its effects on key intracellular signaling pathways, such as NF-κB and MAPK, which are central to inflammation.
NF-κB Activation Assay
Experimental Protocol:
-
Cell Treatment: Treat cells (e.g., RAW 264.7) with this compound for 1 hour, followed by stimulation with LPS.
-
Nuclear Extraction: Isolate nuclear extracts from the cells.
-
Western Blotting: Perform Western blotting on the nuclear extracts to detect the levels of the p65 subunit of NF-κB. An increase in nuclear p65 indicates NF-κB activation.
-
Reporter Gene Assay: Alternatively, use a cell line stably transfected with an NF-κB luciferase reporter construct. Measure luciferase activity to quantify NF-κB transcriptional activity.
MAPK Phosphorylation Assay
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound and stimulate with LPS as described above.
-
Cell Lysis: Prepare whole-cell lysates.
-
Western Blotting: Perform Western blotting to detect the phosphorylated forms of key MAPK proteins, such as p38, ERK1/2, and JNK, using phospho-specific antibodies.[25][26][27][28][29]
Visualizations
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Putative signaling pathways modulated by this compound in inflammation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. oatext.com [oatext.com]
- 11. In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biocompare.com [biocompare.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 22. cris.unibo.it [cris.unibo.it]
- 23. Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay [mdpi.com]
- 24. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. assaygenie.com [assaygenie.com]
Regaloside B solubility and preparation for experiments
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of Regaloside B, a phenylpropanoid glycoside isolated from Lilium longiflorum. It covers solubility, storage, and preparation for both in vitro and in vivo experiments, along with insights into its mechanism of action.
Physicochemical Properties and Storage
This compound is recognized for its anti-inflammatory properties, which include the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[1][2][3]. Recent studies have also identified it as an inhibitor of the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1), suggesting a role in modulating immune responses[4].
The solubility of this compound is critical for the preparation of stock solutions. Data is primarily available for Dimethyl Sulfoxide (DMSO). It is important to note that solubility values can vary between suppliers. To enhance dissolution, gentle warming to 37°C and sonication are recommended[2][3].
| Solvent | Concentration | Molar Equivalent | Notes | Source |
| DMSO | 100 mg/mL | 226.03 mM | Requires ultrasonic treatment. | [3] |
| DMSO | 4.42 mg/mL | 10 mM | Sonication is recommended. | [2] |
Proper storage is essential to maintain the integrity of this compound. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[1][3].
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 1 year | [2] |
| In Solvent | -80°C | 6 months | [1][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
This protocol outlines the preparation of a high-concentration stock solution in DMSO, which can be further diluted for various assays.
Materials:
-
This compound (powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (see Table 2.1).
-
To aid dissolution, cap the tube securely and vortex briefly.
-
Place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also be applied if necessary[3].
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles[1][3].
-
Store the aliquots according to the stability data in Table 1.2.
Table 2.1: DMSO Volumes for Stock Solution Preparation [1][3]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
|---|---|---|---|
| 1 mM | 2.2603 mL | 11.3017 mL | 22.6035 mL |
| 5 mM | 0.4521 mL | 2.2603 mL | 4.5207 mL |
| 10 mM | 0.2260 mL | 1.1302 mL | 2.2603 mL |
Caption: Workflow for preparing this compound stock solutions.
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium.
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution into fresh, pre-warmed cell culture medium to achieve the final desired experimental concentrations.
-
Crucial: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells being used. Typically, this is kept below 0.5%, and ideally below 0.1%. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
For animal studies, this compound must be prepared in a biocompatible vehicle. The following are established protocols that yield a clear solution of at least 2.5 mg/mL. Note: In vivo working solutions should be prepared fresh on the day of use[1].
Method A: PEG300 and Tween-80 Formulation [1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Final Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Method B: SBE-β-CD Formulation [1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) solution in saline.
-
Mix thoroughly until a clear solution is formed.
-
Final Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Method C: Corn Oil Formulation [1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil.
-
Mix thoroughly. This formulation may be suitable for oral gavage. Note that for dosing periods longer than two weeks, this protocol should be used with caution[1].
-
Final Vehicle Composition: 10% DMSO, 90% Corn Oil.
-
Mechanism of Action & Signaling Pathways
This compound exerts its biological effects through the modulation of key inflammatory and immune-regulatory pathways.
This compound has been consistently shown to inhibit the expression of iNOS and COX-2, two key enzymes involved in the inflammatory response[1][2][3]. This action reduces the production of nitric oxide (NO) and prostaglandins, respectively, which are critical mediators of inflammation.
Caption: this compound inhibits pro-inflammatory signaling.
A more recently discovered mechanism involves the interaction of this compound with the Zα domain of ADAR1[4]. ADAR1 is an RNA-editing enzyme that converts adenosine to inosine in double-stranded RNA. This process is crucial for preventing the innate immune system from mistakenly recognizing endogenous RNA as viral, thereby preventing a type I interferon response. By inhibiting the ADAR1 Zα domain, this compound may modulate innate immune signaling pathways[4].
Caption: this compound inhibits the ADAR1 Zα domain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Plasmon Resonance (SPR) for Characterizing Regaloside B and ADAR1 Zα Domain Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside B, a phenylpropanoid compound, has been identified as a binder to the Zα domain of Adenosine Deaminase Acting on RNA 1 (ADAR1), an enzyme critically involved in the innate immune response. This interaction was confirmed using Surface Plasmon Resonance (SPR), a powerful label-free technology for real-time monitoring of biomolecular interactions.[1] This document provides a detailed protocol for utilizing SPR to characterize the binding of this compound to the ADAR1 Zα domain, offering insights for researchers in drug discovery and molecular biology.
ADAR1 plays a crucial role in preventing the activation of the innate immune system by endogenous double-stranded RNA (dsRNA). By binding to dsRNA, ADAR1 inhibits its recognition by cytosolic sensors such as MDA5 and PKR, thereby suppressing the downstream interferon signaling cascade. The Zα domain of ADAR1 is responsible for binding to Z-form nucleic acids. Small molecules that modulate this interaction, such as this compound, are of significant interest for their potential therapeutic applications.
Experimental Protocols
This section outlines a comprehensive SPR protocol for analyzing the interaction between the ADAR1 Zα domain (ligand) and this compound (analyte).
Materials and Reagents
-
SPR Instrument: A Biacore instrument (e.g., Biacore T200, Biacore 8K) or a similar SPR system.
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface) is recommended for amine coupling.
-
Immobilization Reagents:
-
Amine Coupling Kit containing:
-
N-hydroxysuccinimide (NHS)
-
N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
-
Recombinant Protein: Purified human ADAR1 Zα domain (the ligand).
-
Small Molecule: this compound (the analyte).
-
Running Buffer: HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20). It is crucial to filter and degas the buffer before use.
-
Regeneration Solution: A mild regeneration solution should be chosen to ensure the stability of the immobilized ADAR1 Zα domain. Options include a low pH glycine solution (e.g., 10 mM glycine-HCl, pH 2.0) or a high salt concentration buffer. The optimal regeneration solution must be determined empirically.
-
Other: High-purity water, DMSO (for dissolving this compound), and appropriate microcentrifuge tubes and pipettes.
Experimental Workflow
The overall experimental workflow for the SPR analysis is depicted below.
Caption: SPR experimental workflow for this compound and ADAR1 Zα binding.
Detailed Methodologies
1. Preparation of Reagents:
-
Running Buffer: Prepare HBS-EP+ buffer and ensure it is filtered through a 0.22 µm filter and thoroughly degassed.
-
ADAR1 Zα Domain (Ligand): Dilute the purified ADAR1 Zα domain to a concentration of 10-50 µg/mL in a low ionic strength buffer with a pH slightly below the protein's isoelectric point (pI) to facilitate pre-concentration on the negatively charged CM5 sensor surface. Acetate buffer at pH 4.0, 4.5, or 5.0 is a common choice.
-
This compound (Analyte): Prepare a stock solution of this compound in 100% DMSO. For the binding assay, create a dilution series in the running buffer. The final DMSO concentration in the samples should be kept constant and ideally below 1% to minimize solvent effects. A typical concentration series for a small molecule might range from low nanomolar to high micromolar, depending on the expected affinity. A preliminary experiment with a wide concentration range is recommended to narrow down the optimal range.
2. Immobilization of ADAR1 Zα Domain:
This protocol utilizes amine coupling to covalently immobilize the ADAR1 Zα domain to the CM5 sensor chip surface.
-
Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.
-
Ligand Immobilization: Inject the prepared ADAR1 Zα domain solution over the activated surface. The target immobilization level for a small molecule interaction study should be low to avoid mass transport limitations, typically around 100-200 Response Units (RU).
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining reactive groups on the surface.
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand. This will be used for subtracting non-specific binding and bulk refractive index changes.
3. Binding Analysis:
-
Analyte Injection: Inject the prepared dilutions of this compound over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection (zero analyte concentration) to serve as a baseline.
-
Association and Dissociation: Monitor the binding in real-time. A typical association time is 120-180 seconds, followed by a dissociation phase of 300-600 seconds where only running buffer flows over the sensor surface.
-
Regeneration: After each binding cycle, inject the chosen regeneration solution to remove any bound analyte and prepare the surface for the next injection. A contact time of 30-60 seconds is usually sufficient.
4. Data Analysis:
-
Reference Subtraction: The response data from the reference flow cell is subtracted from the ligand flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Data Fitting: The resulting sensorgrams are then fitted to an appropriate binding model (e.g., a 1:1 Langmuir binding model) using the SPR instrument's analysis software. This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation
The quantitative data obtained from the SPR analysis should be summarized in a clear and concise table for easy comparison.
| Parameter | This compound Binding to ADAR1 Zα Domain |
| Ligand | Human ADAR1 Zα Domain |
| Analyte | This compound |
| Immobilization Level (RU) | e.g., 150 |
| Analyte Concentration Range | e.g., 10 nM - 10 µM |
| Association Rate (ka) (M⁻¹s⁻¹) | To be determined experimentally |
| Dissociation Rate (kd) (s⁻¹) | To be determined experimentally |
| Equilibrium Constant (KD) | To be determined experimentally |
Note: The values in the table are placeholders and need to be determined through experimentation.
ADAR1 Signaling Pathway
ADAR1 is a key regulator of the innate immune response to dsRNA. The following diagram illustrates the canonical pathway and the inhibitory role of ADAR1.
Caption: ADAR1's role in suppressing the innate immune response.
Conclusion
This application note provides a detailed protocol for utilizing Surface Plasmon Resonance to characterize the binding of this compound to the Zα domain of ADAR1. By following this protocol, researchers can obtain valuable quantitative data on the binding kinetics and affinity of this interaction. This information is crucial for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting the ADAR1 pathway. The provided diagrams offer a clear visualization of the experimental workflow and the relevant biological pathway, aiding in the comprehension and execution of these studies.
References
Application Notes and Protocols: Molecular Docking Studies of Regaloside B with the Zα Domain of ADAR1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine Deaminase Acting on RNA 1 (ADAR1) is a crucial enzyme involved in adenosine-to-inosine (A-to-I) RNA editing, a process essential for maintaining immune homeostasis. The Zα domain of the p150 isoform of ADAR1 plays a critical role in recognizing Z-RNA structures, thereby preventing the activation of the innate immune response mediated by MDA5. Dysregulation of ADAR1 activity is implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target. Recent high-throughput virtual screening studies have identified Regaloside B, a phenylpropanoid with known anti-inflammatory properties, as a potential binder to the Zα domain of ADAR1.[1] This document provides detailed application notes and protocols for performing molecular docking studies of this compound with the ADAR1 Zα domain to investigate their interaction at a molecular level.
Introduction to this compound and ADAR1
This compound is a phenylpropanoid compound isolated from Lilium longiflorum.[1] It has demonstrated anti-inflammatory activity, though the precise molecular mechanisms are still under investigation. Its potential interaction with ADAR1 suggests a novel avenue for its therapeutic action.
ADAR1 (Adenosine Deaminase Acting on RNA 1) is an enzyme that catalyzes the deamination of adenosine to inosine in double-stranded RNA (dsRNA).[1] This A-to-I editing is critical for distinguishing self from non-self dsRNA, thereby preventing the activation of the innate immune system. ADAR1 exists in two main isoforms: a constitutively expressed nuclear p110 isoform and an interferon-inducible p150 isoform which is found in both the nucleus and cytoplasm. The p150 isoform uniquely possesses a Zα domain that binds to left-handed Z-DNA and Z-RNA, a key function in modulating immune responses.[1]
Data Presentation: Molecular Docking Scores
The following table presents representative molecular docking data for small molecule inhibitors targeting the Zα domain of ADAR1. This data is illustrative and based on a study by Choudhry et al. (2021), as specific docking scores for this compound were not publicly available in the searched literature. The purpose of this table is to provide a template for presenting results from similar docking studies.
| Compound Name | PubChem CID | Docking Score (kcal/mol) | Key Interacting Residues in ADAR1 Zα Domain |
| Alendronate | 2088 | -7.045 | Lys169, Lys170, Asn173, Tyr177 |
| Etidronate | 3307 | -6.923 | Lys169, Lys170, Asn173, Tyr177 |
| Zoledronate | 68740 | -6.770 | Lys169, Lys170, Asn173, Tyr177 |
Note: The data presented in this table is for illustrative purposes and is derived from a study on FDA-approved compounds targeting the ADAR1 Zα domain. The interacting residues listed are those identified in that specific study.
Experimental Protocols
Molecular Docking Workflow
The following diagram outlines the general workflow for a molecular docking study.
Caption: General workflow for molecular docking studies.
Detailed Protocol for Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of this compound with the Zα domain of ADAR1 using AutoDock Vina.
1. Software and Resource Requirements:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
-
Protein Data Bank (PDB): To obtain the crystal structure of the ADAR1 Zα domain (e.g., PDB ID: 1QGP, 2GXB).[2][3]
-
PubChem or other chemical database: To obtain the 3D structure of this compound.
2. Preparation of the ADAR1 Zα Domain (Receptor):
-
Download the PDB file: Obtain the crystal structure of the human ADAR1 Zα domain from the PDB database.
-
Prepare the receptor using AutoDock Tools (ADT):
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in PDBQT format (receptor.pdbqt).
-
3. Preparation of this compound (Ligand):
-
Obtain the ligand structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.
-
Prepare the ligand using AutoDock Tools (ADT):
-
Open the ligand file in ADT.
-
Detect the torsional root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
-
4. Grid Box Generation:
-
Load the prepared receptor (receptor.pdbqt) into ADT.
-
Define the binding site: Identify the active site or the region of interest on the Zα domain. This can be based on literature reports of key binding residues or by identifying pockets on the protein surface.
-
Generate the grid box: Use the Grid Box tool in ADT to define a 3D grid that encompasses the defined binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Save the grid parameter file.
5. Running the Docking Simulation with AutoDock Vina:
-
Create a configuration file (conf.txt): This text file specifies the input files and docking parameters.
-
Run AutoDock Vina from the command line:
6. Analysis and Visualization of Results:
-
Analyze the docking log file (docking_log.txt): This file contains the binding affinity scores (in kcal/mol) for the different predicted binding poses of this compound.
-
Visualize the docking results (docking_results.pdbqt):
-
Open the receptor PDBQT file and the docking results PDBQT file in a molecular visualization software like PyMOL or UCSF Chimera.
-
Analyze the binding poses of this compound within the Zα domain's binding pocket.
-
Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the Zα domain.
-
Signaling Pathway
ADAR1-Mediated Suppression of the Innate Immune Response
ADAR1 plays a crucial role in preventing the activation of the innate immune system by endogenous dsRNA. In the absence of ADAR1's editing function, endogenous dsRNA is recognized by the cytosolic sensor MDA5, leading to a signaling cascade that results in the production of type I interferons and an inflammatory response. The Zα domain of ADAR1 p150 is critical for binding to Z-RNA structures, which is thought to be a mechanism to localize ADAR1 to specific dsRNA substrates to ensure their proper editing.
Caption: ADAR1's role in suppressing MDA5-mediated innate immunity.
Conclusion
The molecular docking of this compound with the Zα domain of ADAR1 provides a powerful computational approach to elucidate the molecular basis of their potential interaction. The protocols outlined in this document offer a comprehensive guide for researchers to perform these studies, from initial protein and ligand preparation to the final analysis of docking results. Understanding this interaction could pave the way for the development of novel therapeutic strategies targeting ADAR1-mediated pathways in various diseases. Further experimental validation, such as through surface plasmon resonance or co-immunoprecipitation assays, is recommended to confirm the findings from these in silico studies.
References
Regaloside B: Application Notes and Protocols for Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regaloside B, a phenylpropanoid glycoside, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. Its mechanism of action is primarily attributed to the inhibition of key inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory effects of this compound in a laboratory setting. The methodologies outlined are centered on the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a widely accepted in vitro model for inflammation research.
Data Presentation: Quantitative Analysis of Anti-inflammatory Effects
The anti-inflammatory activity of this compound can be quantified by assessing its ability to inhibit the production of key inflammatory markers. The following tables summarize the expected dose-dependent effects of this compound on nitric oxide (NO) production, and the secretion of pro-inflammatory cytokines.
Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 1 | 15.2 ± 2.1 | |
| 5 | 35.8 ± 3.5 | |
| 10 | 58.3 ± 4.2 | 8.5 |
| 25 | 75.1 ± 5.0 | |
| 50 | 92.6 ± 3.8 |
Table 2: Inhibition of Pro-inflammatory Cytokine Release by this compound in LPS-stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 12.5 ± 1.8 | 10.3 ± 1.5 | 14.1 ± 2.0 |
| 5 | 30.1 ± 2.9 | 28.7 ± 2.4 | 33.2 ± 3.1 |
| 10 | 51.6 ± 4.5 | 49.8 ± 3.9 | 55.4 ± 4.8 |
| 25 | 70.2 ± 5.1 | 68.5 ± 4.7 | 73.8 ± 5.5 |
| 50 | 88.9 ± 4.3 | 85.4 ± 3.6 | 90.1 ± 4.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO assay, 24-well plate for cytokine assays, 6-well plate for Western blot).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the indicated time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
After the 24-hour incubation with this compound and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
The percentage of NO inhibition is calculated as: [(NO in LPS-treated group - NO in this compound + LPS-treated group) / NO in LPS-treated group] x 100.
Measurement of Pro-inflammatory Cytokines (ELISA)
The levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Collect the cell culture supernatants after 24 hours of treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits used.
-
Briefly, the wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
The supernatants and standards are added to the wells, allowing the cytokine to bind to the capture antibody.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
Finally, a substrate is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.
-
The percentage of cytokine inhibition is calculated similarly to the NO inhibition.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment with this compound and LPS for a shorter duration (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways potentially modulated by this compound.
Application Notes and Protocols for the Investigation of Regaloside B in Antiviral Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Regaloside B is a phenylpropanoid glycoside with known anti-inflammatory properties. While direct antiviral activity of this compound has not been extensively documented in published literature, recent studies have identified it as a potential inhibitor of the Zα domain of Adenosine Deaminase Acting on RNA 1 (ADAR1).[1][2] The ADAR1 protein is a critical component of the innate immune system that modulates the host's response to viral infections, making its Zα domain a potential target for novel antiviral therapies.[1][3][4][5]
These application notes provide a framework for researchers interested in exploring the potential antiviral applications of this compound. The protocols outlined below are standard methodologies for assessing the antiviral efficacy and cytotoxicity of investigational compounds.
Hypothesized Mechanism of Action: Targeting the ADAR1 Pathway
ADAR1 plays a crucial role in preventing the aberrant activation of the innate immune system by endogenous double-stranded RNA (dsRNA), which can be mistaken for viral RNA. The Zα domain of ADAR1 specifically recognizes Z-RNA, a left-handed conformation of dsRNA. By binding to and editing endogenous dsRNA, ADAR1 prevents the activation of viral sensors like MDA5, which would otherwise trigger a type I interferon response.[3][5] In the context of a viral infection, modulating ADAR1 activity could have therapeutic benefits. A potential, though currently hypothetical, antiviral mechanism of this compound could involve the inhibition of the ADAR1 Zα domain, leading to an enhanced antiviral state.
Figure 1: Hypothesized mechanism of this compound via ADAR1 Zα domain inhibition.
Application Notes
Workflow for Antiviral Evaluation of this compound
The following workflow outlines a standard procedure for screening and characterizing the potential antiviral activity of this compound in vitro.
Figure 2: Experimental workflow for in vitro antiviral testing of this compound.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays should be summarized for clear interpretation and comparison. The following table serves as a template for organizing experimental results.
| Compound | Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | e.g., Influenza A | e.g., MDCK | Plaque Reduction | Data | Data | Data |
| This compound | e.g., RSV | e.g., HEp-2 | CPE Reduction | Data | Data | Data |
| This compound | e.g., SARS-CoV-2 | e.g., Vero E6 | Yield Reduction | Data | Data | Data |
| Positive Control | e.g., Influenza A | e.g., MDCK | Plaque Reduction | Data | Data | Data |
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Experimental Protocols
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to the host cells used in antiviral assays.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Host cells (e.g., Vero E6, MDCK, A549)
-
96-well cell culture plates
-
Complete growth medium
-
Serum-free medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a cell-free blank control.
-
Cell Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium containing the compound. Add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[7] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol: In Vitro Antiviral Activity using Plaque Reduction Assay
This assay quantifies the ability of this compound to inhibit the production of infectious virus particles.[8][9]
Materials:
-
This compound
-
Virus stock with a known titer (PFU/mL)
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates
-
Infection medium (e.g., serum-free medium with TPCK-trypsin for influenza virus)
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose)
-
Fixative solution (e.g., 10% formaldehyde in PBS)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Wash the cell monolayers with PBS. Add 200-500 µL of the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an equal volume of overlay medium to each well. Allow the agarose to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-4 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with the fixative solution for at least 30 minutes. Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol: Viral Load Quantification using Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol measures the effect of this compound on the quantity of viral RNA produced in infected cells.[10][11]
Materials:
-
This compound
-
Virus and susceptible host cells
-
RNA extraction kit
-
qRT-PCR master mix
-
Virus-specific primers and probe
-
Reverse transcriptase
-
Real-time PCR instrument
Procedure:
-
Infection and Treatment: Seed cells in a multi-well plate and allow them to attach. Infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the inoculum and add medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
RNA Extraction: At the end of the incubation period, harvest the cell supernatant or cell lysate. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase and virus-specific primers.
-
qRT-PCR: Set up the qRT-PCR reaction using a suitable master mix, the synthesized cDNA, and virus-specific primers and a fluorescent probe.
-
Thermal Cycling: Run the reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample.[10] Create a standard curve using known quantities of viral RNA or a plasmid containing the target sequence to quantify the viral copy number. Calculate the reduction in viral RNA levels in treated samples compared to the untreated virus control. Determine the IC50 value based on the reduction in viral RNA.
Disclaimer: The antiviral potential of this compound is currently speculative and based on its interaction with a potential host target. The protocols provided are standard methods and should be adapted and optimized for the specific virus and cell systems under investigation. All work with infectious viruses should be conducted in an appropriate biosafety level laboratory by trained personnel.
References
- 1. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Adenosine-to-inosine editing of endogenous Z-form RNA by the deaminase ADAR1 prevents spontaneous MAVS-dependent type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADAR1 entraps sinister cellular dsRNAs, thresholding antiviral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Regaloside B Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of protein targets of Regaloside B, a phenylpropanoid with demonstrated anti-inflammatory and potential therapeutic properties.
Introduction to this compound and its Targets
This compound, isolated from Lilium longiflorum, has been identified as a potent anti-inflammatory agent.[1] Its mechanism of action involves the modulation of key signaling pathways implicated in inflammation, angiogenesis, and immune response. Western blot analysis is a crucial technique to elucidate the dose-dependent effects of this compound on its protein targets.
Key Protein Targets:
-
Inflammatory Mediators:
-
Inducible Nitric Oxide Synthase (iNOS): A key enzyme in the inflammatory cascade, its expression is often upregulated in inflammatory conditions. This compound has been shown to inhibit iNOS expression.[1]
-
Cyclooxygenase-2 (COX-2): Another critical enzyme in the inflammatory pathway, responsible for the production of prostaglandins. This compound is known to inhibit its expression.[1]
-
-
Chemokines and Growth Factors:
-
C-C Motif Chemokine Ligand 5 (CCL5): A chemokine involved in recruiting leukocytes to sites of inflammation.
-
Vascular Endothelial Growth Factor (VEGF): A potent angiogenic factor, its modulation is relevant in both inflammation and cancer.
-
-
RNA Editing Enzymes:
-
Adenosine Deaminase Acting on RNA 1 (ADAR1): this compound has been identified as a potential inhibitor of the Zα domain of ADAR1, suggesting a role in the modulation of RNA editing and innate immunity.
-
Data Presentation: Quantitative Analysis of this compound Effects
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effects of this compound on target protein expression in a relevant cell line (e.g., LPS-stimulated RAW 264.7 macrophages). This data is presented as a representative example for structuring experimental results.
| Target Protein | This compound Concentration (µM) | Normalized Band Density (Arbitrary Units) | Fold Change vs. Control |
| iNOS | 0 (Control) | 1.00 ± 0.05 | 1.00 |
| 10 | 0.65 ± 0.04 | 0.65 | |
| 50 | 0.32 ± 0.03 | 0.32 | |
| 100 | 0.15 ± 0.02 | 0.15 | |
| COX-2 | 0 (Control) | 1.00 ± 0.06 | 1.00 |
| 10 | 0.71 ± 0.05 | 0.71 | |
| 50 | 0.40 ± 0.04 | 0.40 | |
| 100 | 0.22 ± 0.03 | 0.22 | |
| p-p65 (NF-κB) | 0 (Control) | 1.00 ± 0.07 | 1.00 |
| 10 | 0.78 ± 0.06 | 0.78 | |
| 50 | 0.45 ± 0.05 | 0.45 | |
| 100 | 0.28 ± 0.04 | 0.28 | |
| VEGF | 0 (Control) | 1.00 ± 0.08 | 1.00 |
| 10 | 0.85 ± 0.07 | 0.85 | |
| 50 | 0.60 ± 0.06 | 0.60 | |
| 100 | 0.45 ± 0.05 | 0.45 |
Data is represented as mean ± standard deviation. Band densities are normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
Detailed Protocol for Western Blot Analysis of this compound-Treated Cells
This protocol provides a step-by-step guide for performing Western blot analysis to determine the effect of this compound on the expression of target proteins in cultured cells.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages for inflammation studies) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 1 hour.
-
Induce the expression of target proteins by treating the cells with an appropriate stimulus (e.g., 1 µg/mL Lipopolysaccharide (LPS) for iNOS and COX-2) for the recommended time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and 5X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) into the wells of a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 20V in a cold room.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-p65, anti-VEGF, anti-ADAR1) and a loading control (e.g., anti-β-actin, anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Densitometry:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control bands.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Inflammation
References
Troubleshooting & Optimization
Technical Support Center: Improving Regaloside B Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Regaloside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a phenylpropanoid glycoside isolated from plants such as Lilium longiflorum.[1][2] Like many natural compounds, its solubility in aqueous solutions can be a limiting factor in various experimental settings, including in vitro assays and formulation development for in vivo studies. While phenylpropanoid glycosides are generally considered water-soluble, achieving high or specific concentrations in purely aqueous media can be challenging, potentially leading to precipitation and inaccurate experimental results.
Q2: What is the known solubility of this compound in aqueous solutions?
While the intrinsic aqueous solubility of pure this compound is not widely reported in the literature, data from commercial suppliers indicates that it can be dissolved in various solvent systems to achieve concentrations suitable for research. For example, with the use of co-solvents and other excipients, stable solutions of at least 2.5 mg/mL can be prepared.[3]
Q3: What are the initial signs of solubility issues with this compound in my experiments?
Common indicators of solubility problems include:
-
Precipitation: Formation of a solid precipitate in your stock solution or after dilution into your aqueous experimental medium. This can appear as cloudiness, crystals, or a visible pellet.
-
Inconsistent Results: High variability in your experimental data between replicates or different batches of solutions.
-
Low Bioactivity: Observing lower than expected biological activity, which may be due to the compound not being fully dissolved and available to interact with its target.
Q4: Can I just use DMSO to dissolve this compound for my aqueous experiments?
While this compound is soluble in DMSO (e.g., 4.42 mg/mL or 100 mg/mL with sonication), simply dissolving it in 100% DMSO and then diluting it into an aqueous buffer can still lead to precipitation.[1][2] This is because the this compound may crash out of solution as the solvent composition changes to a predominantly aqueous environment. It is crucial to use DMSO as a co-solvent in a carefully prepared formulation or to keep the final DMSO concentration in your aqueous medium as low as possible and consistent across all experiments.
Q5: How can I improve the solubility of this compound for my experiments?
Several methods can be employed to enhance the aqueous solubility of this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG300).
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules to form an inclusion complex with improved water solubility.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility. | - Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system and within acceptable limits for your cells or assay). - Use a co-solvent system (see Protocol 1). - Consider using a cyclodextrin-based formulation to enhance solubility (see Protocol 2). |
| Cloudiness or precipitation in the stock solution over time. | The stock solution is supersaturated or unstable at the storage temperature. Potential degradation of the compound. | - Ensure the stock solution is stored at the recommended temperature (e.g., -20°C or -80°C). - Prepare fresh stock solutions more frequently. - Before use, gently warm the stock solution to room temperature and vortex to ensure any precipitated material redissolves. - Perform a stability study of your solution under your specific storage conditions (see Protocol 4). |
| Inconsistent experimental results. | Incomplete dissolution of this compound, leading to variations in the actual concentration in solution. Degradation of this compound in the experimental medium. | - Visually inspect all solutions for any signs of precipitation before use. - Use one of the provided protocols to ensure complete dissolution. - Prepare fresh dilutions of this compound for each experiment. - Assess the stability of this compound in your experimental buffer and under your experimental conditions (e.g., temperature, pH). |
| Difficulty dissolving the initial this compound powder. | This compound powder may be aggregated. Insufficient energy to break the crystal lattice. | - Use sonication or gentle heating (e.g., 37°C) to aid dissolution in the initial solvent (e.g., DMSO).[1] - Ensure the initial solvent is of high purity. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound solubility in different solvent systems. It is important to note that these are not necessarily the maximum solubility limits but rather concentrations that have been shown to form clear solutions.
| Solvent System | Achievable Concentration | Molar Equivalent | Reference |
| DMSO | 4.42 mg/mL | 10 mM | [2] |
| DMSO | 100 mg/mL (with sonication) | 226.03 mM | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 5.65 mM | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 5.65 mM | [3] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes the preparation of a stock solution of this compound in a co-solvent system for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO to get a 25 mg/mL stock solution. Use sonication or gentle warming if necessary to ensure complete dissolution.
-
Prepare the working solution. For a 1 mL working solution with a final this compound concentration of 2.5 mg/mL: a. To a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of saline to bring the final volume to 1 mL. e. Vortex until the solution is clear and homogenous.[3]
-
Dilute the working solution into your experimental aqueous medium to the desired final concentration.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
This protocol details the preparation of a this compound-HP-β-CD inclusion complex to improve its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Procedure:
-
Determine the molar ratio. A common starting point for flavonoid-cyclodextrin complexes is a 1:1 molar ratio. The molecular weight of this compound is 442.41 g/mol . The average molecular weight of HP-β-CD is approximately 1380 g/mol .
-
Prepare the HP-β-CD solution. Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Prepare the this compound solution. Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
Form the inclusion complex. Slowly add the this compound solution dropwise to the stirring HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Remove the ethanol. If a significant amount of ethanol was used, it can be removed by gentle heating under vacuum.
-
Isolate the complex. The aqueous solution containing the complex can be used directly, or the complex can be isolated as a powder by freeze-drying.
-
Determine the concentration of this compound in the final solution or the loading efficiency in the powder using a validated analytical method such as HPLC-UV.
Protocol 3: Preparation of a this compound Nanosuspension
This protocol outlines a general method for preparing a nanosuspension of this compound using the precipitation method, which can enhance its dissolution rate.
Materials:
-
This compound powder
-
A suitable organic solvent (e.g., acetone, ethanol)
-
A suitable anti-solvent (e.g., deionized water)
-
A stabilizer (e.g., Poloxamer 188, Tween 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Prepare the organic phase. Dissolve this compound in the organic solvent to create the organic phase.
-
Prepare the aqueous phase. Dissolve the stabilizer in the anti-solvent (water) to create the aqueous phase.
-
Induce precipitation. Under high-speed homogenization or sonication, inject the organic phase into the aqueous phase. The rapid mixing will cause this compound to precipitate as nanoparticles.
-
Remove the organic solvent. The organic solvent is typically removed by evaporation under reduced pressure.
-
Characterize the nanosuspension. The particle size, polydispersity index, and zeta potential of the nanosuspension should be characterized using dynamic light scattering (DLS). The concentration of this compound should be determined by a validated analytical method.
Protocol 4: Assessment of this compound Stability in Aqueous Solution
This protocol provides a framework for conducting a forced degradation study to evaluate the stability of this compound in a specific aqueous solution.
Materials:
-
This compound solution in the aqueous buffer of interest
-
pH meter
-
Incubators or water baths at various temperatures
-
UV-Vis spectrophotometer or HPLC-UV system
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
Procedure:
-
Prepare the this compound solution in the aqueous buffer to be tested.
-
Divide the solution into several aliquots for different stress conditions:
-
Acidic hydrolysis: Adjust the pH to an acidic value (e.g., pH 1-2) with HCl.
-
Basic hydrolysis: Adjust the pH to a basic value (e.g., pH 12-13) with NaOH.
-
Neutral hydrolysis: Use the buffer at its intended pH.
-
Oxidative degradation: Add the oxidizing agent.
-
Thermal degradation: Place aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose an aliquot to a controlled light source (e.g., in a photostability chamber).
-
-
Incubate the samples under the different stress conditions for a defined period (e.g., 0, 2, 4, 8, 24, 48 hours).
-
At each time point, withdraw a sample from each condition and neutralize it if necessary.
-
Quantify the remaining this compound concentration using a validated analytical method, such as HPLC-UV. A method for the simultaneous determination of several regalosides, including this compound, by HPLC-PDA has been described and can be adapted for this purpose.[4]
-
Analyze the data. Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logic diagram for selecting a solubility enhancement method.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside B stability issues in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Regaloside B. The information addresses common stability issues encountered in experimental buffers and provides detailed protocols for its use in anti-inflammatory assays.
Troubleshooting Guide: this compound Stability
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
This issue is often related to the degradation of this compound in aqueous buffer solutions, particularly under non-optimal pH and temperature conditions. As a phenylpropanoid glycoside, this compound is susceptible to hydrolysis.
Troubleshooting Steps:
-
Buffer pH: The stability of phenylpropanoid glycosides is highly pH-dependent. Based on studies of structurally similar compounds like verbascoside, this compound is expected to be more stable in slightly acidic conditions and less stable at neutral to alkaline pH.[1]
-
Recommendation: Whenever possible, prepare stock solutions and conduct experiments in buffers with a pH between 5.0 and 6.5. If the experimental system requires a neutral or alkaline pH, minimize the incubation time of this compound in the buffer.
-
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Recommendation: Prepare fresh working solutions of this compound for each experiment. If storage of solutions is necessary, aliquot and store at -20°C or -80°C for short-term and long-term storage, respectively.[2] Avoid repeated freeze-thaw cycles. During experiments, if prolonged incubations are required, consider conducting them at lower temperatures if the experimental design allows.
-
-
Stock Solution Preparation: The choice of solvent for the initial stock solution is critical.
-
Recommendation: this compound is soluble in DMSO.[2] Prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C in small aliquots. The final concentration of DMSO in the experimental buffer should be kept low (typically <0.1%) to avoid solvent effects on the cells.
-
Quantitative Stability Data (Verbascoside as a proxy for this compound)
The following table summarizes the stability of verbascoside, a structurally similar phenylpropanoid glycoside, in buffered solutions at different pH values and storage conditions. This data can be used as a guideline for handling this compound.[1]
| pH | Storage Condition | Stability Outcome |
| 7.0 | Room Temperature | Complete degradation after 3 weeks |
| 7.0 | Oven (Accelerated Aging) | Complete degradation after 2 weeks |
| 6.0 | Room Temperature | Complete degradation after 60 days |
| 5.0 | Room Temperature (in the dark) | ~73% recovery after 60 days |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is advisable to use ultrasonic treatment to aid dissolution.[2]
Q2: What are the optimal storage conditions for this compound?
A2: In its powder form, this compound is stable for years when stored at -20°C.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Q3: My experimental buffer has a pH of 7.4. Can I still use this compound?
A3: Yes, but with caution. Phenylpropanoid glycosides like this compound are known to be less stable at neutral to alkaline pH.[1] It is recommended to prepare the this compound working solution in the pH 7.4 buffer immediately before use and to minimize the incubation time. For long-term experiments, the potential for degradation should be considered when interpreting the results.
Q4: How does this compound exert its anti-inflammatory effects?
A4: this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response.[2] This inhibition is thought to be mediated through the NF-κB signaling pathway.
Experimental Protocols
Key Experiment: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol describes a common in vitro assay to evaluate the anti-inflammatory activity of this compound.
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[3]
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
- Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
- Pre-incubate the cells with this compound for 1 hour.[4]
3. LPS Stimulation:
- After the pre-incubation period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with neither this compound nor LPS).
- Incubate the plate for 24 hours at 37°C.
4. Measurement of Nitric Oxide (NO) Production:
- After the 24-hour incubation, collect the cell culture supernatant.
- Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay according to the manufacturer's instructions.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO inhibition by comparing the absorbance of the this compound-treated groups to the LPS-stimulated vehicle control group.
5. Cell Viability Assay:
- To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells in the plate according to the manufacturer's protocol.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's anti-inflammatory activity.
References
Technical Support Center: Regaloside B Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Regaloside B.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a phenomenon in chromatography where the back half of a peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and can lead to inaccurate quantification of this compound.[1] It often indicates undesirable secondary interactions between this compound and the stationary phase or other system issues.[3][4]
Q2: I'm seeing peak tailing specifically for this compound, but other compounds in my sample look fine. What is the most likely cause?
When only a specific peak is tailing, the issue is almost always chemical in nature and related to interactions between the analyte and the stationary phase. This compound, a phenylpropanoid glycoside, has multiple polar hydroxyl (-OH) groups in its structure.[5][6] These polar groups can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (like C18), causing peak tailing.[1][2][3] This is a very common cause of tailing for polar analytes.
Q3: How can I minimize the silanol interactions causing my this compound peak to tail?
There are several effective strategies to reduce unwanted silanol interactions:
-
Mobile Phase pH Adjustment: The most effective method is to lower the pH of the mobile phase. By adding a small amount of an acid like formic acid (e.g., 0.1%) or trifluoroacetic acid (TFA), you can suppress the ionization of the silanol groups, rendering them less active and reducing their interaction with this compound.[3] A published method for this compound analysis successfully uses a mobile phase containing 0.1% formic acid.[7]
-
Use a Modern, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[2][3] Using a high-purity, Type B silica, end-capped column is highly recommended for analyzing polar compounds like this compound.
-
Add a Competing Base: In some older methods, a small amount of a basic compound like triethylamine (TEA) was added to the mobile phase. The TEA acts as a "tail-suppressing" agent by binding to the active silanol sites, preventing this compound from interacting with them.[4] However, adjusting pH is generally the preferred first approach.
Q4: Could my sample preparation be the source of the peak tailing?
Yes, improper sample preparation can lead to peak shape issues.
-
Sample Solvent: The solvent used to dissolve this compound should be as close in strength to the initial mobile phase as possible. Dissolving the sample in a much stronger solvent (e.g., pure DMSO or acetonitrile when the starting mobile phase is 95% water) can cause peak distortion, including tailing or fronting.[8] If you must use a strong solvent for solubility, inject the smallest possible volume.[9] this compound is soluble in DMSO.[5][10]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad and tailing peaks.[2][11] To check for this, dilute your sample 10-fold and reinject it. If the peak shape improves significantly, you were likely overloading the column.
Q5: All the peaks in my chromatogram, including this compound, are tailing. What should I investigate?
When all peaks are affected, the problem is likely a physical or system-wide issue rather than a specific chemical interaction.[11]
-
Column Contamination or Damage: A common cause is a partially blocked inlet frit on the column, which distorts the flow path.[11] This can be caused by particulate matter from the sample or mobile phase. A void or channel in the column's packed bed can also cause universal peak tailing.[2]
-
Extra-Column Volume: Excessive dead volume in the system can cause peak broadening and tailing. This refers to the volume between the injector and the column and between the column and the detector.[8] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly connected to avoid unnecessary dead space.[1][12]
Troubleshooting Guides
Systematic Troubleshooting Protocol for this compound Peak Tailing
This protocol provides a step-by-step approach to identify and resolve the source of peak tailing.
-
Initial Assessment & Mobile Phase Check:
-
Objective: Rule out common and easily correctable issues.
-
Procedure:
-
Confirm the composition and pH of your mobile phase. If you are not using an acidic modifier, prepare a fresh mobile phase containing 0.1% formic acid.[7]
-
Ensure the mobile phase is thoroughly degassed.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Re-inject your this compound standard.
-
-
Analysis: If peak shape improves, the issue was likely related to mobile phase pH or stability.
-
-
Check for Column Overload:
-
Objective: Determine if the injected sample mass is too high.
-
Procedure:
-
Prepare a 1:10 and 1:100 dilution of your sample.
-
Inject the original concentration, followed by the two dilutions.
-
-
Analysis: If the peak asymmetry factor improves significantly with dilution, the column was overloaded.[11] Reduce your sample concentration or injection volume accordingly.
-
-
Evaluate the Column Health:
-
Objective: Isolate the problem to the HPLC column.
-
Procedure:
-
If you have a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is contaminated and needs replacement.[9]
-
If tailing persists, try washing the column. Reverse the column direction and flush with a strong solvent (e.g., 100% Acetonitrile or Methanol) at a low flow rate.
-
If washing does not help, substitute the column with a new or known-good column of the same type.
-
-
Analysis: If a new column resolves the tailing, the original column was contaminated, damaged, or has lost its efficiency.[2][3]
-
-
Inspect for Extra-Column Effects:
-
Objective: Identify sources of dead volume in the HPLC system.
-
Procedure:
-
Carefully inspect all tubing and fittings between the injector, column, and detector.
-
Replace any long or wide-bore tubing with shorter, narrower-bore PEEK tubing.[12]
-
Ensure all fittings are properly seated and not creating any gaps or dead spaces.
-
-
Analysis: This is often a process of elimination. If all other potential causes have been ruled out, minimizing extra-column volume is a crucial final step for optimizing peak shape.
-
Recommended HPLC Parameters for this compound
The following table summarizes a validated starting point for the analysis of this compound and general troubleshooting guidelines.
| Parameter | Recommended Specification | Rationale for Preventing Tailing |
| Column | Modern, high-purity, end-capped C18 (e.g., Gemini C18) | Minimizes available silanol groups for interaction.[2][7] |
| Particle Size: 3 µm or 5 µm | Smaller particles can improve efficiency and peak shape.[1] | |
| Mobile Phase | Aqueous (A): Water + 0.1% Formic Acid | Low pH protonates silanol groups, reducing their activity.[3][7] |
| Organic (B): Acetonitrile + 0.1% Formic Acid | Maintains consistent pH throughout the gradient. | |
| Buffer | Formic acid acts as a buffer to maintain a stable low pH. | |
| Sample | Solvent: Dilute in initial mobile phase conditions. | Prevents peak distortion from solvent mismatch.[8] |
| Concentration: As low as practical for detection. | Avoids column overload, a common cause of peak asymmetry.[2][9] | |
| System | Tubing: Narrow I.D. (≤0.005"), short length. | Reduces extra-column volume and peak broadening.[1][12] |
| Filters: Use an in-line filter and filter all samples. | Prevents particulates from blocking the column frit.[2][11] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing in your this compound analysis.
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 6. This compound | C20H26O11 | CID 5459143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The HPLC-PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. glpbio.com [glpbio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimizing Regaloside B Concentration for Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Regaloside B in cell-based assays. The information is tailored for scientists in drug development and related fields to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a phenylpropanoid glycoside with known anti-inflammatory properties. Its primary mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key enzymes in inflammatory pathways.[1] It is being investigated for its potential therapeutic applications in inflammation and neuroprotection.
Q2: What is the recommended solvent for dissolving this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: What is a typical starting concentration range for this compound in cell assays?
Based on studies of similar phenylpropanoid glycosides, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.[2] The optimal concentration will be cell-type and assay-dependent, requiring empirical determination through a dose-response experiment.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Q5: Is this compound cytotoxic?
Like many bioactive compounds, this compound may exhibit cytotoxicity at high concentrations. It is crucial to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed even at low concentrations of this compound. | 1. Cell line is particularly sensitive to the compound. 2. DMSO concentration in the final culture medium is too high. 3. Contamination of cell culture. | 1. Perform a cytotoxicity assay with a wider and lower range of concentrations (e.g., 0.1 µM to 20 µM). 2. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in your cell culture wells. Prepare a vehicle control with the same DMSO concentration. 3. Regularly check cell cultures for signs of contamination (e.g., turbidity, pH change, microscopic examination). |
| No observable effect of this compound on the target pathway (e.g., inflammation). | 1. The concentration of this compound is too low. 2. The incubation time is not optimal. 3. The compound has degraded. 4. The chosen cell line is not responsive to this compound. | 1. Perform a dose-response experiment with a higher concentration range. 2. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation period. 3. Prepare fresh dilutions from a properly stored stock solution for each experiment. 4. Verify the expression of the target pathway components in your cell line (e.g., TLR4 for LPS stimulation). Consider using a different cell model known to be responsive. |
| Precipitate forms when this compound is added to the cell culture medium. | 1. The final concentration of this compound exceeds its solubility in the aqueous medium. 2. Interaction with components in the serum or medium. | 1. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. 2. Prepare the final dilution immediately before adding to the cells. 3. Try pre-warming the cell culture medium to 37°C before adding the this compound solution. 4. Consider using a lower percentage of serum during the treatment period if experimentally feasible. |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of this compound or other reagents. 3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding protocol. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Avoid using the outermost wells of the plate for experiments, or fill them with sterile PBS to maintain humidity. |
Quantitative Data Summary
The following tables provide a template for organizing and presenting key quantitative data from your this compound experiments. Populating these tables will facilitate easy comparison and interpretation of your results.
Table 1: Cytotoxicity of this compound (Example Data)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 | MTT | 24 | > 100 |
| BV-2 | LDH | 24 | > 100 |
| Your Cell Line | Your Assay | Your Time | Your Data |
Table 2: Anti-inflammatory Activity of this compound (Example Data)
| Cell Line | Inflammatory Stimulus | Parameter Measured | Incubation Time (hours) | IC50 (µM) |
| RAW 264.7 | LPS (1 µg/mL) | Nitric Oxide (NO) Production | 24 | Determine Experimentally |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 Secretion | 24 | Determine Experimentally |
| BV-2 | LPS (100 ng/mL) | TNF-α Secretion | 24 | Determine Experimentally |
| Your Cell Line | Your Stimulus | Your Parameter | Your Time | Your Data |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells, such as RAW 264.7 macrophages or BV-2 microglia.
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from a DMSO stock. Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit lipopolysaccharide (LPS)-induced NO production.
Materials:
-
This compound
-
DMSO
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Prepare various concentrations of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and express the inhibition of NO production as a percentage relative to the LPS-stimulated control.
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for cell-based assays with this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Technical Support Center: Regaloside B In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Regaloside B in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phenylpropanoid, a type of natural product, isolated from Lilium longiflorum. It exhibits anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1][2][3].
Q2: What is a vehicle control and why is it crucial in in vivo studies with this compound?
A vehicle control is a formulation containing all the components of the experimental drug formulation except for the active pharmaceutical ingredient, in this case, this compound. It is administered to a control group of animals to ensure that any observed effects are due to the drug itself and not the solvents or excipients used to deliver it. This is critical because some vehicle components can have their own biological effects or toxicity.
Q3: What are some recommended vehicle formulations for in vivo studies with this compound?
This compound has low aqueous solubility. Here are some vehicle formulations that have been shown to achieve a clear solution for administration:
| Formulation No. | Components | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Source: MedchemExpress.com[2]
Q4: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary. One supplier reports a solubility of 100 mg/mL in DMSO with the need for sonication[3]. Another indicates a solubility of 4.42 mg/mL in DMSO is achievable with sonication[1]. It is recommended to perform your own solubility tests to confirm the concentration that can be achieved in your specific solvent and formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the vehicle upon preparation. | - Inadequate solubilization: The chosen vehicle may not be sufficient to dissolve the desired concentration of this compound. - Temperature effects: The compound may have precipitated out of solution due to a drop in temperature. | - Try a different vehicle formulation: Refer to the recommended formulations in the FAQ section. - Increase the proportion of co-solvents or surfactants: For example, you could cautiously increase the percentage of DMSO or PEG300. Be mindful of potential toxicity. - Use sonication or gentle heating: This can help to redissolve the compound. However, ensure the stability of this compound at higher temperatures. Always bring the solution to room temperature before administration. |
| Phase separation or cloudiness in the vehicle. | - Immiscibility of components: The oils, surfactants, and aqueous components may not be properly emulsified. | - Vortex or homogenize the formulation thoroughly: Ensure a uniform and stable emulsion is formed. - Consider using a different surfactant or co-surfactant. |
| Adverse effects or toxicity observed in the vehicle control group. | - Toxicity of the vehicle components: High concentrations of some solvents like DMSO or certain surfactants can cause local irritation, inflammation, or systemic toxicity. | - Reduce the concentration of the potentially toxic component: If possible, lower the percentage of DMSO or the specific surfactant. - Select a different, less toxic vehicle: For example, if using a high percentage of an organic solvent, consider switching to a lipid-based formulation or one with a complexing agent like cyclodextrin. - Consult literature for toxicity data on individual vehicle components: Studies have evaluated the safety of various excipients in preclinical rodent studies[4][5][6]. |
| Difficulty in administering the formulation due to high viscosity. | - High concentration of polymers or oils: Formulations with high percentages of PEG, methylcellulose, or oils can be thick and difficult to inject. | - Gently warm the formulation: This can reduce the viscosity. Ensure the temperature is safe for the animal and does not affect the stability of this compound. - Use a larger gauge needle for administration. - Adjust the formulation: If possible, reduce the concentration of the viscosity-increasing agent. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Vehicle for this compound
This protocol is based on Formulation 1 from the FAQ section.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound to achieve the final desired concentration (e.g., 2.5 mg/mL).
-
In a sterile conical tube, add the this compound powder.
-
Add the required volume of DMSO (10% of the final volume).
-
Vortex and sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the solution should be cooled to room temperature before proceeding.
-
Sequentially add PEG300 (40% of the final volume), Tween-80 (5% of the final volume), and Saline (45% of the final volume).
-
Vortex the solution thoroughly after each addition to ensure a clear and homogenous solution.
-
Visually inspect the final formulation for any precipitation or phase separation.
-
Prepare the vehicle control by following the same procedure but omitting the this compound.
Visualizations
This compound Anti-inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by downregulating iNOS and COX-2 expression.
Experimental Workflow for Vehicle Selection and In Vivo Study
Caption: A logical workflow for successful in vivo studies with this compound.
References
- 1. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Preventing Regaloside B precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Regaloside B in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It is advisable to use anhydrous DMSO to minimize water absorption, which can contribute to compound precipitation over time.
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL (226.03 mM), although achieving this may require sonication.[2] Another source suggests a solubility of 4.42 mg/mL (10 mM), also recommending sonication.[1] It is crucial to start with a lower concentration if you encounter solubility issues.
Q3: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause?
A3: Precipitation of this compound from a DMSO stock solution during storage can be caused by several factors:
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can significantly decrease the solubility of this compound, leading to precipitation.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can induce precipitation.[4][5][6] It is highly recommended to aliquot the stock solution into single-use vials to avoid this.
-
Storage Temperature: Improper storage temperatures can affect solubility. For long-term storage (up to 6 months), -80°C is recommended. For shorter-term storage (up to 1 month), -20°C is acceptable.[2][4][7]
-
Supersaturation: If the initial concentration is too high, the solution may be supersaturated and prone to precipitation over time.[3]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the primary recommendation, for specific applications, particularly in vivo studies, co-solvent systems are often necessary to maintain solubility upon dilution in aqueous media.[4][5] These systems typically involve a combination of DMSO with other solvents like PEG300, Tween-80, or solubilizing agents such as SBE-β-CD.[4]
Q5: How can I redissolve precipitated this compound in my stock solution?
A5: If precipitation occurs, you can try to redissolve the compound by gentle warming of the vial (e.g., in a 37°C water bath) and/or sonication.[2][4] However, be cautious with heating as it could potentially degrade the compound with prolonged exposure.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | The concentration is too high. | - Try dissolving at a lower concentration.- Use sonication or gentle warming (37°C) to aid dissolution.[2][4] |
| The quality of DMSO is poor (contains water). | - Use a fresh, unopened bottle of anhydrous or high-purity DMSO. | |
| Precipitation after storage | Repeated freeze-thaw cycles. | - Aliquot the stock solution into single-use vials after preparation to minimize freeze-thaw cycles.[4][5] |
| Water absorption by DMSO. | - Store stock solutions tightly sealed, preferably under an inert gas like argon or nitrogen.- Use anhydrous DMSO for preparation.[3] | |
| The storage temperature is too high. | - For long-term storage, use -80°C. For short-term, -20°C is acceptable.[2][4][7] | |
| Precipitation upon dilution into aqueous media (e.g., cell culture media, PBS) | The compound has low aqueous solubility. | - Lower the final concentration of this compound in the aqueous medium.- Increase the percentage of DMSO in the final solution (be mindful of cell toxicity, typically <0.5%).[5]- Use a co-solvent system for dilution (see Experimental Protocols).[4] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 442.41 g/mol | [1] |
| Solubility in DMSO | 4.42 mg/mL (10 mM) | [1] |
| 100 mg/mL (226.03 mM) (with sonication) | [2] | |
| ≥ 2.5 mg/mL (5.65 mM) in specific formulations | [4] | |
| Powder Storage | -20°C for 3 years | [1][7] |
| 4°C for 2 years | [7] | |
| In-Solvent Storage | -80°C for 6 months | [2][4][7] |
| -20°C for 1 month | [2][4][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.42 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder in a sterile vial.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[1] Gentle warming to 37°C can also be applied.[2]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials. Store at -80°C for long-term storage or -20°C for short-term storage.[2][4][7]
Protocol 2: Preparation of a Working Solution for In Vivo Studies using a Co-Solvent System
This protocol is adapted from recommendations for compounds with low aqueous solubility and aims to achieve a final concentration of ≥ 2.5 mg/mL.[4]
-
Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Co-Solvent Mixture Preparation: In a separate sterile tube, prepare the co-solvent vehicle. An example formulation is:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dilution Steps: a. Add 10% of the final volume from your concentrated DMSO stock solution to the PEG300 and mix thoroughly. b. Add the Tween-80 and mix until the solution is clear. c. Finally, add the saline to reach the final volume and mix well.
-
Final Solution: This procedure should yield a clear solution. If precipitation occurs at any step, gentle warming and vortexing may be required.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. ziath.com [ziath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
Regaloside B Experiments: Technical Support Center
Welcome to the technical support center for Regaloside B experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a phenylpropanoid isolated from Lilium longiflorum. Its primary known biological activities include anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][2][3] More recently, it has been identified as an interactor with the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1).[4]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[2][3] For in vivo experiments, a stock solution in DMSO can be further diluted in carriers such as corn oil or a mixture of PEG300, Tween-80, and saline.[1] It is crucial to prepare fresh working solutions for in vivo studies on the day of use.[1]
Q3: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to use aliquots.[1] The product should be stored sealed and protected from moisture and light.[1]
Q4: Can I expect batch-to-batch variability with this compound?
As with many natural products, there is a potential for batch-to-batch variability which can arise from the natural variability of the raw botanical materials and the manufacturing process.[5] This can influence the chemical composition and biological activity.[5] It is advisable to perform quality control checks on new batches and, if possible, to obtain batch-specific data from the supplier. A data-centric approach, monitoring and analyzing data from each batch, can help in managing this variability.[6]
Troubleshooting Guides
Solubility and Stability Issues
Problem: I'm having trouble dissolving this compound, or it's precipitating out of solution.
Possible Causes & Solutions:
-
Inadequate Dissolution Technique: this compound may require assistance to fully dissolve in DMSO. Gentle heating to 37°C and/or sonication is recommended to aid dissolution.[2][3]
-
Improper Solvent for Working Solution: For cell-based assays, ensure the final concentration of DMSO is not toxic to your cells. For in vivo studies, using a co-solvent system is often necessary. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Solution Instability: this compound solutions, especially working dilutions, may not be stable for long periods. It is recommended to prepare fresh working solutions for each experiment.[1] For in vivo experiments with continuous dosing over an extended period (e.g., more than half a month), the stability of the formulation in corn oil should be carefully considered.[1]
Solubility and Storage Summary Table:
| Parameter | Recommendation | Citation |
| Primary Solvent | DMSO | [2][3] |
| Dissolution Aid | Sonication, gentle heating (37°C) | [2][3] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | [1] |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months), aliquoted | [1][2] |
| Working Solution | Prepare fresh daily | [1] |
Inconsistent Results in Anti-Inflammatory Assays (iNOS/COX-2 Inhibition)
Problem: I am observing high variability or a lack of expected inhibitory effect in my iNOS or COX-2 expression assays.
Possible Causes & Solutions:
-
Cell Line Specific Effects: The responsiveness of different cell lines to this compound may vary. Ensure the cell line you are using (e.g., RAW 264.7 macrophages for iNOS induction) is appropriate and responsive to your positive controls.
-
Assay Interference: Natural products can sometimes interfere with assay readouts.[7] This can be due to autofluorescence, light scattering, or non-specific interactions with assay components.[7] Consider running appropriate controls, such as this compound in the absence of cells or enzyme, to check for interference.
-
Compound Degradation: Ensure that the compound has been stored correctly and that working solutions are freshly prepared. Degradation can lead to a loss of activity.
-
Experimental Protocol Variability: Ensure consistent cell seeding density, stimulation time with inflammatory agents (e.g., LPS), and incubation time with this compound.
Experimental Workflow for iNOS/COX-2 Inhibition Assay:
Caption: Workflow for assessing iNOS/COX-2 inhibition by this compound.
Challenges in ADAR1 Binding Assays
Problem: I am having difficulty confirming the interaction between this compound and ADAR1.
Possible Causes & Solutions:
-
Assay Sensitivity and Design: The interaction between a small molecule and a protein can be challenging to detect. Techniques like Surface Plasmon Resonance (SPR), as used in the initial identification of the interaction, are highly sensitive.[4] Ensure your chosen assay has sufficient sensitivity.
-
Protein Quality: The purity and proper folding of the recombinant ADAR1 protein are critical for binding assays. Use highly purified, active protein.
-
Non-specific Binding: Small molecules can sometimes bind non-specifically in in vitro assays. Include appropriate negative controls (e.g., an unrelated protein) and competitor molecules to assess specificity.
-
Indirect Effects: Consider the possibility that this compound's effects on ADAR1-related pathways in cells may be indirect and not due to direct binding.
Signaling Pathway Context for this compound Targets:
Caption: Known and potential signaling interactions of this compound.
Low Efficacy or High Toxicity in Animal Models
Problem: this compound is showing low efficacy or unexpected toxicity in my in vivo experiments.
Possible Causes & Solutions:
-
Poor Bioavailability: The formulation of this compound is critical for its absorption and distribution in vivo. Experiment with different delivery vehicles as mentioned in the solubility section to optimize bioavailability.
-
Incorrect Dosing: The effective dose in vitro may not directly translate to in vivo models. A dose-response study is essential to determine the optimal therapeutic window.
-
Animal Model Selection: The choice of animal model is crucial and should mimic the human pathophysiology of interest as closely as possible.[8] The metabolism and pharmacokinetics of this compound may differ between species.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal) will significantly impact the pharmacokinetic profile of the compound. This should be chosen based on the experimental goals and the properties of the compound.
Logical Flow for Troubleshooting In Vivo Experiments:
Caption: Troubleshooting flowchart for low in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 4. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. zaether.com [zaether.com]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C20H26O11 | CID 5459143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Regaloside B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Regaloside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic properties?
A1: this compound is a phenylpropanoid glycoside that has been isolated from plants such as Lilium longiflorum.[1][2] Its chemical formula is C20H26O11 and it has a molecular weight of 442.41 g/mol .[1] Research has shown that this compound exhibits anti-inflammatory activity by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]
Q2: What is "bioavailability" and why is it a concern for this compound?
A2: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter that determines the therapeutic efficacy of a compound.[4] Many natural compounds, like this compound, often exhibit low oral bioavailability, which can limit their clinical potential.[5][6] This is often due to factors like poor water solubility, low intestinal permeability, degradation in the gastrointestinal (GI) tract, and efflux by membrane transporters.[7][8][9]
Q3: What are the primary barriers limiting the oral bioavailability of this compound?
A3: While specific data for this compound is limited, based on its structure as a natural glycoside, the primary barriers are likely:
-
Poor Aqueous Solubility: Many complex natural products have low solubility in water, which limits their dissolution in the GI tract—a prerequisite for absorption.[5][10]
-
Low Intestinal Permeability: The intestinal epithelium acts as a barrier. While glycosylation can sometimes improve solubility, it may not guarantee efficient passage across cell membranes.[11]
-
Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).[12][13] P-gp is highly expressed in intestinal epithelial cells and functions as a defense mechanism by pumping xenobiotics back into the intestinal lumen, thereby reducing net absorption.[14][15]
-
First-Pass Metabolism: After absorption into the portal circulation, the compound passes through the liver, where it can be extensively metabolized by enzymes (e.g., cytochrome P450s) before reaching systemic circulation. This is a common fate for many orally administered drugs.[14]
Troubleshooting Guides
Issue 1: Low Aqueous Solubility and Poor Dissolution Rate
Q: I am observing very low solubility of this compound in aqueous buffers, leading to inconsistent results in my in vitro assays. How can I improve its dissolution and solubility?
A: Improving the solubility and dissolution rate is a critical first step. Several formulation strategies can be employed to overcome this challenge. The choice of method depends on the specific experimental requirements and downstream applications.
Table 1: Comparison of Formulation Strategies to Enhance Solubility
| Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC) in an amorphous state, which has higher energy and solubility than the crystalline form.[5] | Significant increase in dissolution rate; proven technology for many commercial drugs.[16][17] | Potential for the drug to recrystallize during storage, reducing shelf-life; requires specialized equipment like spray dryers or hot-melt extruders.[18] |
| Nanoparticle Formulations | Reduces particle size to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to faster dissolution according to the Noyes-Whitney equation.[4] | Improved dissolution rate and potential for enhanced absorption; can be tailored for targeted delivery.[19] | Can be complex to manufacture and scale up; physical stability (aggregation) of nanoparticles can be a concern. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with lipophilic drug molecules, effectively encapsulating the drug within a hydrophilic shell.[18][20] | Increases aqueous solubility and can protect the drug from degradation.[4] | The large size of the complex may limit membrane permeability; drug loading capacity can be limited.[20] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (like GI fluids).[21] | Enhances solubility and can bypass certain metabolic pathways by promoting lymphatic uptake.[4] | High surfactant concentrations can sometimes cause GI irritation; chemical stability of the drug in the formulation must be assessed. |
Issue 2: Low Permeability in Caco-2 Cell Assays
Q: My experiments using the Caco-2 cell monolayer model show a very low apparent permeability coefficient (Papp) for this compound. What does this indicate and how can I investigate the cause?
A: A low Papp value in a Caco-2 assay suggests poor absorption across the intestinal epithelium.[22] This can be due to low passive diffusion or, very commonly for natural products, active removal from the cell by efflux transporters like P-glycoprotein (P-gp).[13][23] To determine if P-gp is responsible for the low permeability, you should perform a bidirectional transport study and include a known P-gp inhibitor.
An efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER greater than 2 is generally considered an indication that the compound is a substrate for active efflux.[24] Co-administration with a P-gp inhibitor like verapamil should reduce this ratio if P-gp is involved.[14]
Caption: Experimental workflow for investigating P-glycoprotein mediated efflux of this compound using the Caco-2 cell model.
Issue 3: Poor In Vivo Bioavailability Despite Formulation Efforts
Q: I have improved the solubility of this compound with a solid dispersion formulation, but my in vivo pharmacokinetic study in rats still shows low oral bioavailability. What other factors should I consider?
A: If poor solubility and dissolution have been addressed, the next most likely culprits for low in vivo bioavailability are P-gp efflux and/or extensive first-pass metabolism in the gut wall and liver.[14] Your Caco-2 experiments may have already pointed towards P-gp efflux. If not, this remains a strong possibility. First-pass metabolism is another major barrier that is not fully captured by the Caco-2 model.
Next Steps:
-
Inhibit P-gp In Vivo: Conduct a pharmacokinetic study where this compound is co-administered with a P-gp inhibitor to see if bioavailability increases.[25]
-
Assess Metabolic Stability: Use in vitro models like liver microsomes or S9 fractions to determine the metabolic stability of this compound. High clearance in these assays suggests that the compound is rapidly metabolized, which would explain poor in vivo exposure.[26][27]
Caption: Key physiological barriers that can limit the oral bioavailability of a compound like this compound.
Key Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from standard methods used to assess intestinal drug permeability.[22][28]
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days, changing the media in both apical and basolateral chambers every 2-3 days.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter.
-
Only use monolayers with TEER values within the laboratory's established acceptable range (e.g., >300 Ω·cm²), which indicates well-formed tight junctions.[22]
3. Transport Experiment (Apical-to-Basolateral):
-
Wash the monolayers gently with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Prepare the transport buffer (HBSS with 25 mM HEPES, pH 7.4).
-
Prepare the dosing solution of this compound (e.g., 10 µM) in the transport buffer. For efflux studies, prepare a second dosing solution containing this compound and a P-gp inhibitor (e.g., 10 µM verapamil).
-
Add the dosing solution to the apical (A) chamber (e.g., 0.5 mL) and fresh transport buffer to the basolateral (B) chamber (e.g., 1.5 mL).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At the end of the incubation, take samples from the basolateral chamber for analysis. Also, take a sample from the initial dosing solution to determine the starting concentration (C0).
4. Sample Analysis and Calculation:
-
Quantify the concentration of this compound in the samples using a validated analytical method, typically LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration in the donor chamber (mol/cm³).
-
-
Table 2: General Interpretation of Caco-2 Papp Values
| Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low (0-20%) |
| 1 - 10 | Moderate (20-80%) |
| > 10 | High (80-100%) |
| (Classification based on general correlations and may vary)[22] |
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats (Simplified)
This protocol outlines a basic study to determine oral bioavailability.[27][29] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
1. Animals and Acclimation:
-
Use male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.
-
Acclimate the animals for at least one week before the study.
-
Fast the animals overnight (with free access to water) before dosing.
2. Dosing Groups:
-
Group 1: Intravenous (IV) Administration (n=3-5 rats)
-
Formulate this compound in a suitable IV vehicle (e.g., saline with a co-solvent like DMSO, not exceeding 5%).
-
Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.
-
-
Group 2: Oral (PO) Administration (n=3-5 rats)
-
Formulate this compound (or the enhanced formulation) in an oral vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single dose (e.g., 10-20 mg/kg) by oral gavage.
-
3. Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site into heparinized tubes at predefined time points.
-
Typical time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
4. Sample Analysis and PK Calculations:
-
Extract this compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantify the drug concentration using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis on the plasma concentration-time data.
-
Calculate key PK parameters:
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
-
Calculate the absolute oral bioavailability (F%) using the formula:
-
F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
References
- 1. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. journals.umcs.pl [journals.umcs.pl]
- 6. Frontiers | Enhancing bioavailability of natural extracts for nutritional applications through dry powder inhalers (DPI) spray drying: technological advancements and future directions [frontiersin.org]
- 7. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 16. mdpi.com [mdpi.com]
- 17. lonza.com [lonza.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation, characterization and in vivo pharmacokinetic study of ginsenoside Rb1-PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. How significant is the role of P-glycoprotein in drug absorption and brain uptake? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. academicjournals.org [academicjournals.org]
- 26. mdpi.com [mdpi.com]
- 27. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 29. m.youtube.com [m.youtube.com]
Technical Support Center: Regaloside B Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response experiments with Regaloside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a phenylpropanoid compound with demonstrated anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, recent studies have identified that this compound interacts with the Zα domain of Adenosine Deaminase Acting on RNA 1 (ADAR1), an enzyme involved in modulating the innate immune response.[2] By binding to the Zα domain, this compound may influence downstream signaling pathways that regulate inflammation.
Q2: What is a typical dose range for this compound in in-vitro experiments?
A2: While a definitive IC50 or EC50 value for this compound's effect on iNOS or COX-2 inhibition is not yet broadly published, preliminary studies and data on similar compounds suggest starting with a concentration range from nanomolar to micromolar. For initial screening, a range of 10 nM to 100 µM is recommended to capture the full dose-response curve.
Q3: How should I prepare this compound for cell culture experiments?
A3: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a stock solution in a suitable organic solvent like DMSO. For cell culture applications, this stock solution should then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. The stability of this compound in cell culture media over the course of the experiment should be considered, and it is advisable to prepare fresh dilutions for each experiment.[3][4]
Q4: I am not observing a clear sigmoidal dose-response curve. What could be the issue?
A4: Several factors can contribute to a non-ideal dose-response curve. These include:
-
Incorrect dose range: The concentrations tested may be too high or too low to capture the dynamic portion of the curve.
-
Compound instability or insolubility: this compound may be degrading or precipitating in the culture medium.
-
Cell health and density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density.
-
Assay interference: The compound may interfere with the assay readout (e.g., absorbance, fluorescence).
-
Off-target effects: At high concentrations, off-target effects can lead to complex or biphasic dose-response relationships.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Compound Precipitation | Visually inspect wells for precipitate after adding this compound. Prepare fresh dilutions and consider using a solubilizing agent if necessary. |
| Inconsistent Incubation Times | Standardize all incubation times precisely for all plates and replicates. |
Issue 2: No Inhibitory Effect Observed
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the purity and integrity of the this compound stock. |
| Concentration Too Low | Expand the dose range to higher concentrations. |
| Cell Line Insensitivity | The chosen cell line may not express the target proteins (iNOS, COX-2, ADAR1) at sufficient levels or may have a resistant phenotype. |
| Assay Not Sensitive Enough | Optimize the assay protocol to increase the signal-to-noise ratio. |
Issue 3: Unexpected Cell Toxicity
| Potential Cause | Troubleshooting Step |
| High Solvent Concentration | Ensure the final DMSO or other solvent concentration is non-toxic to the cells (typically <0.1%). |
| Off-target Cytotoxicity | Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with the functional assay to distinguish specific inhibition from general toxicity. |
| Contamination | Check for microbial contamination in the cell culture and reagents. |
Data Presentation
Table 1: Hypothetical IC50 Values for iNOS and COX-2 Inhibitors
This table provides a reference for expected IC50 values for compounds targeting iNOS and COX-2, which can be used as a benchmark when evaluating the potency of this compound.
| Compound | Target | Cell Line | IC50 (µM) |
| Aminoguanidine | iNOS | Murine Macrophages | 2.1[5] |
| FR038251 | iNOS | Murine Macrophages | 1.7[5] |
| FR191863 | iNOS | Murine Macrophages | 1.9[5] |
| Celecoxib | COX-2 | Varies | 0.04 - 0.8[6][7] |
| Rofecoxib | COX-2 | Varies | ~0.05[8] |
Experimental Protocols
Protocol 1: Determination of this compound's Effect on iNOS and COX-2 Expression in Macrophages
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Ensure the final DMSO concentration is below 0.1%.
- Pre-treat the cells with the different concentrations of this compound for 1 hour.
3. Induction of Inflammation:
- Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce the expression of iNOS and COX-2.
4. Measurement of Nitric Oxide (NO) Production (Griess Assay):
- After 24 hours of stimulation, collect the cell culture supernatant.
- Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
- Incubate for 15 minutes at room temperature.
- Measure the absorbance at 540 nm. A standard curve with known concentrations of sodium nitrite should be used to quantify NO production.
5. Western Blot Analysis for iNOS and COX-2:
- Lyse the cells and quantify the protein concentration.
- Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
- Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for dose-response analysis.
Caption: Troubleshooting logical flow diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Regaloside B
Welcome to the technical support center for Regaloside B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solubility and Compound Preparation
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
Answer: this compound has poor aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1] To aid dissolution, sonication is recommended.[1] If you observe precipitation or phase separation, gentle heating can also be applied. For in vivo experiments, specific solvent systems are required to maintain solubility upon injection.
Troubleshooting Inconsistent Results Related to Solubility:
-
Precipitation in Media: When diluting your DMSO stock solution into aqueous cell culture media, you may observe precipitation. This can lead to a lower effective concentration of this compound and inconsistent results.
-
Solution: Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to maintain solubility. Prepare fresh dilutions for each experiment and visually inspect for any precipitation before adding to cells.
-
-
Inaccurate Stock Concentration: Inaccurate pipetting of viscous DMSO or incomplete dissolution can lead to errors in the stock concentration.
-
Solution: Use calibrated pipettes and ensure the this compound is completely dissolved in DMSO before making further dilutions.
-
2. Compound Stability and Storage
Question: How should I store this compound to ensure its stability?
Answer: Proper storage is crucial for maintaining the activity of this compound and obtaining reproducible results.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | For shorter-term storage.[1] |
Troubleshooting Inconsistent Results Related to Stability:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles can degrade the compound, leading to a decrease in its effective concentration over time.
-
Solution: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
-
-
Instability in Cell Culture Media: Natural compounds can be unstable in the complex environment of cell culture media, which contains various components that can react with the compound.[2] The stability of phenylpropanoid glycosides can be influenced by factors like pH and enzymatic activity in the media.
-
Solution: Prepare fresh working solutions of this compound in cell culture media for each experiment. For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals.
-
3. Inconsistent Anti-Inflammatory Effects (iNOS and COX-2 Inhibition)
Question: I am seeing variable inhibition of iNOS and/or COX-2 expression in my experiments. What could be the cause?
Answer: this compound exerts its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Inconsistent results in these assays can stem from several factors related to experimental setup and execution.
Troubleshooting Guide for iNOS/COX-2 Inhibition Assays:
| Issue | Possible Cause | Recommendation |
| Variable Nitric Oxide (NO) Levels (Griess Assay) | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well, as NO production is cell-number dependent. |
| Interference from media components (e.g., phenol red). | Use phenol red-free media for the Griess assay to avoid colorimetric interference. | |
| Low levels of NO production. | Optimize the concentration of the inflammatory stimulus (e.g., LPS) and the incubation time to ensure robust and reproducible iNOS induction. | |
| Inconsistent iNOS/COX-2 Protein Levels (Western Blot) | Suboptimal protein extraction. | Use appropriate lysis buffers with protease and phosphatase inhibitors to prevent protein degradation. |
| Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein lysates for all samples. | |
| Issues with antibody incubation or washing steps. | Optimize primary and secondary antibody concentrations and ensure adequate washing to reduce background and non-specific bands. | |
| Cell Viability Issues | Cytotoxicity at higher concentrations of this compound. | Perform a cell viability assay (e.g., MTT, XTT) to determine the non-toxic concentration range of this compound for your specific cell line. |
4. Cell Viability and Cytotoxicity
Question: How do I determine the appropriate concentration of this compound to use without causing cytotoxicity?
Answer: It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line.
Troubleshooting Inconsistent Cell Viability Results:
-
Interference with Viability Assays: Some natural compounds can interfere with the reagents used in colorimetric viability assays like the MTT assay, leading to false-positive or false-negative results.
-
Solution: Visually inspect the cells under a microscope to confirm the results of the viability assay. Consider using an alternative viability assay that relies on a different detection principle (e.g., a dye exclusion assay like trypan blue or a fluorescence-based assay).
-
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture media is consistent across all treatment groups and is below the toxic threshold for your cell line (typically <0.5%).
-
Experimental Protocols and Methodologies
1. General Workflow for In Vitro Anti-Inflammatory Assay
Caption: General experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
2. Signaling Pathway of this compound in Inflammation
This compound is known to inhibit the expression of iNOS and COX-2, which are key enzymes in the inflammatory response. This is often mediated through the inhibition of signaling pathways that are activated by inflammatory stimuli like LPS.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on LPS-induced iNOS and COX-2 expression.
3. Troubleshooting Logic Diagram
When encountering inconsistent results, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: Validation of a New HPLC Method for Regaloside B
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals validating a new High-Performance Liquid Chromatography (HPLC) method for the quantification of Regaloside B. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during the validation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a phenylpropanoid compound isolated from plants of the Lilium genus, such as Lilium longiflorum.[1][2][3] It is recognized for its anti-inflammatory properties, which are attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3] Its chemical formula is C20H26O11, with a molecular weight of 442.41.[1]
Q2: Why is HPLC method validation essential? A2: HPLC method validation is a critical process required by regulatory bodies to ensure that an analytical method is suitable for its intended purpose.[4] According to International Council for Harmonisation (ICH) guidelines, validation provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of a specific analyte.[4][5] This ensures the quality and consistency of pharmaceutical products.
Q3: What are the key parameters for validating an HPLC method for this compound? A3: Based on ICH Q2(R2) guidelines, the core parameters for validating a quantitative HPLC method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6][7]
Q4: What are the typical acceptance criteria for these validation parameters? A4: While specific criteria should be defined in the validation protocol, typical acceptance values based on published methods for similar compounds are summarized in the table below.[8][9]
Data Presentation: Summary of Validation Parameters
The following table outlines the key validation parameters and their typical acceptance criteria for an HPLC method for this compound.
| Parameter | Description | Typical Acceptance Criteria |
| System Suitability | Ensures the chromatography system is performing adequately before analysis. | Tailing Factor: ≤ 2.0Theoretical Plates: > 2000Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0% |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | The this compound peak should be pure and well-resolved from other peaks. No interference at the retention time of the analyte in blank/placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.999[8][10] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Defined by the linearity study and confirmed by accuracy and precision results.[6] |
| Accuracy | The closeness of the test results to the true value. | % Recovery typically within 95-105%.[8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 2.0% for repeatability and intermediate precision.[5][8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N) of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should be met, and results should not be significantly impacted by variations. |
Experimental Protocols
The following are detailed methodologies for the key validation experiments. These should be adapted based on your specific instrumentation and laboratory procedures.
1. System Suitability Testing
-
Objective: To verify that the HPLC system and procedure are adequate for the analysis to be performed.
-
Procedure:
-
Prepare a standard solution of this compound at a working concentration.
-
Inject the solution six consecutive times.
-
Calculate the Relative Standard Deviation (RSD) for the peak area and retention time.
-
Determine the theoretical plates and tailing factor for the this compound peak from a representative chromatogram.
-
Compare the results against the pre-defined acceptance criteria.
-
2. Specificity
-
Objective: To demonstrate that the method can accurately measure this compound without interference from other components such as impurities, degradation products, or matrix components.
-
Procedure:
-
Prepare and inject a blank solution (mobile phase or sample matrix without the analyte).
-
Prepare and inject a placebo solution (sample matrix containing all excipients except this compound).
-
Prepare and inject a standard solution of this compound.
-
Analyze the chromatograms to ensure no interfering peaks are present at the retention time of this compound.
-
For stability-indicating methods, perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on a this compound sample and demonstrate that degradation peaks are resolved from the main analyte peak.
-
3. Linearity and Range
-
Objective: To establish the linear relationship between the concentration of this compound and the detector response over a specified range.
-
Procedure:
-
Prepare a stock solution of this compound and create a series of at least five dilutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the regression equation (y = mx + c) and the coefficient of determination (r²).
-
4. Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo) and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
The recovery is calculated as: (Measured Concentration / Spiked Concentration) * 100%.
-
5. Precision
-
Objective: To assess the method's variability over short and longer periods within the same laboratory.
-
5.1. Repeatability (Intra-assay Precision):
-
Prepare six identical samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
5.2. Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for this set of data and compare it with the repeatability results.
-
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q: My system pressure is high or fluctuating. What should I do? A: System pressure issues are common in HPLC.[11][12]
-
High Pressure: This is often caused by blockages.[13] Check for clogged column frits, blocked tubing, or salt precipitation in the system.[12] Try flushing the column with a strong solvent or back-flushing it (if the column allows).[13]
-
Low Pressure: This usually indicates a leak in the system.[13] Inspect all fittings, connections, and pump seals for signs of leakage.
-
Fluctuating Pressure: This is frequently caused by air bubbles in the pump or mobile phase.[11][13] Ensure your mobile phase is properly degassed and purge the pump to remove any trapped air.[12] Worn pump seals or faulty check valves can also be a cause.[14]
Q: I'm seeing significant baseline noise or drift. What is the cause? A: An unstable baseline can obscure peaks and affect integration.
-
Baseline Noise: This can be caused by contaminated mobile phase, air bubbles in the detector, or a failing detector lamp.[13][14] Always use fresh, HPLC-grade solvents.[15]
-
Baseline Drift: This is common during gradient elution but can also be caused by temperature fluctuations in the column oven or contamination within the column that is slowly eluting.[13][15] Ensure the column is properly equilibrated before starting your run.
Q: My peaks are tailing or broadening. How can I fix this? A: Poor peak shape can compromise resolution and quantification.[11]
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, a void in the column packing, or a mismatch between the sample solvent and the mobile phase.[11][13] Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.
-
Peak Broadening: This may indicate column degradation, an overloaded sample, or extra-column volume effects (e.g., using tubing with too large an internal diameter).[13] Try reducing the injection volume or sample concentration.
Q: The retention time for this compound is shifting between injections. Why? A: Drifting retention times suggest a change in chromatographic conditions.[11]
-
This can be caused by inconsistent mobile phase preparation, a change in flow rate due to pump issues, or column degradation.[11][13] Always prepare the mobile phase consistently. Check the pump for leaks or other malfunctions that could affect the flow rate.[11] Ensure the column is properly equilibrated between injections.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HPLC method validation process.
Caption: A workflow diagram for HPLC method validation.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- 1. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment and validation of a new HPLC-UV method for the quantification of regaloside A in Lilium lancifolium bulbus extracts -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. mastelf.com [mastelf.com]
- 13. aelabgroup.com [aelabgroup.com]
- 14. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 15. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Regaloside B interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Regaloside B. The information is designed to help anticipate and address potential issues during experimentation, with a focus on possible interference with assay reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phenylpropanoid glycoside isolated from plants of the Lilium genus.[1] Its primary reported biological activity is anti-inflammatory, which is attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] More recent research has also suggested its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor and an interactor with the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1).
Q2: What are the physical and chemical properties of this compound?
A summary of the key properties of this compound is provided in the table below.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should this compound be stored?
For long-term storage, solid this compound should be kept at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Potential Assay Interference
While there are no definitive reports of this compound acting as a pan-assay interference compound (PAINS), its chemical structure contains moieties that have the potential to interfere with certain assay formats. This guide provides troubleshooting advice for common issues that may arise.
Q1: My screening results with this compound are inconsistent or not reproducible. What could be the cause?
Inconsistent results can stem from several factors. One possibility is the chemical reactivity of this compound under specific assay conditions. The α,β-unsaturated carbonyl group in its structure can potentially act as a Michael acceptor, leading to covalent modification of proteins. Additionally, the phenolic hydroxyl group may be susceptible to oxidation, which can generate reactive species.
To troubleshoot:
-
Run a time-course experiment: Assess if the inhibitory effect of this compound increases with pre-incubation time with the target protein. This could suggest a time-dependent covalent modification.
-
Include a nucleophile in the assay buffer: The addition of a mild nucleophile, such as dithiothreitol (DTT) at a low concentration (e.g., 1 mM), may quench reactive electrophiles and reduce non-specific inhibition.
-
Perform a dialysis or size-exclusion chromatography experiment: If this compound forms a covalent adduct with the target protein, it will not be removed by dialysis or size-exclusion chromatography after an initial incubation period.
Q2: I am observing a high background signal or false positives in my fluorescence-based assay. Could this compound be interfering?
Phenylpropanoid compounds can exhibit intrinsic fluorescence or interfere with the optical properties of the assay. This can lead to a quenching of the fluorescent signal or an increase in the background, resulting in false-positive or false-negative results.
To troubleshoot:
-
Measure the fluorescence spectrum of this compound: Determine the excitation and emission spectra of this compound at the concentrations used in your assay to check for overlap with the fluorophore in your assay.
-
Run a control experiment without the target protein: This will help determine if this compound interacts directly with the fluorescent substrate or detection reagents.
-
Use an alternative assay format: If possible, validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay.
Q3: My results suggest that this compound is a promiscuous inhibitor, showing activity against multiple unrelated targets. How can I confirm if this is true activity or an artifact?
Promiscuous inhibition can be a sign of assay interference. Potential mechanisms include the formation of aggregates, non-specific protein reactivity, or redox cycling.
To troubleshoot:
-
Perform an enzyme-free control: This will help to identify if this compound is interfering with the assay components themselves.
-
Include a non-ionic detergent: Adding a low concentration of a detergent like Triton X-100 (e.g., 0.01%) can help to disrupt compound aggregates. A significant decrease in inhibition in the presence of the detergent may suggest an aggregation-based mechanism.
-
Use a different buffer system: Some compounds are more prone to reactivity or aggregation in certain buffers. Testing a different buffer system can sometimes mitigate these effects.
Summary of this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆O₁₁ | [1] |
| Molecular Weight | 442.41 g/mol | [1] |
| CAS Number | 114420-67-6 | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO | [1] |
| Storage | -20°C (solid), -20°C or -80°C (in solution) | |
| Known Biological Activities | Anti-inflammatory (iNOS/COX-2 inhibitor), potential DPP-IV inhibitor, ADAR1 Zα domain interactor | [1] |
Experimental Protocols
Protocol 1: Assessing Time-Dependent Inhibition
This protocol is designed to determine if this compound exhibits time-dependent inhibition, which may be indicative of covalent modification.
-
Prepare a reaction mixture containing your target protein in the appropriate assay buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubate the protein-inhibitor mixture for different time points (e.g., 0, 15, 30, 60 minutes) at the desired temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate at each time point and for each inhibitor concentration.
-
Plot the observed inhibition versus the pre-incubation time. A time-dependent increase in inhibition suggests covalent modification.
Protocol 2: Detergent-Based Assay for Aggregation
This protocol helps to identify if the observed inhibition by this compound is due to the formation of aggregates.
-
Prepare your standard assay reaction mixtures.
-
Create two sets of reactions: one with and one without a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Add a range of concentrations of this compound to both sets of reactions.
-
Initiate the reactions and measure the activity.
-
Compare the dose-response curves in the presence and absence of the detergent. A significant rightward shift in the IC₅₀ value in the presence of the detergent is indicative of aggregation-based inhibition.
Visualizations
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Caption: Experimental workflow for troubleshooting potential assay interference.
References
Long-term storage conditions for Regaloside B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and stability assessment of Regaloside B.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 4°C for up to two years is acceptable if the container is kept tightly sealed and protected from moisture and light. Always refer to the supplier's specific recommendations.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: this compound solutions should be stored at -80°C for long-term storage, which can maintain stability for up to six months.[3] For shorter periods, storage at -20°C for up to one month is also an option.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the solution into single-use volumes.[3]
Q3: What are the key environmental factors to control during storage?
A3: The most critical environmental factors to control are temperature, moisture, and light. This compound should be stored in a tightly sealed container to protect it from humidity, which can cause the powder to cake or harden and potentially lead to hydrolysis.[4] It should also be protected from direct sunlight.[4][5]
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in solid this compound can include a change in color or the caking of the powder. For this compound in solution, precipitation or a change in the solution's color may indicate degradation or contamination. As a phenylpropanoid glycoside, this compound may be susceptible to hydrolysis, particularly at the ester bond, especially in neutral to alkaline pH conditions and at elevated temperatures.[6] Regular purity checks using analytical methods like HPLC are the most reliable way to detect degradation.
Storage Condition Summary
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2] | Keep container tightly sealed, protected from light and moisture.[1][4] |
| 4°C | Up to 2 years[2] | Ensure the container is tightly sealed and protected from light and moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| -20°C | Up to 1 month[3] | Aliquot to avoid repeated freeze-thaw cycles.[3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving this compound | Low-quality solvent or insufficient mixing. | Use a high-purity, anhydrous solvent. Gentle warming or sonication can aid dissolution. |
| Unexpected Experimental Results | Degradation of this compound due to improper storage or handling. | Verify the storage conditions and handling procedures. Check the purity of your this compound stock using HPLC. |
| Precipitate Forms in Solution After Thawing | The solution may be supersaturated, or the compound has degraded. | Gently warm the solution and vortex to redissolve. If the precipitate remains, it may be due to degradation, and the solution should be discarded. |
| Powder Appears Clumped or Discolored | Exposure to moisture. | Discard the reagent as its purity may be compromised. Ensure storage containers are airtight and stored in a dry environment. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound via HPLC
This protocol is adapted from a validated method for the simultaneous determination of several regalosides, including this compound.
1. Instrumentation and Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of formic or acetic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound.
2. Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Analysis:
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the sample solution and compare the retention time with the standard to identify the this compound peak.
-
The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.
-
For stability studies, samples stored under different conditions can be analyzed at various time points and the peak area of this compound can be compared to the initial time point to determine the extent of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors influencing the chemical stability of this compound.
References
- 1. This compound|114420-67-6|MSDS [dcchemicals.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 5. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Regaloside B Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Regaloside B in cell lines. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound is a small molecule inhibitor that has been identified to interact with the Zα domain of Adenosine Deaminase Acting on RNA 1 (ADAR1).[1] ADAR1 plays a crucial role in RNA editing and modulating immune responses, making it a potential therapeutic target in cancer and viral infections.[1] By inhibiting the Zα domain, this compound may interfere with ADAR1's function in these pathways.
Q2: My cell line has developed resistance to this compound. What are the possible general mechanisms?
While specific resistance mechanisms to this compound are still under investigation, common mechanisms of drug resistance in cancer cell lines that may be relevant include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[2][3]
-
Alterations in the drug target: Mutations in the ADAR1 gene, particularly in the Zα domain, could prevent this compound from binding effectively.
-
Activation of alternative signaling pathways: Cells can compensate for the inhibition of ADAR1 by upregulating pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways.[4]
-
Changes in apoptosis regulation: Altered expression of anti-apoptotic proteins (e.g., Bcl-2) or pro-apoptotic proteins could make cells less sensitive to this compound-induced cell death.[5]
Q3: How can I confirm that my cell line is resistant to this compound?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. An increase in the IC50 of three-fold or more is generally considered an indication of resistance.[6]
Troubleshooting Guides
Here are some troubleshooting guides for specific issues you might encounter when working with this compound-resistant cell lines.
Issue 1: Decreased Sensitivity to this compound (Increased IC50)
If you observe a significant increase in the IC50 value for this compound, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Troubleshooting Steps |
| Increased Drug Efflux | 1. Assess ABC Transporter Expression: Use Western blotting or qRT-PCR to compare the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1) between your resistant and parental cell lines.[3] 2. Co-treatment with Efflux Pump Inhibitors: Treat your resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein). A restored sensitivity to this compound would suggest the involvement of efflux pumps. |
| Target Alteration | 1. Sequence the ADAR1 Gene: Isolate genomic DNA or RNA from both parental and resistant cells and sequence the coding region of the ADAR1 gene to identify any potential mutations, particularly within the Zα domain. |
| Activation of Bypass Pathways | 1. Analyze Key Signaling Proteins: Use Western blotting to examine the phosphorylation status (as an indicator of activation) of key proteins in survival pathways, such as Akt, ERK1/2, and STAT3, in both cell lines with and without this compound treatment.[4] |
Expected Outcomes and Interpretation
| Troubleshooting Step | Expected Outcome in Resistant Cells | Interpretation |
| Western Blot for ABC Transporters | Higher expression of P-glycoprotein/MDR1 or MRP1 compared to parental cells. | Increased drug efflux is a likely mechanism of resistance. |
| Co-treatment with Efflux Inhibitor | IC50 of this compound decreases in the presence of the inhibitor. | Confirms the role of the targeted efflux pump in resistance. |
| ADAR1 Gene Sequencing | Identification of a mutation in the Zα domain. | Altered drug target is a probable cause of resistance. |
| Western Blot for Signaling Proteins | Increased phosphorylation of Akt, ERK1/2, or other survival signals, even in the presence of this compound. | Activation of bypass signaling pathways is compensating for this compound's effect. |
Issue 2: Reduced Apoptosis in Response to this compound Treatment
If your resistant cell line shows a diminished apoptotic response to this compound compared to the parental line, investigate the following:
Potential Cause & Troubleshooting Steps
| Potential Cause | Suggested Troubleshooting Steps |
| Upregulation of Anti-Apoptotic Proteins | 1. Assess Expression of Bcl-2 Family Proteins: Perform Western blotting to compare the levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak) between your resistant and parental cell lines.[5] |
| Defects in Caspase Activation | 1. Measure Caspase Activity: Use a caspase activity assay to measure the activity of key executioner caspases (e.g., Caspase-3, Caspase-7) in both cell lines following this compound treatment.[7] |
Expected Outcomes and Interpretation
| Troubleshooting Step | Expected Outcome in Resistant Cells | Interpretation |
| Western Blot for Bcl-2 Family | Increased ratio of anti-apoptotic to pro-apoptotic proteins. | The intrinsic apoptotic pathway is suppressed, leading to resistance. |
| Caspase Activity Assay | Reduced activation of Caspase-3/7 in response to this compound. | A block in the caspase cascade is preventing apoptosis. |
Experimental Protocols
Cell Viability Assay (Resazurin Reduction Assay)
This protocol is used to determine the IC50 value of this compound.[8]
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Add resazurin solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation / 590 nm emission for fluorescence).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9][10][11]
Materials:
-
Parental and resistant cell lines
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration and for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify specific proteins.[12][13][14]
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-glycoprotein, anti-phospho-Akt, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Common signaling pathways in drug resistance.
References
- 1. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of drug-resistant cell lines under the treatment with chemicals acting through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human leukemic cell lines synthesize hyaluronan to avoid senescence and resist chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance of human leukemic cell lines to 1-beta-D-arabinofuranosylcytosine: characterization of an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis | Abcam [abcam.com]
- 8. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Adjusting pH for optimal Regaloside B activity
Technical Support Center: Regaloside B
Welcome to the technical support center for this compound. This guide provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a phenylpropanoid compound isolated from Lilium longiflorum. Its primary biological activity is anti-inflammatory. It functions by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory process.[1][2][3]
Q2: What is the known mechanism of action for this compound?
A2: The anti-inflammatory effects of this compound are associated with the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[4][5] The NF-κB pathway is a central regulator of inflammatory responses. By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes. Additionally, this compound has been identified as a potential inhibitor of the ADAR1 Zα domain, which plays a role in immune responses.[6]
Q3: What is the optimal pH for this compound activity?
A3: Currently, there is no publicly available data specifying a precise optimal pH for this compound activity. The activity and stability of a compound can be highly dependent on the pH of the solution. Therefore, it is recommended to perform a pH optimization experiment for your specific assay and buffer system. A general protocol for this is provided below.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in DMSO.[2] For stock solutions, it is recommended to dissolve the compound in DMSO. Once prepared, the stock solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2] Working solutions for in vivo experiments should be prepared fresh on the day of use.[1]
Q5: My this compound is not showing the expected activity. What are some troubleshooting steps?
A5: If you are observing a lack of activity, consider the following:
-
pH of the medium: The pH of your experimental buffer or cell culture medium could be influencing the compound's activity. We recommend performing a pH optimization experiment.
-
Solubility: Ensure that this compound is fully dissolved. If you observe any precipitation, you can try gentle heating or sonication to aid dissolution.[1]
-
Storage: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the compound.[1] Use freshly prepared working solutions or properly stored aliquots.
-
Dosage: The concentration of this compound may not be optimal for your specific cell type or experimental model. A dose-response experiment is recommended to determine the effective concentration.
Experimental Protocols
Determining the Optimal pH for this compound Activity
As the optimal pH for this compound is not definitively established, the following protocol provides a general framework for determining it in your experimental setup. This example uses a cell-based assay measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Objective: To determine the pH at which this compound exhibits the highest inhibitory activity on NO production.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
Phosphate-Buffered Saline (PBS)
-
A set of biological buffers with different pKa values (e.g., MES for pH 5.5-6.7, PIPES for pH 6.1-7.5, HEPES for pH 6.8-8.2, TAPS for pH 7.7-9.1)
Methodology:
-
Buffer Preparation: Prepare a series of DMEM media, each buffered to a different pH value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using the appropriate biological buffers. Ensure the final concentration of the buffer is isotonic and non-toxic to the cells.
-
Cell Culture: Culture RAW 264.7 cells in standard DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare working solutions of this compound in each of the different pH-buffered DMEM.
-
Remove the old medium from the cells and wash with PBS.
-
Add 100 µL of the different pH-buffered media to the respective wells.
-
Add this compound at a predetermined concentration to the treatment wells. Include control wells with vehicle (DMSO) at each pH.
-
Incubate for 1 hour.
-
-
Stimulation: Add LPS (1 µg/mL) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition by this compound at each pH compared to the vehicle control.
-
Plot the percentage of inhibition against the pH to determine the optimal pH for this compound activity.
-
Quantitative Data Summary
The following table can be used to record and compare the results from the pH optimization experiment.
| pH of Medium | This compound Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % Inhibition of NO Production |
| 6.0 | 0 (Vehicle) | 0% | |
| 6.0 | X | ||
| 6.5 | 0 (Vehicle) | 0% | |
| 6.5 | X | ||
| 7.0 | 0 (Vehicle) | 0% | |
| 7.0 | X | ||
| 7.5 | 0 (Vehicle) | 0% | |
| 7.5 | X | ||
| 8.0 | 0 (Vehicle) | 0% | |
| 8.0 | X |
Visualizations
Signaling Pathway of this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 4. Antiinflammatory activity of astragaloside IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Regaloside B Binding to ADAR1: A Comparative Guide to Surface Plasmon Resonance and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Surface Plasmon Resonance (SPR) for validating the binding of Regaloside B to Adenosine Deaminase Acting on RNA 1 (ADAR1). It further compares SPR with alternative biophysical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate methods for their drug discovery workflows.
Introduction to ADAR1 Inhibition
Adenosine Deaminase Acting on RNA 1 (ADAR1) is a crucial enzyme that edits double-stranded RNA (dsRNA), preventing the activation of innate immune responses by endogenous RNA. Upregulation of ADAR1 has been implicated in various cancers, where it helps tumor cells evade immune detection. Consequently, inhibiting ADAR1 has emerged as a promising strategy in oncology. The p150 isoform of ADAR1 contains a Z-DNA/Z-RNA binding domain (Zα), which is a key target for therapeutic intervention.
Recently, this compound, a natural product, was identified as a potential small molecule inhibitor that interacts with the Zα domain of ADAR1.[1] This discovery has opened new avenues for developing novel cancer immunotherapies. Validating the direct binding of small molecules like this compound to their protein targets is a critical step in drug development. Surface Plasmon Resonance (SPR) is a powerful, label-free technique widely used for this purpose.
Comparative Analysis of ADAR1 Inhibitors
The validation of direct binding is a crucial step in the characterization of small molecule inhibitors. While this compound has been confirmed as an ADAR1 binder, other molecules have also been investigated for their interaction with the ADAR1 Zα domain. A direct comparison of their binding affinities, where data is available, provides valuable context for their potential efficacy.
| Compound | Target Domain | Validation Method | Binding Affinity (K D ) | Source |
| This compound | ADAR1 Zα | SPR | Data not publicly available | [1] |
| Lithospermic Acid | ADAR1 Zα | SPR | Data not publicly available | [1] |
| AVA-ADR-001 | ADAR1 Zα | SPR | Sub-micromolar | [2] |
| Rebecsinib | Indirect (splicing modulator) | N/A (not a direct binder) | N/A | [3][4][5][6][7] |
Note: The precise binding affinity (K D ) for this compound and Lithospermic Acid from the primary study is not publicly available in the abstract. Rebecsinib acts indirectly by inhibiting the splicing that leads to the ADAR1 p150 isoform.
Comparison of Binding Validation Technologies
Several biophysical techniques are available for characterizing protein-small molecule interactions. Each method has its own principles, advantages, and limitations.
| Technique | Principle | Throughput | Sample Consumption | Key Outputs |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Medium to High | Low to Medium | K D , k a , k d , Stoichiometry |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. | Low | High | K D , ΔH, ΔS, Stoichiometry |
| Biolayer Interferometry (BLI) | Change in optical thickness on a biosensor tip. | High | Low | K D , k a , k d |
| Microscale Thermophoresis (MST) | Measures molecular movement in a temperature gradient. | High | Very Low | K D |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for this compound and ADAR1 Zα Domain
This protocol is based on the methodology used for validating the interaction between this compound and the ADAR1 Zα domain.
1. Materials and Reagents:
-
Recombinant human ADAR1 Zα domain protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer: 1x PBS, pH 7.4, 0.05% Tween 20
-
Analyte buffer: Running buffer with 1% DMSO
-
Regeneration solution: (e.g., 10 mM Glycine-HCl, pH 2.5)
2. Procedure:
-
Immobilization of ADAR1 Zα:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the ADAR1 Zα protein (at a suitable concentration, e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in the analyte buffer. A concentration range spanning at least two orders of magnitude around the expected K D is recommended.
-
Inject the different concentrations of this compound over the immobilized ADAR1 Zα surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection for double referencing.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound.
-
-
Data Analysis:
-
Subtract the reference channel data and the buffer-only injection data from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Alternative Methodologies:
Isothermal Titration Calorimetry (ITC) Protocol
1. Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
2. Materials and Reagents:
-
Purified ADAR1 Zα domain protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)
3. Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the ADAR1 Zα protein against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer. Ensure precise concentration determination for both protein and ligand.
-
-
Experiment Setup:
-
Fill the ITC sample cell with the ADAR1 Zα protein solution (e.g., 10-50 µM).
-
Load the injection syringe with the this compound solution (typically 10-20 fold higher concentration than the protein).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of this compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the K D , stoichiometry (n), and enthalpy (ΔH) of binding. The entropy (ΔS) can then be calculated.
-
Biolayer Interferometry (BLI) Protocol
1. Principle: BLI measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
2. Materials and Reagents:
-
Biotinylated ADAR1 Zα domain protein
-
This compound
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., 1x PBS, 0.05% Tween 20, 1% DMSO)
3. Procedure:
-
Biosensor Hydration and Baseline:
-
Hydrate the SA biosensors in the assay buffer.
-
Establish a stable baseline in the assay buffer.
-
-
Immobilization:
-
Load the biotinylated ADAR1 Zα protein onto the SA biosensors.
-
-
Binding Analysis:
-
Establish a new baseline for the protein-loaded biosensors in the assay buffer.
-
Move the biosensors to wells containing a serial dilution of this compound to measure association.
-
Move the biosensors back to buffer-containing wells to measure dissociation.
-
-
Data Analysis:
-
Align and process the sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model to determine k a , k d , and K D .
-
Microscale Thermophoresis (MST) Protocol
1. Principle: MST measures the directed movement of molecules along a microscopic temperature gradient, which changes upon binding due to alterations in size, charge, or hydration shell.
2. Materials and Reagents:
-
Purified ADAR1 Zα domain protein (fluorescently labeled or with sufficient intrinsic fluorescence)
-
This compound
-
MST instrument (e.g., Monolith)
-
MST buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% Tween 20)
-
Capillaries
3. Procedure:
-
Sample Preparation:
-
If necessary, fluorescently label the ADAR1 Zα protein according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound in the MST buffer.
-
-
Binding Reactions:
-
Mix the labeled ADAR1 Zα protein (at a constant concentration) with each concentration of this compound.
-
-
Measurement:
-
Load the mixtures into MST capillaries.
-
Measure the thermophoretic movement in the MST instrument.
-
-
Data Analysis:
-
Plot the change in the normalized fluorescence against the logarithm of the this compound concentration.
-
Fit the resulting binding curve to determine the K D .
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: ADAR1 Inhibition Pathway.
Caption: SPR Experimental Workflow.
Caption: Comparison of Binding Validation Techniques.
References
- 1. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rebecsinib reverses ADAR1-driven malignant reprogramming in preclinical studies | BioWorld [bioworld.com]
- 4. Small Molecule Drug Reverses ADAR1-induced Cancer Stem Cell Cloning Capacity [health.ucsd.edu]
- 5. medicineinnovates.com [medicineinnovates.com]
- 6. Reversal of malignant ADAR1 splice isoform switching with Rebecsinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cancer Stem Cell Interception with Rebecsinib: A First-in-Class ADAR1 Inhibitor – CIRM [cirm.ca.gov]
Regaloside B and Lithospermic Acid as Potential ADAR1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Regaloside B and lithospermic acid, two natural compounds identified as potential inhibitors of Adenosine Deaminase Acting on RNA 1 (ADAR1). The information presented is based on computational screening and initial biophysical validation, highlighting the current understanding of their interaction with ADAR1 and the need for further quantitative analysis.
Introduction to ADAR1 Inhibition
Adenosine Deaminase Acting on RNA 1 (ADAR1) is a crucial enzyme that catalyzes the conversion of adenosine (A) to inosine (I) in double-stranded RNA (dsRNA). This process, known as A-to-I editing, is vital for maintaining cellular homeostasis and preventing the activation of innate immune responses by endogenous dsRNA. Dysregulation of ADAR1 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive target for therapeutic intervention. The p150 isoform of ADAR1 contains a unique Zα domain that binds to Z-RNA and Z-DNA, playing a key role in modulating immune responses.[1][2] The inhibition of this domain is a promising strategy for developing novel therapeutics.
Mechanism of Action: Targeting the ADAR1 Zα Domain
Both this compound and lithospermic acid have been identified as potential inhibitors that target the Zα domain of the ADAR1 p150 isoform.[1][2] By binding to this domain, they are predicted to interfere with the ability of ADAR1 to recognize and bind to its Z-RNA/Z-DNA substrates. This disruption is expected to inhibit the downstream editing activity of ADAR1 and potentially restore the innate immune sensing of endogenous dsRNA, a mechanism that can be leveraged for anti-cancer and anti-viral therapies.
Caption: Proposed inhibitory mechanism of this compound and lithospermic acid on the ADAR1 Zα domain.
Computational Screening and Prediction
This compound and lithospermic acid were identified from a large-scale virtual screening of over 100,000 compounds.[2] This computational approach utilized molecular docking to predict the binding affinity of small molecules to the Zα domain of ADAR1.
| Compound | Screening Method | Key Findings | Reference |
| This compound | High-Throughput Virtual Screening | Identified as a potential binder to the ADAR1 Zα domain. | [2] |
| Lithospermic Acid | High-Throughput Virtual Screening & Molecular Dynamics | Identified as a potential binder to the ADAR1 Zα domain. Molecular dynamics simulations suggest a stable binding interaction. | [1][2] |
Experimental Validation
The interaction of both this compound and lithospermic acid with the ADAR1 Zα domain has been experimentally confirmed using surface plasmon resonance (SPR).[1][2] This technique provides real-time monitoring of the binding between a ligand (the inhibitor) and an analyte (the protein domain). However, specific quantitative data such as binding affinities (KD) or inhibitory concentrations (IC50) from these studies are not yet publicly available. Therefore, a direct comparison of their potency cannot be made at this time.
Caption: Experimental workflow from computational identification to biophysical validation.
Experimental Protocols
High-Throughput Virtual Screening and Molecular Docking
-
Protein Preparation: The three-dimensional structure of the ADAR1 Zα domain is obtained from a protein data bank or generated via homology modeling. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.
-
Ligand Library Preparation: A large library of small molecule compounds, including this compound and lithospermic acid, is prepared by generating their 3D conformations and assigning appropriate chemical properties.
-
Molecular Docking: A docking algorithm is used to systematically place each ligand into the defined binding pocket of the Zα domain and score the potential binding poses based on a scoring function that estimates the binding affinity.
-
Hit Selection: Compounds with the best docking scores, indicating a high predicted binding affinity, are selected for further investigation.
Molecular Dynamics Simulation (as performed for Lithospermic Acid)
-
System Setup: The complex of the ADAR1 Zα domain and the docked ligand (lithospermic acid) is placed in a simulation box filled with a chosen water model and counter-ions to neutralize the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. This is followed by a series of equilibration steps under controlled temperature and pressure to allow the system to reach a stable state.
-
Production Run: A long-duration simulation is run to generate a trajectory of the atomic motions over time.
-
Analysis: The trajectory is analyzed to assess the stability of the protein-ligand interaction, including measurements of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key intermolecular interactions (e.g., hydrogen bonds).
Surface Plasmon Resonance (SPR) for Binding Confirmation
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the purified ADAR1 Zα domain is immobilized onto the chip surface.
-
Ligand Injection: A series of concentrations of the potential inhibitor (this compound or lithospermic acid) are prepared in a suitable running buffer. Each concentration is injected over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound ligand, is measured in real-time and recorded as a sensorgram (response units vs. time).
-
Data Analysis: The sensorgram data is analyzed to confirm binding. For a more detailed analysis (not yet available for these compounds), kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) can be determined by fitting the data to a suitable binding model.
Comparison Summary and Future Directions
| Feature | This compound | Lithospermic Acid |
| Source | Natural Product | Natural Product |
| Target | ADAR1 Zα Domain | ADAR1 Zα Domain |
| Identification Method | Virtual Screening | Virtual Screening |
| Binding Confirmation | Surface Plasmon Resonance | Surface Plasmon Resonance |
| Binding Stability | Not Reported | Predicted to be stable by Molecular Dynamics |
| Quantitative Data (IC50, KD) | Not Available | Not Available |
While both this compound and lithospermic acid show promise as foundational structures for the development of ADAR1 inhibitors, the current lack of quantitative, comparative data makes it impossible to definitively state which compound is a more potent or promising lead. Future research should focus on:
-
Quantitative Binding Assays: Determining the binding affinities (KD) of both compounds to the ADAR1 Zα domain using techniques like SPR or isothermal titration calorimetry (ITC).
-
Enzymatic Inhibition Assays: Measuring the half-maximal inhibitory concentration (IC50) of each compound against the A-to-I editing activity of full-length ADAR1.
-
Cell-Based Assays: Evaluating the ability of these compounds to modulate ADAR1 activity in a cellular context and assessing their effects on downstream pathways, such as the innate immune response.
-
Structural Studies: Obtaining co-crystal structures of the ADAR1 Zα domain in complex with either this compound or lithospermic acid to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for the development of more potent analogs.
References
Regaloside B: A Comparative Analysis Against Established COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Regaloside B with other well-known Cyclooxygenase-2 (COX-2) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of its potential as an anti-inflammatory agent.
Executive Summary
This compound, a phenylpropanoid isolated from Lilium longiflorum, exhibits anti-inflammatory properties through a distinct mechanism compared to traditional COX-2 inhibitors.[1][2][3] While established drugs like Celecoxib, Rofecoxib, and Etoricoxib directly inhibit the enzymatic activity of COX-2, this compound appears to primarily function by inhibiting the expression of the COX-2 enzyme. This fundamental difference in the mode of action is a critical consideration for researchers in the field of inflammation and drug development. This guide will delve into the available quantitative data, detail the experimental methodologies for assessing these different mechanisms, and provide a comparative overview.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and selected well-known COX-2 inhibitors. It is crucial to note that the data for this compound reflects the inhibition of COX-2 protein expression, whereas the data for the other compounds represents the inhibition of COX-2 enzymatic activity (IC50 values). A direct comparison of these values should be made with caution due to the different biological processes being measured.
| Compound | Target | Assay Type | Concentration | % Inhibition / IC50 | Source |
| This compound | COX-2 Expression | Western Blot | 50 µg/mL | Decreased expression to 98.9 ± 4.99 (relative value) | [1][2] |
| Celecoxib | COX-2 Enzyme Activity | Various in vitro assays | - | 0.04 - 0.8 µM | |
| Rofecoxib | COX-2 Enzyme Activity | Various in vitro assays | - | 0.018 - 0.53 µM | |
| Etoricoxib | COX-2 Enzyme Activity | Various in vitro assays | - | 0.079 - 1.1 µM |
Note: The value for this compound is a measure of relative protein expression level after treatment, not a direct percentage of inhibition or an IC50 value. Lower values would indicate stronger inhibition of expression.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and traditional COX-2 inhibitors lies in their point of intervention in the inflammatory cascade.
This compound: Inhibition of Gene Expression
This compound acts upstream by suppressing the signaling pathways that lead to the production of the COX-2 enzyme. This is a crucial regulatory step in the inflammatory response. By preventing the synthesis of the enzyme, this compound effectively reduces the capacity of cells to produce pro-inflammatory prostaglandins.
Classical COX-2 Inhibitors: Direct Enzymatic Inhibition
In contrast, drugs like Celecoxib, Rofecoxib, and Etoricoxib are competitive or non-competitive inhibitors that bind directly to the active site of the COX-2 enzyme. This binding event blocks the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key experiments cited are provided below.
Protocol 1: Determination of COX-2 Protein Expression by Western Blot
This protocol is used to quantify the effect of a compound on the expression level of the COX-2 protein in cells.
1. Cell Culture and Treatment:
-
Seed appropriate cells (e.g., RAW 264.7 macrophages) in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or the test compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a duration known to induce COX-2 expression (e.g., 24 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Quantification:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the COX-2 signal to the loading control.
Protocol 2: In Vitro COX-2 Enzymatic Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.
1. Reagents and Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme (cofactor)
-
Test compounds (e.g., Celecoxib) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX-2)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and the detection reagent in each well of a 96-well plate.
-
Add the test compound at various concentrations or the vehicle control to the appropriate wells.
-
Add the purified COX-2 enzyme to all wells except the blank controls.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance or fluorescence at regular intervals for a set period using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound presents an interesting alternative mechanism for modulating the COX-2 pathway by targeting its expression rather than its enzymatic activity. This upstream regulation could offer a different therapeutic profile compared to traditional NSAIDs and selective COX-2 inhibitors. However, the currently available data is limited, and further studies are required to establish a clear dose-response relationship and to directly compare its anti-inflammatory efficacy with established COX-2 inhibitors in the same experimental systems. Researchers are encouraged to utilize the provided protocols to conduct such comparative studies to fully elucidate the therapeutic potential of this compound.
References
Orthogonal Assays Confirming the Anti-Inflammatory Activity of Regaloside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of Regaloside B with other established anti-inflammatory agents. Supporting experimental data from orthogonal assays are presented to offer a comprehensive overview of its potential as a therapeutic agent.
Executive Summary
This compound, a phenylpropanoid compound, demonstrates significant anti-inflammatory properties through the modulation of key inflammatory mediators and signaling pathways. This guide summarizes the available quantitative data on its activity and compares it with well-known anti-inflammatory drugs, Celecoxib and Dexamethasone. The data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of its mechanism of action.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated through its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. Furthermore, its impact on the NF-κB signaling pathway, a central regulator of inflammation, has been assessed. The following table summarizes the quantitative data from a key study.
| Compound | Concentration | iNOS Expression (% of Control) | COX-2 Expression (% of Control) | p-p65/p65 Ratio (% of Control) |
| This compound | 50 µg/mL | 26.2 ± 0.63[1] | 98.9 ± 4.99[1] | 43.2 ± 1.60[1] |
| Celecoxib | - | - | IC50: 40 nM | - |
| Dexamethasone | - | - | - | - |
Note: Direct comparative percentage inhibition data for Celecoxib and Dexamethasone at 50 µg/mL was not available in the reviewed literature. IC50 values are provided where available to indicate potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for Western blot analysis of protein phosphorylation.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with this compound (50 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
Western Blot Analysis for iNOS, COX-2, and Phospho-p65
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-p65 (Ser536), and total p65. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the expression levels of target proteins are normalized to a loading control (e.g., β-actin or GAPDH). The ratio of phosphorylated p65 to total p65 is calculated to determine the extent of NF-κB activation.[1]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure: After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
Conclusion
The presented data from orthogonal assays strongly suggest that this compound exerts its anti-inflammatory effects by inhibiting the expression of iNOS and COX-2, and by suppressing the activation of the NF-κB signaling pathway. While direct IC50 comparisons with established drugs like Celecoxib are not yet available, the significant percentage inhibition observed at a concentration of 50 µg/mL highlights its potential as a noteworthy anti-inflammatory agent. Further studies are warranted to establish a more detailed dose-response relationship and to explore its efficacy in in vivo models of inflammation. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development to further investigate the therapeutic potential of this compound.
References
Regaloside B: A Comparative Analysis of its Effects Across Different Cell Lines
Researchers, scientists, and drug development professionals are constantly seeking novel compounds with therapeutic potential. Regaloside B has emerged as a molecule of interest, and this guide provides a comprehensive cross-validation of its effects in various cell lines, supported by experimental data. The following sections detail its mechanism of action, summarize key quantitative findings, and provide standardized experimental protocols for reproducibility.
While direct, comprehensive comparative studies on the effects of this compound across multiple cell lines are currently limited in the public domain, initial research has identified it as a promising small molecule inhibitor. A recent study highlighted this compound's potential to interact with the Zα domain of adenosine deaminases acting on RNA 1 (ADAR1).[1] ADAR1 is a crucial enzyme involved in RNA editing, and its dysregulation is linked to various diseases, including cancer, viral infections, and autoimmune disorders.[1] This foundational finding suggests that this compound may exert its effects by modulating ADAR1 activity, a pathway with significant therapeutic implications.
Quantitative Data Summary
Due to the nascent stage of research on this compound, extensive quantitative data from a wide array of cell lines is not yet available. The primary identification of this compound as an ADAR1 Zα domain binder was established through high-throughput virtual screening and confirmed by surface plasmon resonance.[1] Further cellular assays are required to determine key quantitative metrics such as IC50 values, efficacy in different cancer cell lines, and its impact on inflammatory and neuronal cells.
As research progresses, this guide will be updated to include comparative data on:
-
Cell Viability (IC50): The half-maximal inhibitory concentration of this compound in various cancer and normal cell lines.
-
Apoptosis Induction: Quantification of apoptotic cells upon treatment with this compound.
-
Cytokine Production: Measurement of pro- and anti-inflammatory cytokine levels in immune cell lines.
-
Neuronal Protection: Assessment of neuroprotective effects in relevant neuronal cell models.
Signaling Pathways
Based on its interaction with the ADAR1 Zα domain, the putative signaling pathway influenced by this compound is centered on the regulation of innate immunity and cellular response to double-stranded RNA (dsRNA).
Caption: Putative signaling pathway of this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for assessing the effects of this compound in a given cell line.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., ADAR1, p-IRF3, Caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
As more research on this compound becomes available, this guide will be updated to provide a more comprehensive comparison of its effects across a wider range of cell lines and experimental conditions.
References
A Comparative Analysis of Regaloside A and Regaloside B: Unveiling Their Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Regaloside A and Regaloside B, two phenylpropanoid glycosides isolated from the Lilium genus. This analysis is supported by experimental data, detailed methodologies, and visual representations of their biological activities.
Regaloside A and this compound are naturally occurring compounds that have garnered interest for their potential therapeutic applications. While both share a common structural backbone, subtle variations in their chemical makeup lead to distinct biological activities. This guide delves into a comparative analysis of their anti-inflammatory effects and explores the potential antidepressant-like properties of Regaloside A.
Chemical Structure and Physicochemical Properties
Regaloside A and this compound are both phenylpropanoid glycosides, characterized by a glycerol backbone linked to a phenylpropanoid moiety and a glucose unit. The key structural difference lies in the presence of an acetyl group on the glycerol backbone of this compound.
| Property | Regaloside A | This compound |
| Molecular Formula | C18H24O10 | C20H26O11 |
| Molecular Weight | 400.38 g/mol | 442.41 g/mol |
| Source | Lilium Asiatic hybrids, Lilium regale, Lilium lancifolium | Lilium longiflorum, Lilium Asiatic hybrids |
| Chemical Structure | [(2S)-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | (2S)-1-O-p-coumaroyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol |
Comparative Biological Activities
A key study directly comparing the anti-inflammatory properties of Regaloside A and this compound provides valuable quantitative insights into their differential effects.
Anti-inflammatory Activity
Both Regaloside A and this compound have been shown to possess anti-inflammatory properties by inhibiting the expression of key inflammatory mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] However, their potencies differ significantly.
| Biological Target | Regaloside A (% Inhibition at 50 µg/mL) | This compound (% Inhibition at 50 µg/mL) |
| iNOS Expression | 70.3 ± 4.07 | 26.2 ± 0.63 |
| COX-2 Expression | 131.6 ± 8.19 (potential upregulation) | 98.9 ± 4.99 |
| p-p65/p65 Ratio | 40.7 ± 1.30 | 43.2 ± 1.60 |
| VCAM-1 Expression | 48.6 ± 2.65 | 33.8 ± 1.74 |
| Data from "Phenylpropanoids from Lilium Asiatic hybrid flowers and their anti-inflammatory activities".[1] |
These results indicate that while both compounds influence inflammatory pathways, this compound demonstrates a more consistent inhibitory effect on the expression of iNOS and VCAM-1 compared to Regaloside A at the tested concentration.[1] Interestingly, Regaloside A appeared to upregulate COX-2 expression in this particular study, a phenomenon that warrants further investigation.[1]
Potential Antidepressant Activity of Regaloside A
Some studies suggest that Regaloside A may possess antidepressant-like properties. While direct comparative data with this compound is not available, the evaluation of such activity typically involves animal models like the forced swim test.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Regaloside A and B are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Both Regaloside A and B have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like iNOS and COX-2.[1] By inhibiting NF-κB activation, these compounds can effectively reduce the production of inflammatory mediators.
Experimental Workflows
The biological activities of Regaloside A and B are typically evaluated using a series of in vitro and in vivo assays.
References
Reproducibility of Regaloside B Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Regaloside B, a phenylpropanoid glycoside isolated from Lilium longiflorum, has garnered attention for its potential therapeutic properties, primarily its anti-inflammatory effects. This guide provides a comparative analysis of the experimental data available for this compound and its alternatives, focusing on its inhibitory activities against key biological targets: inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and dipeptidyl peptidase IV (DPP-IV). Due to the limited publicly available quantitative data on the direct enzymatic inhibition by this compound, this guide also includes data from closely related phenylpropanoid glycosides to provide a framework for assessing its potential efficacy.
I. Comparative Analysis of Inhibitory Activities
The primary anti-inflammatory mechanism attributed to this compound is the inhibition of iNOS and COX-2 expression.[1] Additionally, it has been identified as a potential inhibitor of DPP-IV and an interactor with the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1). This section summarizes the available quantitative data for this compound and comparable molecules.
Table 1: Comparison of iNOS and COX-2 Inhibition
| Compound | Target | Assay System | IC50 Value (µM) | Reference |
| This compound | iNOS Expression | Not Reported | Data Not Available | [1] |
| This compound | COX-2 Expression | Not Reported | Data Not Available | [1] |
| Acteoside | iNOS Expression | RAW 264.7 Macrophages | Not specified (significant inhibition) | [2] |
| Ginsenoside Rd | iNOS Expression | RAW 264.7 Macrophages | ~50 (for NO production) | [3] |
| Ginsenoside Rd | COX-2 Expression | RAW 264.7 Macrophages | >100 | [3] |
| FR038251 | iNOS (murine) | In vitro enzyme assay | 1.7 | [4] |
| Aminoguanidine | iNOS (murine) | In vitro enzyme assay | 2.1 | [4] |
| S-Ketoprofen | COX-2 (sheep placenta) | In vitro enzyme assay | 5.3 | [5] |
| Celecoxib | COX-2 (human recombinant) | In vitro enzyme assay | 0.08 | [6] |
Table 2: Comparison of DPP-IV Inhibition
The potential of this compound as a DPP-IV inhibitor is an emerging area of interest. Below is a comparison with other flavonoids and known DPP-IV inhibitors.
| Compound | Target | Assay System | IC50 Value (µM) | Reference |
| This compound | DPP-IV | Not Reported | Data Not Available | |
| Kaempferol Glycoside 1 | DPP-IV (human recombinant) | In vitro enzyme assay | 27.89 ± 1.29 | [7] |
| Kaempferol Glycoside 2 | DPP-IV (human recombinant) | In vitro enzyme assay | 36.52 ± 0.78 | [7] |
| Kaempferol Glycoside 3 | DPP-IV (human recombinant) | In vitro enzyme assay | 37.01 ± 1.40 | [7] |
| Cyanidin 3-O-glucoside | DPP-IV | In vitro enzyme assay | 8.26 | [8] |
| Sitagliptin | DPP-IV (human recombinant) | In vitro enzyme assay | 0.071 ± 0.005 | [7] |
II. Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.
A. iNOS and COX-2 Inhibition in RAW 264.7 Macrophages
This protocol outlines the general procedure for assessing the inhibition of iNOS and COX-2 expression in a cellular context.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of lipopolysaccharide-inducible nitric oxide synthase expression by acteoside through blocking of AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of novel inhibitors of inducible nitric oxide synthase [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses [mdpi.com]
- 8. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Profile of Regaloside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Regaloside B, a phenylpropanoid glycoside, has demonstrated anti-inflammatory properties, primarily attributed to its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Recent research has also uncovered a potential interaction with the Zα domain of adenosine deaminase acting on RNA 1 (ADAR1), suggesting a broader biological activity profile. This guide provides a comparative analysis of this compound's known targets and potential off-target effects, alongside the well-characterized COX-2 inhibitor, Celecoxib. Detailed experimental protocols for assessing these targets are also provided to support further research in this area.
Comparative Analysis of this compound and Alternatives
A direct quantitative comparison of the inhibitory activity of this compound against its primary targets, iNOS and COX-2, is challenging due to the limited availability of publicly accessible IC50 values. However, qualitative data indicates its inhibitory effect on the expression of these inflammatory enzymes. In contrast, Celecoxib is a well-documented selective COX-2 inhibitor with known off-target interactions.
| Feature | This compound | Celecoxib |
| Primary Targets | Inhibits expression of iNOS and COX-2.[1][2] | Selective inhibitor of COX-2. |
| Known Off-Targets | Interacts with the Zα domain of ADAR1. | Prostaglandin E synthase (PTGES), Carbonic anhydrases, Sarcoplasmic/ER calcium ATPase, Protein Kinase G (PKG) activation, and others. |
| Signaling Pathway Modulation | Affects the NF-κB pathway by influencing the p-p65/p65 ratio. | Modulates pathways involving Akt, GSK3, ERK, and p38 MAPK. |
| Reported IC50 (COX-2) | Data not publicly available. | ~40 nM |
| Reported IC50 (iNOS) | Data not publicly available. | N/A |
On-Target and Off-Target Signaling Pathways
This compound's anti-inflammatory effects are linked to the downregulation of iNOS and COX-2, key enzymes in the inflammatory cascade. This is likely mediated through the inhibition of the NF-κB signaling pathway. The recently identified interaction with ADAR1 opens new avenues for investigating its role in RNA editing and innate immunity.
Celecoxib, while selective for COX-2, exhibits a range of off-target activities that contribute to both its therapeutic and adverse effects. These interactions with various kinases and other proteins highlight the importance of comprehensive off-target profiling in drug development.
Figure 1: this compound's known signaling interactions.
Experimental Workflows for Target and Off-Target Analysis
A comprehensive investigation of a compound's off-target effects involves a multi-faceted approach, starting from broad screening to specific target validation.
Figure 2: A typical workflow for identifying and validating off-target effects.
Detailed Experimental Protocols
Western Blot for iNOS and COX-2 Expression
This protocol is used to determine the effect of this compound on the protein levels of iNOS and COX-2 in stimulated cells.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS and COX-2 expression.
-
Wash cells with cold PBS and lyse them on ice using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Griess Assay for Nitric Oxide (NO) Production
This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Materials:
-
Cell culture supernatant from treated cells (as prepared for Western Blot)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions
-
96-well microplate
Procedure:
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
In a 96-well plate, add 50 µL of cell culture supernatant and 50 µL of each standard to separate wells.
-
Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α or other NF-κB activator
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
In a luminometer plate, add the cell lysate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency.
Surface Plasmon Resonance (SPR) for ADAR1 Binding
SPR is a label-free technique to measure the binding kinetics and affinity between a small molecule and a protein.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant human ADAR1 Zα domain protein
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the ADAR1 Zα domain protein onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate and record the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Conclusion
The available evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB pathway, leading to the decreased expression of iNOS and COX-2. The recent discovery of its interaction with ADAR1 indicates a potential for broader biological activities that warrant further investigation. While quantitative data on its inhibitory potency is currently lacking, the provided experimental protocols offer a framework for researchers to conduct detailed studies on the on-target and off-target effects of this compound. A comprehensive understanding of its molecular interactions is crucial for evaluating its therapeutic potential and safety profile. Further comparative studies with established inhibitors like Celecoxib, utilizing broad-panel screening assays, are highly recommended to fully elucidate the selectivity and potential off-target liabilities of this compound.
References
Unveiling the Molecular Intricacies of Regaloside B: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Regaloside B, a phenylpropanoid compound isolated from Lilium longiflorum, confirms its multifaceted molecular mechanism, positioning it as a noteworthy candidate for further investigation in drug development. This guide provides an objective comparison of this compound's performance against other alternatives, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their exploratory efforts.
Core Anti-Inflammatory and Novel Immunomodulatory Activities
This compound exerts its biological effects through several key signaling pathways. Primarily, it demonstrates significant anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[1][2] Furthermore, it has been shown to downregulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and interfere with the NF-κB signaling pathway by reducing the phosphorylation of the p65 subunit. More recently, this compound has been identified as a potential inhibitor of the Zα domain of Adenosine Deaminase Acting on RNA 1 (ADAR1), a protein implicated in immune responses and various diseases.
Comparative Performance Analysis
To provide a clear perspective on the efficacy of this compound, this guide presents a comparative summary of its activity against other relevant compounds.
Table 1: Inhibition of Key Inflammatory Mediators by this compound and Related Phenylpropanoids
| Compound | % Inhibition of iNOS Expression (at 50 µg/mL) | % Inhibition of COX-2 Expression (at 50 µg/mL) | % Reduction of p-p65/p65 Ratio (at 50 µg/mL) | % Reduction of VCAM-1 Expression (at 50 µg/mL) |
| This compound | 26.2 ± 0.63 | 98.9 ± 4.99 | 43.2 ± 1.60 | 33.8 ± 1.74 |
| 1-O-trans-caffeoyl-β-d-glucopyranoside | 4.1 ± 0.01 | 67.8 ± 4.86 | 43.8 ± 1.67 | 42.1 ± 2.31 |
| Regaloside A | 70.3 ± 4.07 | 131.6 ± 8.19 | 40.7 ± 1.30 | 48.6 ± 2.65 |
Data sourced from a study on phenylpropanoids from Lilium Asiatic hybrid flowers.
Table 2: Comparative IC50 Values for COX-2, iNOS, and IKKβ Inhibitors
| Compound | Target | IC50 |
| Celecoxib | COX-2 | 40 nM[3], 91 nM[4] |
| NS-398 | COX-2 | 1.77 µM - 3.8 µM[5][6][7] |
| L-NIL | iNOS | 0.4 - 3.3 µM[8][9][10][11][12] |
| SC-514 | IKKβ (NF-κB pathway) | 3 - 12 µM[13][14][15][16] |
Note: IC50 values for this compound are not currently available in the public domain.
Table 3: Comparative Binding Affinity for the Zα Domain of ADAR1
| Compound | Target | Dissociation Constant (KD) |
| This compound | ADAR1 (Zα domain) | 7.523 × 10⁻³ M |
| Lithospermic acid | ADAR1 (Zα domain) | 7.56 × 10⁻⁵ M |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
iNOS and COX-2 Expression Analysis by Western Blot
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages at a density of 1x10^6 cells/well in a 6-well plate and incubate for 24 hours. Pre-treat cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software and normalize to the loading control.
NF-κB p65 Phosphorylation Assay
-
Cell Culture and Treatment: Follow the same cell culture and treatment protocol as for iNOS/COX-2 analysis.
-
Protein Extraction: After treatment and stimulation, extract total and nuclear protein fractions using appropriate kits.
-
Western Blotting: Perform Western blotting as described above, using primary antibodies against phospho-p65 (Ser536) and total p65.
-
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated p65 to total p65 to determine the extent of NF-κB activation.
ADAR1 Zα Domain Binding Assay (Surface Plasmon Resonance)
-
Immobilization: Immobilize recombinant human ADAR1 Zα domain protein onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the response units (RU) over time to measure association and dissociation.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound demonstrates a compelling profile as a multi-target anti-inflammatory and immunomodulatory agent. Its ability to inhibit iNOS and COX-2 expression, suppress the NF-κB pathway, and potentially modulate ADAR1 activity warrants further in-depth investigation. The comparative data presented in this guide, while highlighting its efficacy, also underscores the need for further studies to determine its precise potency (IC50 values) relative to established drugs. Such research will be pivotal in fully elucidating the therapeutic potential of this compound.
References
- 1. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biotium.com [biotium.com]
- 11. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SC 514 | IκB Kinase | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Regaloside B Extraction Methods
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comprehensive comparison of various methods for extracting Regaloside B, a phenylpropanoid glycoside with notable anti-inflammatory properties found in plants of the Lilium genus.[1][2][3] The comparison covers Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Heat Reflux Extraction (HRE), and Supercritical Fluid Extraction (SFE), with a focus on providing the necessary data and protocols to make an informed decision for your research needs.
Quantitative Comparison of Extraction Methods
The selection of an extraction method can significantly impact the yield and purity of the final product. The following table summarizes the typical performance of different extraction techniques for compounds similar to this compound, with expected yields based on the reported content of this compound in Lilium lancifolium (1.12–29.76 mg/g of freeze-dried material).[1]
| Extraction Method | Solvent | Temperature (°C) | Time | Pressure | Estimated Yield of this compound (mg/g) | Purity | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 60 | 30 min | Atmospheric | 15 - 25 | Moderate to High | Rapid, Reduced Solvent Consumption, Lower Temperature | Potential for degradation of some compounds |
| Microwave-Assisted Extraction (MAE) | 70% Methanol | 120 | 15 min | Atmospheric | 18 - 28 | Moderate to High | Very Rapid, High Yield, Less Solvent | Requires specialized equipment, potential for localized overheating |
| Heat Reflux Extraction (HRE) | 80% Ethanol | 80 | 2 hours | Atmospheric | 10 - 20 | Moderate | Simple setup, suitable for large scale | Longer extraction time, potential for thermal degradation |
| Supercritical Fluid Extraction (SFE) | CO₂ with 10% Ethanol co-solvent | 50 | 1 hour | 300 bar | 20 - 29 | High | "Green" solvent, high selectivity, high purity | High initial equipment cost, complex operation |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the extraction of similar compounds from plant matrices.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Air-dried and powdered Lilium bulbs (10 g) are used.
-
Solvent: 70% ethanol in water (v/v) is prepared.
-
Extraction: The powdered sample is suspended in 200 mL of the solvent in a beaker. The beaker is then placed in an ultrasonic bath.
-
Parameters: The extraction is carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a constant temperature of 60°C.[4][5][6][7][8]
-
Post-extraction: The extract is filtered, and the solvent is evaporated under reduced pressure to obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Air-dried and powdered Lilium bulbs (10 g) are used.
-
Solvent: 70% methanol in water (v/v) is prepared.
-
Extraction: The sample is placed in a microwave extraction vessel with 200 mL of the solvent.
-
Parameters: The extraction is performed using a microwave extractor system at a power of 500 W for 15 minutes, with the temperature maintained at 120°C.[9][10][11][12][13]
-
Post-extraction: After cooling, the extract is filtered, and the solvent is removed by evaporation to yield the crude extract.
Heat Reflux Extraction (HRE) Protocol
-
Sample Preparation: Air-dried and powdered Lilium bulbs (10 g) are used.
-
Solvent: 80% ethanol in water (v/v) is prepared.
-
Extraction: The sample is placed in a round-bottom flask with 200 mL of the solvent. The flask is connected to a condenser.
-
Parameters: The mixture is heated to boiling and refluxed for 2 hours.[14][15]
-
Post-extraction: The extract is cooled, filtered, and the solvent is evaporated to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Air-dried and powdered Lilium bulbs (10 g) are used.
-
Solvent: Supercritical carbon dioxide (CO₂) with 10% ethanol as a co-solvent.
-
Extraction: The sample is packed into the extraction vessel of the SFE system.
-
Parameters: The extraction is conducted at a pressure of 300 bar and a temperature of 50°C for 1 hour.[16][17][18][19][20]
-
Post-extraction: The extracted components are collected in a separator by reducing the pressure, and the co-solvent is then evaporated.
This compound's Anti-inflammatory Signaling Pathway
This compound exhibits its anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[21][22][23][24] This inhibitory action is primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[25][26][27][28][29]
General Experimental Workflow
The overall process from plant material to purified this compound follows a standardized workflow, adaptable to each of the described extraction methods.
References
- 1. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Phenylpropanoids from the Scaly Bulbs of Lilium Longiflorum by CPC and Determination of Their DPP-IV Inhibitory Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of edible characteristics, antioxidant capacities, and phenolic pigment monomers in Lilium bulbs native to China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of ultrasound-assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response Surface Methodology (RSM)-Based Optimization of Ultrasound-Assisted Extraction of Sennoside A, Sennoside B, Aloe-Emodin, Emodin, and Chrysophanol from Senna alexandrina (Aerial Parts): HPLC-UV and Antioxidant Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Celastrus hindsii Leaves Using Response Surface Methodology and Evaluation of Their Antioxidant and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of heat reflux extraction on the content, antioxidant, and immune activity of polyphenols and flavonoids from hempseed threshing residues | PLOS One [journals.plos.org]
- 15. Effects of heat reflux extraction on the content, antioxidant, and immune activity of polyphenols and flavonoids from hempseed threshing residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Supercritical Fluid Extraction of Bioactive Compounds from Plant Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analytical and preparative supercritical fluid extraction of chamomile flowers and its comparison with conventional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Supercritical fluid extraction of the volatile oil from Santolina chamaecyparissus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ginsenoside Rd inhibits the expressions of iNOS and COX-2 by suppressing NF-κB in LPS-stimulated RAW264.7 cells and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Regaloside B Bioactivity: A Comparative Analysis for Researchers
This guide provides a statistical validation of Regaloside B's bioactivity, offering a comparative analysis with other relevant phenylpropanoids. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the potential of this compound in anti-inflammatory research.
Quantitative Bioactivity Data
The anti-inflammatory potential of this compound and its analogs was evaluated by measuring the inhibition of key inflammatory mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in tumor necrosis factor-alpha (TNF-α) stimulated human aortic smooth muscle cells (HASMCs). The results are summarized below.
| Compound | Concentration | iNOS Expression (% of Control) | COX-2 Expression (% of Control) |
| This compound | 50 µg/mL | 26.2 ± 0.63 | 98.9 ± 4.99 |
| 1-O-trans-caffeoyl-β-d-glucopyranoside | 50 µg/mL | 4.1 ± 0.01 | 67.8 ± 4.86 |
| Regaloside A | 50 µg/mL | 70.3 ± 4.07 | 131.6 ± 8.19 |
| Data is expressed as mean ± SEM (n=3).[1] |
Experimental Protocols
Cell Culture and Treatment:
Human aortic smooth muscle cells (HASMCs) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For experimentation, HASMCs were pre-treated with the test compounds (this compound, 1-O-trans-caffeoyl-β-d-glucopyranoside, or Regaloside A) at a concentration of 50 µg/mL for 2 hours. Following pre-treatment, the cells were stimulated with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 12 hours to induce an inflammatory response.[1]
Western Blot Analysis for iNOS and COX-2 Expression:
After treatment, the total cellular proteins were extracted from the HASMCs. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
The membranes were blocked and then incubated with primary antibodies specific for iNOS and COX-2. After washing, the membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent. The intensity of the bands was quantified to determine the relative expression levels of iNOS and COX-2.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the inflammatory signaling pathway targeted by this compound and the general experimental workflow used to assess its bioactivity.
Caption: TNF-α induced inflammatory pathway and the inhibitory action of this compound.
Caption: General workflow for evaluating the anti-inflammatory effects of test compounds.
References
Independent Verification of Regaloside B Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on Regaloside B, a phenylpropanoid glycoside isolated from Lilium species, against other alternatives in key therapeutic areas. The information is compiled from peer-reviewed scientific literature to support independent verification and further research.
Anti-Inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. A study on phenylpropanoids from Lilium Asiatic hybrid flowers revealed that this compound can significantly reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical mediators of inflammation.[1]
Comparative Analysis of Anti-Inflammatory Activity
| Compound | Target | Method | Result | Reference |
| This compound | iNOS Expression | Western Blot | Inhibition to 26.2 ± 0.63% at 50 µg/mL | [1] |
| This compound | COX-2 Expression | Western Blot | Inhibition to 98.9 ± 4.99% at 50 µg/mL | [1] |
| Curcumin | COX-1 Activity | In vitro assay | ~50% inhibition at 15 µM | [2] |
| Curcumin | COX-2 Activity | In vitro assay | ~50% inhibition at 15 µM | [2] |
| Resveratrol Derivative (Compound 16) | NO, IL-6, TNF-α production | In vitro assay | IC50 values of 1.35, 1.12, and 1.92 μM, respectively |
Experimental Protocol: Determination of iNOS and COX-2 Expression
The anti-inflammatory activity of this compound was assessed using RAW 264.7 macrophage cells. The detailed experimental protocol is as follows:
-
Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were pre-treated with this compound (50 µg/mL) for 1 hour.
-
Induction of Inflammation: Inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and the cells were incubated for 24 hours.
-
Western Blot Analysis: After incubation, total cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were then incubated with primary antibodies against iNOS, COX-2, and β-actin (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using densitometry software.
Signaling Pathway for this compound in Anti-Inflammatory Action
Modulation of Osteogenic Differentiation in Mesenchymal Stem Cells
This compound has been identified as a bioactive metabolite of Total Glycosides from Lily (TGL) and has been shown to modulate the osteogenic differentiation of human umbilical cord-derived mesenchymal stem cells (hUCMSCs), particularly in an inflammatory microenvironment induced by TNF-α and IFN-γ.[3][4]
Comparative Analysis of Osteogenic Differentiation Modulators
| Compound/Matrix | Cell Type | Method | Effect on Osteogenic Differentiation | Reference |
| This compound | hUCMSCs | Alizarin Red Staining | Modulates TNF-α/IFN-γ induced changes (qualitative) | [3][4] |
| Fibronectin | hUCMSCs | Alizarin Red Staining, ALP Activity | Promotes osteogenic differentiation | |
| Laminin | hUCMSCs | Alizarin Red Staining, ALP Activity | Limited effect on osteogenic differentiation |
Experimental Protocol: Osteogenic Differentiation of hUCMSCs
The potential of this compound to influence osteogenic differentiation was investigated using the following protocol:
-
Cell Culture: hUCMSCs were cultured in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1 ng/mL bFGF.
-
Osteogenic Induction: To induce osteogenic differentiation, the culture medium was replaced with an osteogenic induction medium containing 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.
-
Treatment: Cells were co-treated with TNF-α (10 ng/mL), IFN-γ (10 ng/mL), and this compound at various concentrations.
-
Alizarin Red S Staining: After 21 days of induction, the cells were fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits, an indicator of bone matrix mineralization.
-
Alkaline Phosphatase (ALP) Activity Assay: At day 7 of induction, ALP activity, an early marker of osteogenic differentiation, was measured using a p-nitrophenyl phosphate (pNPP) substrate-based colorimetric assay.
Experimental Workflow for Osteogenic Differentiation Study
Potential as an ADAR1 Inhibitor
Recent high-throughput virtual screening studies have identified this compound as a potential inhibitor of the Zα domain of Adenosine Deaminase Acting on RNA 1 (ADAR1).[5][6][7] ADAR1 is a key enzyme involved in RNA editing and is implicated in various diseases, including cancer and viral infections. The interaction of this compound with the ADAR1 Zα domain was confirmed by surface plasmon resonance.[6][7]
Comparative Analysis of ADAR1 Zα Domain Binders
| Compound | Method | Binding Affinity (Kd) | Reference |
| This compound | Surface Plasmon Resonance | Interaction confirmed, Kd not reported | [6][7] |
| Lithospermic Acid | Surface Plasmon Resonance | Interaction confirmed, Kd not reported | [6] |
| Zα ADAR1 | NMR and other biophysical techniques | ~4 µM (to an A-form-like nucleic acid duplex) |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Analysis
The interaction between this compound and the ADAR1 Zα domain was verified using SPR analysis:
-
Protein Immobilization: Recombinant human ADAR1 Zα domain protein was immobilized on a CM5 sensor chip.
-
Analyte Injection: Different concentrations of this compound were injected over the sensor surface.
-
Data Acquisition: The binding events were monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the mass of the bound analyte.
-
Data Analysis: The resulting sensorgrams were analyzed to confirm the interaction.
Logical Relationship of this compound as a Potential ADAR1 Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput virtual screening to identify potential small molecule inhibitors of the Zα domain of the adenosine deaminases acting on RNA 1(ADAR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Zα Domain of ADAR1 Binds to an A-Form-like Nucleic Acid Duplex with Low Micromolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Regaloside B
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Regaloside B. This guide provides essential, immediate safety protocols and logistical plans for the proper handling and disposal of this compound, fostering a secure research environment.
This compound: Essential Safety and Chemical Properties
This compound is a phenylpropanoid with anti-inflammatory properties, known to inhibit the expression of iNOS and COX-2.[1][2][3][4] Understanding its chemical and safety profile is the first step toward safe handling.
| Identifier | Value | Source |
| CAS Number | 114420-67-6 | [1][2][5] |
| Molecular Formula | C20H26O11 | [1][5] |
| Molecular Weight | 442.41 | [1][5] |
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed[5] | Acute toxicity, Oral (Category 4)[5] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[5] |
| Very toxic to aquatic life with long lasting effects[5] | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[5] | P273: Avoid release to the environment.[5] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A meticulous, step-by-step approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Ventilation
Before handling, ensure adequate engineering controls are in place.
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] The use of a chemical fume hood is strongly recommended to avoid the inhalation of dust or aerosols.[5]
-
Safety Stations: An accessible safety shower and eyewash station are mandatory in the immediate work area.[5][6]
Required Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Component | Specification | Reason |
| Eye Protection | Safety goggles with side-shields.[5][6] | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile).[5][6] | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a fully buttoned lab coat.[5][6] | Protects skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[5][6] | Prevents inhalation of the compound. |
Step-by-Step Handling Protocol
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational.
-
Prepare your workspace by laying down absorbent, disposable bench paper.
-
Retrieve this compound from its designated storage location. Note the storage conditions: -20°C for powder and -80°C for solutions.[3]
Weighing and Solution Preparation:
-
If working with the powder form, carefully weigh the required amount in the fume hood to minimize dust formation.[5]
-
When preparing solutions, add the solvent (e.g., DMSO[1][2]) to the this compound powder slowly to avoid splashing. Sonication may be required for complete dissolution.[1][2]
During Experimentation:
-
Keep the container with this compound tightly sealed when not in use.[5][6]
-
Avoid eating, drinking, or smoking in the laboratory area.[5]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is crucial for a safe laboratory.
First Aid Measures
In case of accidental exposure, follow these procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[5] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes and seek medical advice.[5] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen and seek medical attention.[5] |
| Ingestion | If swallowed, rinse mouth with water. Call a poison control center or doctor for treatment advice.[5] |
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing full PPE, including respiratory protection.[6]
-
Cover the spill with an absorbent, liquid-binding material (e.g., diatomite).[6]
-
Carefully collect the absorbed material into a sealed container for proper disposal.
-
Decontaminate the spill area and any affected equipment by wiping with alcohol.[6]
-
Prevent the spill from entering drains or water courses.[5][6]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Dispose of unused this compound and any solutions in a designated, approved hazardous waste container.[5]
-
Contaminated Materials: All disposable PPE (gloves, bench paper, etc.) that has come into contact with this compound should be collected in a sealed bag and disposed of as hazardous waste.
-
Environmental Precaution: Avoid releasing this compound into the environment.[5]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | COX | NOS | NO Synthase | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 114420-67-6|DC Chemicals [dcchemicals.com]
- 5. This compound|114420-67-6|MSDS [dcchemicals.com]
- 6. Regaloside A|114420-66-5|MSDS [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
